PIN1 inhibitor 2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H21N3S2 |
|---|---|
Molecular Weight |
319.5 g/mol |
IUPAC Name |
(5,6-dimethyl-1H-benzimidazol-2-yl)methyl piperidine-1-carbodithioate |
InChI |
InChI=1S/C16H21N3S2/c1-11-8-13-14(9-12(11)2)18-15(17-13)10-21-16(20)19-6-4-3-5-7-19/h8-9H,3-7,10H2,1-2H3,(H,17,18) |
InChI Key |
AMPMHCFEOPJYJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CSC(=S)N3CCCCC3 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Intricacies of PIN1 Inhibition: A Technical Guide to the Mechanism of Action
For Immediate Release
A Deep Dive into the Molecular Taming of a Key Oncogenic Driver
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the mechanism of action of PIN1 inhibitors. Overexpression and hyperactivity of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a hallmark of numerous human cancers, making it a compelling target for therapeutic intervention. This document elucidates the core mechanisms of PIN1 inhibition, details key experimental protocols for inhibitor characterization, and presents a quantitative comparison of representative inhibitors.
The Core Mechanism: Disrupting Conformational Control
PIN1 is a unique enzyme that specifically recognizes and catalyzes the cis-trans isomerization of proline residues that are preceded by a phosphorylated serine or threonine (pSer/Thr-Pro). This seemingly subtle conformational change has profound consequences for the substrate protein's function, stability, and subcellular localization. PIN1's action can either activate oncoproteins or inactivate tumor suppressors, thereby driving cancer progression.
PIN1 inhibitors function by interfering with this catalytic process. They can be broadly categorized into two main classes based on their interaction with the enzyme:
-
Orthosteric Inhibitors: These compounds directly compete with the native substrate for binding to the active site within the PPIase domain. They can be further divided into:
-
Covalent Inhibitors: These form an irreversible covalent bond with a key residue in the active site, most notably Cysteine-113 (Cys113). This leads to permanent inactivation of the enzyme.
-
Non-covalent Inhibitors: These bind reversibly to the active site through non-covalent interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.
-
-
Allosteric Inhibitors: These inhibitors bind to a site distinct from the active site, inducing a conformational change in the enzyme that reduces its catalytic efficiency. This can occur through modulation of the interaction between the catalytic PPIase domain and the substrate-binding WW domain.
The ultimate outcome of PIN1 inhibition is the restoration of normal protein function and the suppression of oncogenic signaling pathways. By preventing the PIN1-mediated conformational changes, inhibitors can lead to the degradation of oncoproteins like c-Myc and Cyclin D1, and the stabilization of tumor suppressors like p53.
Key Signaling Pathways Modulated by PIN1 Inhibitors
PIN1 sits at the crossroads of multiple signaling pathways critical for cell growth, proliferation, and survival. Inhibition of PIN1 can therefore have a broad anti-cancer effect by disrupting these interconnected networks.
Caption: Major signaling pathways regulated by PIN1.
Quantitative Analysis of PIN1 Inhibitors
The potency of PIN1 inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) and their inhibitory constant (Ki). The following table summarizes these values for a selection of notable PIN1 inhibitors.
| Inhibitor | Class | Target Site | IC50 | Ki | Citation(s) |
| KPT-6566 | Covalent | Cys113 (catalytic site) | 640 nM | 625.2 nM | [1] |
| BJP-06-005-3 | Covalent | Cys113 (catalytic site) | 48 nM | - | [2] |
| Sulfopin | Covalent | Cys113 (catalytic site) | - | 17 nM (apparent) | [1] |
| D-PEPTIDE | Non-covalent Peptide | Catalytic Site | - | 20 nM | [2] |
| VS1 | Non-covalent Small Molecule | Catalytic Site | 6.4 µM | - | [2] |
| VS2 | Non-covalent Small Molecule | Catalytic Site | 29.3 µM | - | [2] |
| ATRA | Non-covalent Small Molecule | Catalytic Site | 33.2 µM | - | [2] |
Note: IC50 and Ki values can vary depending on the specific assay conditions.
Detailed Experimental Protocols
Accurate characterization of PIN1 inhibitors relies on robust and reproducible experimental assays. Below are detailed methodologies for key experiments.
Chymotrypsin-Coupled PPIase Assay (for IC50 Determination)
This assay measures the catalytic activity of PIN1 by coupling the isomerization of a substrate peptide to its cleavage by chymotrypsin.
Materials:
-
Recombinant human PIN1
-
Substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA)
-
α-Chymotrypsin
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
Test inhibitor compounds
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the substrate peptide in an appropriate solvent (e.g., 0.5 M LiCl/trifluoroethanol).
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the assay buffer, the PIN1 enzyme, and the test inhibitor at various concentrations.
-
Incubate the mixture for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 10°C) to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate peptide to each well.
-
Immediately add α-chymotrypsin to each well. Chymotrypsin will only cleave the substrate when the pSer-Pro bond is in the trans conformation.
-
Monitor the increase in absorbance at 390 nm, which corresponds to the release of p-nitroaniline (pNA) upon substrate cleavage.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
Fluorescence Polarization (FP) Binding Assay (for Ki Determination)
This assay measures the binding affinity of an inhibitor to PIN1 by monitoring changes in the fluorescence polarization of a fluorescently labeled probe.
Materials:
-
Recombinant human PIN1
-
Fluorescently labeled probe peptide that binds to PIN1 (e.g., a fluorescein-labeled pSer/Thr-Pro containing peptide)
-
Test inhibitor compounds
-
Assay buffer (e.g., 10 mM HEPES, 10 mM NaCl, 1% glycerol, pH 7.4)
-
Black, non-binding 384-well microplate
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 384-well plate, add the assay buffer, the fluorescently labeled probe at a fixed concentration, and the test inhibitor at various concentrations.
-
Add the PIN1 enzyme to each well to initiate the binding reaction.
-
Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).
-
Measure the fluorescence polarization of each well using the plate reader.
-
The displacement of the fluorescent probe by the inhibitor will result in a decrease in fluorescence polarization.
-
Plot the fluorescence polarization values against the inhibitor concentrations and fit the data to a competition binding curve to determine the Ki value.
Cellular Thermal Shift Assay (CETSA) (for Target Engagement in Cells)
CETSA is used to confirm that an inhibitor binds to PIN1 within a cellular context by measuring changes in the thermal stability of the target protein.
Materials:
-
Cultured cells expressing PIN1
-
Test inhibitor compound
-
Lysis buffer
-
Equipment for heating cell lysates (e.g., PCR machine)
-
SDS-PAGE and Western blotting reagents
-
Anti-PIN1 antibody
Procedure:
-
Treat cultured cells with the test inhibitor or a vehicle control for a specified time.
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension and heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).
-
Lyse the cells to release the proteins.
-
Centrifuge the lysates to pellet the aggregated, denatured proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PIN1 in each sample using SDS-PAGE and Western blotting with an anti-PIN1 antibody.
-
Binding of the inhibitor to PIN1 will stabilize the protein, resulting in more soluble PIN1 remaining at higher temperatures compared to the vehicle-treated control.
-
Plot the amount of soluble PIN1 against the temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.
Visualizing the Mechanism and Experimental Workflow
Caption: General mechanism of orthosteric PIN1 inhibition.
Caption: Experimental workflow for PIN1 inhibitor characterization.
Conclusion
The development of potent and selective PIN1 inhibitors represents a promising avenue for cancer therapy. A thorough understanding of their mechanism of action, coupled with rigorous experimental characterization, is crucial for advancing these compounds into clinical applications. This guide provides a foundational framework for researchers in this exciting field, offering insights into the molecular basis of PIN1 inhibition and practical guidance for inhibitor evaluation. The continued exploration of novel inhibitory scaffolds and mechanisms will undoubtedly pave the way for the next generation of anti-cancer therapeutics targeting this critical oncogenic driver.
References
The Discovery and Synthesis of PIN1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) has emerged as a critical regulator in a multitude of cellular processes, including cell cycle progression, signal transduction, and gene expression. Its unique ability to catalyze the isomerization of specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs allows it to function as a molecular switch, profoundly impacting the conformation, activity, and stability of its substrate proteins. Overexpression and hyperactivity of PIN1 have been strongly implicated in numerous human pathologies, most notably cancer, where it can simultaneously activate oncogenes and inactivate tumor suppressors.[1][2][3] This central role in malignancy has positioned PIN1 as a compelling target for therapeutic intervention. This technical guide provides an in-depth overview of the discovery and synthesis of PIN1 inhibitors, detailing key experimental protocols, summarizing critical data, and visualizing the complex biological pathways involved.
PIN1 Signaling Pathways in Cancer
PIN1 exerts its oncogenic influence by modulating a complex network of signaling pathways. Its substrates are often key players in cell proliferation, survival, and metastasis. Understanding these interactions is crucial for the rational design of targeted inhibitors.
PIN1 is known to regulate key signaling pathways in cancer, including the NOTCH, RAS/MAPK, WNT/β-catenin, and NF-κB pathways.[3][4] For instance, PIN1 can amplify NOTCH signaling by enhancing the cleavage of the NOTCH1 receptor and preventing the degradation of the active Notch intracellular domain (NICD).[5] In the RAS/MAPK pathway, PIN1 can promote the stability and activity of downstream effectors like Cyclin D1.[5] Furthermore, PIN1 has been shown to stabilize β-catenin, a key component of the WNT signaling pathway, and to promote the nuclear translocation and activity of the p65 subunit of NF-κB.[2][4]
Discovery of PIN1 Inhibitors: A Workflow
The identification of novel PIN1 inhibitors typically follows a multi-step workflow, beginning with the screening of large compound libraries and culminating in the validation of lead candidates in cellular and in vivo models.
Quantitative Data on PIN1 Inhibitors
A variety of small molecules, peptides, and natural products have been identified as PIN1 inhibitors. Their potency is typically characterized by their half-maximal inhibitory concentration (IC50), inhibitory constant (Ki), or dissociation constant (Kd).
| Inhibitor Class | Compound | Inhibition Type | IC50 | Ki | Kd | Citation(s) |
| Natural Products | Juglone | Irreversible, Covalent | ~1 µM | - | - | [6] |
| (-)-epigallocatechin-3-gallate (EGCG) | Reversible | 2.6 µM | - | - | [7] | |
| Small Molecules | KPT-6566 | Covalent | 0.64 µM | 625.2 nM | - | [8][9] |
| BJP-06-005-3 | Covalent | 48 nM | - | - | [1] | |
| Sulfopin | Covalent | - | 17 nM | - | [10] | |
| All-trans retinoic acid (ATRA) | - | - | - | - | [11] | |
| Peptide-Based | Ac-Phe-D-pThr-Pip-Nal-Gln-NH2 | Reversible | - | 20.4 nM | - | [12] |
| Reduced-amide inhibitor 1 | Reversible | 6.3 µM | - | - | [13] |
Note: The reported values can vary depending on the specific assay conditions.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of successful drug discovery. The following sections provide methodologies for key assays used in the identification and characterization of PIN1 inhibitors.
PIN1 PPIase Inhibition Assay (Chymotrypsin-Coupled)
This assay spectrophotometrically measures the cis-to-trans isomerization of a substrate peptide by PIN1, which is then cleaved by chymotrypsin, releasing a chromophore.
Materials:
-
Recombinant human PIN1
-
Substrate peptide (e.g., Suc-Ala-Glu-Pro-Phe-pNA)
-
α-chymotrypsin
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
Test compounds (inhibitors)
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the substrate peptide in a 470 mM LiCl in trifluoroethanol (TFE) solution to enrich the cis conformation.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound at various concentrations to the wells.
-
Add recombinant PIN1 to each well (except for the no-enzyme control).
-
Pre-incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 15 minutes).
-
Initiate the reaction by adding the substrate peptide to all wells.
-
Immediately after adding the substrate, add α-chymotrypsin to all wells.
-
Monitor the increase in absorbance at 390 nm over time using a spectrophotometer. The rate of p-nitroaniline (pNA) release is proportional to the PIN1 activity.
-
Calculate the initial reaction rates and determine the IC50 values for the test compounds by plotting the percentage of inhibition against the compound concentration.
Fluorescence Polarization (FP) Binding Assay
This assay measures the binding of a fluorescently labeled ligand to PIN1. When the small fluorescent ligand binds to the much larger PIN1 protein, its rotation slows, leading to an increase in fluorescence polarization.
Materials:
-
Recombinant human PIN1
-
Fluorescently labeled probe (e.g., a fluorescent peptide that binds to PIN1)
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
Test compounds (inhibitors)
-
Black, low-binding 96- or 384-well microplates
-
Plate reader with fluorescence polarization capabilities
Procedure:
-
To the wells of a black microplate, add the assay buffer.
-
Add the test compound at various concentrations.
-
Add the fluorescently labeled probe at a fixed concentration to all wells.
-
Add recombinant PIN1 at a fixed concentration to all wells (except for the no-enzyme control).
-
Incubate the plate at room temperature for a specified time (e.g., 30 minutes) to allow the binding to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation and 535 nm emission for fluorescein).
-
The displacement of the fluorescent probe by a competing inhibitor will result in a decrease in the polarization signal.
-
Calculate the IC50 values by plotting the percentage of inhibition (decrease in polarization) against the inhibitor concentration.
MTT Cell Proliferation Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cancer cell line of interest (e.g., HeLa, MCF-7)
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
Test compounds (inhibitors)
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 48-72 hours).
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
During this incubation, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100-200 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate with gentle shaking for 15-30 minutes at room temperature to ensure complete solubilization.
-
Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value of the inhibitor.
Western Blot Analysis of PIN1 Downstream Targets
This technique is used to detect changes in the protein levels of PIN1 downstream targets, such as Cyclin D1 and c-Myc, upon treatment with a PIN1 inhibitor.
Materials:
-
Cancer cell line
-
Test compound (PIN1 inhibitor)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Cyclin D1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with the PIN1 inhibitor for the desired time.
-
Lyse the cells and quantify the protein concentration.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system and analyze the band intensities to determine the relative protein expression levels.
Synthesis of PIN1 Inhibitors
The chemical synthesis of PIN1 inhibitors is a diverse field, with strategies tailored to the specific chemical scaffold of the inhibitor. Below are conceptual outlines for the synthesis of two classes of PIN1 inhibitors.
Synthesis of Juglone Derivatives
Juglone, a natural product, has served as a starting point for the synthesis of more potent and selective PIN1 inhibitors. A common strategy involves the modification of the hydroxyl group to introduce various functionalities via ether or ester linkages. For example, click chemistry can be employed to introduce triazole-containing side chains.
Synthesis of a Covalent Peptide-Based Inhibitor (Conceptual)
The synthesis of peptide-based inhibitors often involves solid-phase peptide synthesis (SPPS) followed by the introduction of a warhead for covalent modification of the target. For a cysteine-targeting covalent inhibitor, an electrophilic group like an acrylamide can be incorporated.
Conclusion
The development of potent and selective PIN1 inhibitors holds significant promise for the treatment of cancer and other diseases where PIN1 is dysregulated. The methodologies and data presented in this guide provide a comprehensive resource for researchers in this dynamic field. Continued efforts in high-throughput screening, rational drug design, and innovative synthetic chemistry will be crucial in translating the therapeutic potential of PIN1 inhibition into clinical reality.
References
- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pin1 acts as a modulator of cell proliferation through alteration in NF-κB but not β-catenin/TCF4 signalling in a subset of endometrial carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 4. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 7. Frontiers | PIN1 and PIN4 inhibition via parvulin impeders Juglone, PiB, ATRA, 6,7,4′-THIF, KPT6566, and EGCG thwarted hepatitis B virus replication [frontiersin.org]
- 8. KPT-6566 (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. Reduced-Amide Inhibitor of Pin1 Binds in a Conformation Resembling a Twisted-Amide Transition State - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potency and Mechanism of PIN1 Inhibitor (S)-2: A Technical Guide
This guide provides a comprehensive overview of the biological activity of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) inhibitor, (S)-2. PIN1 is a critical regulator in various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer.[1][2] Inhibitors of PIN1, such as (S)-2, represent a promising therapeutic strategy.[3] This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the inhibitor's quantitative data, experimental protocols, and its impact on key signaling pathways.
Quantitative Biological Activity of PIN1 Inhibitor (S)-2
The efficacy of (S)-2 as a PIN1 inhibitor has been quantified through various biochemical and cell-based assays. The following table summarizes the key quantitative data available for this compound.
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC50 | 3.2 μM | Protease-coupled in vitro assay | [3] |
Note: Further quantitative data on cellular activity, such as the reduction of cyclin D1 expression in PC-3 prostate cancer cells, has been reported but specific IC50 values in cellular assays were not detailed in the provided search results.
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the biological activity of PIN1 inhibitors like (S)-2.
This assay is a standard method to determine the enzymatic inhibitory activity of compounds against PIN1.
Principle: The assay measures the cis-to-trans isomerization of a phosphorylated peptide substrate by PIN1. The trans isomer is subsequently cleaved by a protease (e.g., chymotrypsin), releasing a chromogenic or fluorogenic product that can be quantified spectrophotometrically or fluorometrically. The rate of product formation is proportional to PIN1 activity.
Protocol:
-
Reagents and Materials:
-
Recombinant human PIN1 protein
-
Substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA)
-
Protease (e.g., Chymotrypsin)
-
Assay buffer (e.g., HEPES-based buffer)
-
Test inhibitor (e.g., (S)-2) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor.
-
In a 96-well plate, add the assay buffer, recombinant PIN1, and the test inhibitor at various concentrations.
-
Incubate the mixture for a defined period to allow for inhibitor binding to the enzyme.
-
Initiate the reaction by adding the substrate peptide.
-
Immediately add the protease to the reaction mixture.
-
Monitor the absorbance or fluorescence of the released product over time using a microplate reader.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.
-
This technique is used to assess the effect of PIN1 inhibition on the protein levels of its downstream targets, such as Cyclin D1.
Principle: Western blotting uses gel electrophoresis to separate proteins by size. The separated proteins are then transferred to a membrane and probed with specific antibodies to detect the protein of interest.
Protocol:
-
Cell Culture and Treatment:
-
Culture cancer cells (e.g., PC-3 prostate cancer cells) in appropriate media.
-
Treat the cells with the PIN1 inhibitor ((S)-2) at various concentrations for a specified duration.
-
Include a vehicle control (e.g., DMSO).
-
-
Protein Extraction:
-
Harvest the cells and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Protein Transfer:
-
Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for Cyclin D1.
-
Incubate with a primary antibody for a loading control protein (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the Cyclin D1 band intensity to the loading control.
-
Compare the levels of Cyclin D1 in inhibitor-treated samples to the vehicle control.
-
Signaling Pathways and Mechanisms of Action
PIN1 exerts its influence by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a multitude of proteins.[1] This conformational change can alter protein stability, activity, and subcellular localization, thereby impacting numerous signaling pathways critical for cell proliferation, survival, and differentiation.[2][4] Inhibition of PIN1 is expected to reverse these effects.
The following diagram illustrates the central role of PIN1 in several key oncogenic signaling pathways and how its inhibition can lead to anti-cancer effects. PIN1 is known to regulate key proteins such as Cyclin D1, c-Myc, and NF-κB.[5]
Caption: PIN1's role in oncogenic signaling pathways.
The logical flow of experiments to characterize a novel PIN1 inhibitor is depicted in the following diagram. This workflow progresses from initial biochemical screening to cellular and potentially in vivo validation.
Caption: Workflow for PIN1 inhibitor characterization.
By understanding the quantitative biological activity, the experimental protocols for its assessment, and the underlying signaling pathways, researchers can better evaluate the therapeutic potential of PIN1 inhibitors like (S)-2 in various disease contexts. Further studies are warranted to fully elucidate the cellular and in vivo effects of this class of inhibitors.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Targets of PIN1 Inhibitors: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptidyl-prolyl cis-trans isomerase PIN1 has emerged as a critical regulator in a multitude of cellular processes, including cell cycle progression, signal transduction, and gene expression. Its dysregulation is implicated in various pathologies, most notably cancer and Alzheimer's disease, making it a compelling therapeutic target. The development of small molecule inhibitors targeting PIN1 has gained significant momentum. A crucial aspect of this endeavor is the precise identification and validation of the molecular targets of these inhibitors to understand their mechanism of action, predict their therapeutic efficacy, and assess potential off-target effects. This technical guide provides a comprehensive overview of the core methodologies employed for PIN1 inhibitor target identification, presents quantitative data for key inhibitors, and visualizes the intricate signaling networks governed by PIN1.
PIN1 Signaling Pathways
PIN1 exerts its influence by catalyzing the cis-trans isomerization of pSer/Thr-Pro motifs in a wide array of substrate proteins. This conformational change can profoundly impact protein stability, localization, and activity, thereby modulating the output of numerous signaling cascades. Understanding these pathways is paramount for contextualizing the effects of PIN1 inhibition.
PIN1 is a key regulator of multiple oncogenic signaling pathways.[1] It is involved in pathways such as the growth factor/RAS-MAPK, pRB/CDK/CYCLIN D1, p53, NOTCH, c-MYC, WNT/β-CATENIN, and NF-kappaB, among others.[2] For instance, PIN1 enhances the stability of β-catenin in the Wnt signaling pathway by protecting it from degradation, leading to its nuclear accumulation and target gene transcription.[3] In the Ras/AP-1 pathway, PIN1 directly interacts with and enhances the activity of transcription factors like c-Fos and c-Jun.[3] Furthermore, PIN1 regulates the PI3K/AKT/mTOR pathway, which is central to cell growth and survival.[4]
Below are diagrams illustrating some of the key signaling pathways influenced by PIN1.
References
- 1. researchgate.net [researchgate.net]
- 2. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
PIN1 Inhibitors: A Technical Guide to Structure-Activity Relationships and Drug Development
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides an in-depth exploration of the structure-activity relationships (SAR) for inhibitors of the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). It includes a summary of quantitative data, detailed experimental protocols, and visualizations of key biological pathways and experimental workflows.
Introduction: PIN1 as a Therapeutic Target
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that catalyzes the isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs within proteins.[1] This conformational change is a critical regulatory mechanism in numerous cellular signaling pathways.[2] PIN1 is composed of two primary domains: an N-terminal WW domain that recognizes and binds to pSer/Thr-Pro motifs, and a C-terminal peptidyl-prolyl isomerase (PPIase) domain that executes the catalytic isomerization.[1][3]
PIN1 is overexpressed in a wide range of human cancers, and its activity is crucial for the stability and function of numerous oncoproteins (e.g., c-Myc, Cyclin D1, β-catenin) while promoting the degradation of tumor suppressors (e.g., p53).[2][4] Its central role in amplifying oncogenic signals makes it a compelling target for cancer therapy.[5][6] However, the development of potent, selective, and cell-permeable PIN1 inhibitors remains a significant challenge.[7][8] This guide details the current understanding of PIN1 inhibitor SAR to aid in the rational design of novel therapeutics.
Key Signaling Pathways Regulated by PIN1
PIN1 acts as a fulcrum, balancing the activity of oncogenic and tumor-suppressive pathways. Its inhibition can simultaneously disrupt multiple cancer-driving cascades.
PIN1 also plays a significant role in preventing apoptosis, thereby promoting cancer cell survival. It achieves this by inhibiting the function of key pro-apoptotic proteins.
Structure-Activity Relationship (SAR) of PIN1 Inhibitors
PIN1 inhibitors can be broadly classified based on their chemical scaffolds and mechanism of action. Key classes include natural products, peptidomimetics, and covalent inhibitors.
Natural Products and Derivatives
Juglone, a naphthoquinone from walnuts, was the first identified PIN1 inhibitor.[1] Its simple structure and reactivity have led to concerns about specificity, but it serves as a foundational scaffold for SAR studies.
| Compound | Class | IC50 / Ki | Comments | Reference(s) |
| Juglone | Naphthoquinone | ~5 µM (IC50) | Covalent inhibitor, reacts with Cys113 in the active site. Lacks specificity. | [1] |
| ATRA | Retinoid | ~33.2 µM (IC50) | Binds to the active site and induces PIN1 degradation. | [9][10][11] |
| 6,7,4'-THIF | Isoflavone | - | Identified via virtual screening. | [1] |
Sulfopin and Covalent Inhibitors
A major advancement in PIN1 inhibitor design has been the development of potent and selective covalent inhibitors that target a conserved cysteine (Cys113) in the catalytic site.[9] This approach offers high potency and prolonged target engagement.
| Compound | Class | IC50 / Ki | Comments | Reference(s) |
| BJP-06-005-3 | Covalent Peptide | 48 nM (Ki) | Rationally designed to target Cys113. Potent and cell-permeable but has poor microsomal stability. | [9] |
| KPT-6566 | Reversible Covalent | - | Releases a quinone-mimetic substructure after binding. | [9] |
| Sulfopin | Covalent | ~9 µM (IC50) | Identified via DELFIA screen; causes PIN1 thermal destabilization and degradation in cells. | [12] |
| 158H9 | Covalent | - | Effective in degrading PIN1 in multiple cancer cell lines with DC50 values ~500 nM. | [12] |
| 164A10 | Covalent | - | Similar to 158H9, shows potent PIN1 degradation across various cell lines. | [12] |
Non-Covalent Heterocyclic Inhibitors
Virtual screening and fragment-based approaches have identified several non-covalent inhibitors. These compounds typically aim to mimic the phosphate and proline moieties of the natural substrate. While they often exhibit good enzyme inhibition, achieving cellular activity is a common hurdle due to the charged nature required for binding to the phosphate-binding pocket.[7][8]
| Compound | Class | IC50 / Ki | Comments | Reference(s) |
| PiB | Dibenzofuran | Weak inhibitor | One of the early small molecule inhibitors identified. | [13] |
| VS1 | Heterocycle | 6.4 µM (IC50) | Identified via a pharmacophore-driven virtual screen. | [10] |
| VS2 | Heterocycle | 29.3 µM (IC50) | Identified alongside VS1; shows antiproliferative activity in ovarian cancer cells. | [10] |
| HWH8-33 | Heterocycle | Micromolar (IC50) | Identified via high-throughput screening; shows in vivo antitumor activity. | [13][14] |
| HWH8-36 | Heterocycle | Micromolar (IC50) | Discovered with HWH8-33; inhibits cancer cell proliferation and migration. | [13][14] |
| Compound 82 | Azocane derivative | ~3.0 µM (IC50) | Contains an aliphatic azocane in the proline-binding pocket to increase flexibility. | [15] |
Experimental Protocols for Inhibitor Evaluation
A standardized workflow is essential for the discovery and characterization of novel PIN1 inhibitors. This process involves a combination of in vitro biochemical assays, biophysical binding studies, and cell-based functional assays.
PPIase Isomerase Inhibition Assay
This is the primary assay to measure the catalytic inhibition of PIN1. A common method is the chymotrypsin-coupled assay.[9]
-
Principle: The assay uses a peptide substrate like Suc-Ala-pSer-Pro-Phe-pNA. PIN1 isomerizes the pSer-Pro bond from its predominantly cis form to the trans form. Chymotrypsin can only cleave the peptide when the bond is in the trans conformation, releasing p-nitroaniline (pNA), which can be measured spectrophotometrically at ~405 nm. The rate of pNA production is proportional to PIN1 activity.
-
Protocol Outline:
-
Reagents: Purified recombinant PIN1 protein, peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA), α-chymotrypsin, assay buffer (e.g., 35 mM HEPES).
-
Procedure: a. Pre-incubate varying concentrations of the test inhibitor with a fixed concentration of PIN1 protein in assay buffer (e.g., for 30 minutes at 4°C).[14] b. Initiate the reaction by adding the peptide substrate and chymotrypsin. c. Monitor the increase in absorbance at 405 nm over time using a plate reader.
-
Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value. The apparent Ki can be calculated if the substrate concentration and Km are known.[9]
-
Binding Affinity Assays
These assays confirm direct physical interaction between the inhibitor and PIN1 and determine the binding affinity (Kd).
-
Fluorescence Polarization (FP) Assay: [9]
-
Principle: A fluorescently labeled peptide probe that binds to PIN1 is used. When the small probe is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. Upon binding to the much larger PIN1 protein, its tumbling slows, and polarization increases. Test compounds compete with the probe for binding, causing a decrease in polarization.
-
Protocol Outline:
-
Incubate a fixed concentration of PIN1 and the fluorescent probe in assay buffer until equilibrium is reached.
-
Add serial dilutions of the test inhibitor.
-
Measure fluorescence polarization on a suitable plate reader.
-
Plot the change in polarization against inhibitor concentration to determine the IC50/Ki.
-
-
-
Surface Plasmon Resonance (SPR): [14]
-
Principle: PIN1 protein is immobilized on a sensor chip. A solution containing the test inhibitor is flowed over the surface. Binding of the inhibitor to PIN1 causes a change in the refractive index at the surface, which is detected as a change in the SPR signal (measured in response units, RU).
-
Protocol Outline:
-
Immobilize purified PIN1 onto a sensor chip (e.g., CM5 chip).
-
Inject serial dilutions of the inhibitor over the chip surface and a reference flow cell.
-
Monitor the association and dissociation phases in real-time.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (Kd).
-
-
Cellular Assays
Cell-based assays are critical to evaluate an inhibitor's membrane permeability, target engagement, and functional effects in a biological context.
-
Cell Viability / Proliferation Assay (MTT / CCK-8): [11][14]
-
Principle: Cancer cell lines known to overexpress PIN1 (e.g., HGC-27, MKN45, BxPC3) are treated with the inhibitor. After a set incubation period (e.g., 72 hours), a reagent (MTT or WST-8) is added, which is converted into a colored formazan product by metabolically active cells. The amount of formazan is proportional to the number of viable cells.
-
Data Analysis: Absorbance is read on a plate reader. The percentage of cell viability relative to a vehicle control (e.g., DMSO) is calculated to determine the GI50 (concentration for 50% growth inhibition).
-
-
-
Principle: Used to assess the inhibitor's effect on PIN1 protein levels (in the case of degraders like ATRA) and the phosphorylation or total protein levels of downstream targets like Cyclin D1, AKT, and β-catenin.
-
Protocol Outline:
-
Treat cells with the inhibitor for a specified time.
-
Lyse the cells and determine total protein concentration (e.g., Bradford assay).
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies specific to PIN1 and its downstream targets, followed by HRP-conjugated secondary antibodies.
-
Detect signals using chemiluminescence.
-
-
-
-
Principle: PIN1 inhibition is known to cause cell cycle arrest, typically at the G0/G1 or G2/M phase. This is quantified by measuring the DNA content of cells.
-
Protocol Outline:
-
Treat cells with the inhibitor.
-
Harvest, fix, and permeabilize the cells.
-
Stain the cellular DNA with a fluorescent dye (e.g., propidium iodide).
-
Analyze the cell population by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).
-
-
Conclusion and Future Directions
The development of PIN1 inhibitors has progressed significantly from non-specific natural products to highly potent and selective covalent agents. The SAR data clearly indicates that successful inhibitors must effectively engage the phosphate-binding and proline-binding pockets of the catalytic site. Targeting Cys113 covalently has emerged as a particularly effective strategy for achieving high potency.
Despite these advances, major challenges remain. Many potent enzymatic inhibitors lack cellular activity due to poor membrane permeability, a consequence of the charged moieties often required for high-affinity binding.[8] Furthermore, ensuring selectivity over other cellular nucleophiles is a critical hurdle for covalent inhibitors. Future efforts should focus on:
-
Improving Cell Permeability: Employing strategies like prodrugs or optimizing physicochemical properties to balance binding affinity with cellular uptake.
-
Developing Allosteric Inhibitors: Targeting sites remote from the catalytic domain, such as the interface between the WW and PPIase domains, could offer a novel mechanism of action and improved selectivity.[16]
-
Structure-Based Drug Design (SBDD): Leveraging the growing number of high-resolution crystal structures of PIN1 in complex with inhibitors to rationally design next-generation compounds with optimized interactions and drug-like properties.[8][17]
Continued research into the nuanced structure-activity relationships will be paramount to unlocking the full therapeutic potential of PIN1 inhibition in cancer and other diseases.
References
- 1. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The isomerase PIN1 controls numerous cancer-driving pathways and is a unique drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 5. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. eurekaselect.com [eurekaselect.com]
- 7. Development of PIN1 inhibitors – Molecular Modeling & Virtual Screening Laboratory [mmvsl.it]
- 8. researchgate.net [researchgate.net]
- 9. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. arts.units.it [arts.units.it]
- 11. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 14. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Investigating dynamic interdomain allostery in Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Characterization of PIN1 Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro characterization of inhibitors targeting the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). PIN1 is a critical regulator in various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and Alzheimer's disease.[1] Consequently, the development of potent and selective PIN1 inhibitors is a significant focus in drug discovery.[2][3] This document details the quantitative data for representative PIN1 inhibitors, outlines key experimental protocols for their characterization, and visualizes the intricate signaling pathways involving PIN1.
Quantitative Data of Representative PIN1 Inhibitors
The following tables summarize the in vitro potency of several notable PIN1 inhibitors. These compounds have been developed to target the catalytic activity of PIN1 and have been characterized using various biochemical and cellular assays.
| Inhibitor | Assay Type | Parameter | Value (nM) | Reference |
| BJP-06–005-3 | PPIase Isomerase Inhibition | Apparent Kᵢ | 48 | [2] |
| AG17724 | PPIase Isomerase Inhibition | Kᵢ | 30 | [4] |
| Sulfopin | Biochemical Assay | IC₅₀ | Not Specified (Nanomolar) | [5] |
| HWH8-33 | Enzyme Inhibition | IC₅₀ | Not Specified | [6] |
| HWH8-36 | Enzyme Inhibition | IC₅₀ | Not Specified | [6] |
| D-PEPTIDE | Binding Affinity | Kᵢ | 20 | [2] |
Note: The specific IC₅₀ values for HWH8-33 and HWH8-36 were not detailed in the provided search results, but their inhibitory activity was confirmed.[6]
Key Signaling Pathways Regulated by PIN1
PIN1 plays a pivotal role in modulating multiple oncogenic signaling pathways by catalyzing the cis-trans isomerization of phosphorylated Ser/Thr-Pro motifs in a wide range of proteins.[7][8] This conformational change can significantly impact protein stability, activity, and subcellular localization.[7]
Caption: PIN1 integrates multiple oncogenic signaling pathways.
Experimental Protocols
The in vitro characterization of PIN1 inhibitors involves a series of assays to determine their binding affinity, inhibitory potency, and mechanism of action. Below are detailed methodologies for key experiments.
PPIase Isomerase Inhibition Assay
This assay measures the ability of a compound to inhibit the catalytic isomerase activity of PIN1.
Principle: A chromogenic peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) is used, which is only cleaved by chymotrypsin when the peptidyl-prolyl bond is in the trans conformation. PIN1 accelerates the conversion from the cis to the trans form. The rate of color change, measured spectrophotometrically, is proportional to PIN1 activity.
Protocol:
-
Recombinant PIN1 protein is incubated with the test inhibitor at various concentrations for a defined period (e.g., 12 hours).
-
The reaction is initiated by adding the peptide substrate.
-
Chymotrypsin is added to the mixture.
-
The absorbance is monitored over time at a specific wavelength (e.g., 390 nm) to determine the rate of substrate cleavage.
-
The percentage of inhibition is calculated relative to a DMSO control, and IC₅₀ or Kᵢ values are determined by fitting the data to a dose-response curve.[2]
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of an inhibitor to PIN1.
Principle: A fluorescently labeled peptide that binds to PIN1 is used as a probe. When the probe is bound to the larger PIN1 protein, it tumbles slower in solution, resulting in a high fluorescence polarization value. An inhibitor that competes with the probe for binding to PIN1 will displace the probe, causing it to tumble faster and resulting in a decrease in fluorescence polarization.
Protocol:
-
A constant concentration of recombinant PIN1 and the fluorescently labeled peptide probe are mixed in a suitable buffer.
-
The test inhibitor is added at increasing concentrations.
-
The mixture is incubated to reach binding equilibrium.
-
Fluorescence polarization is measured using a plate reader equipped with appropriate filters.
-
The data is plotted as fluorescence polarization versus inhibitor concentration to determine the binding affinity (e.g., Kᵢ or Kₔ).[2]
Cellular Thermal Shift Assay (CETSA)
CETSA is employed to verify the direct engagement of an inhibitor with PIN1 within a cellular context.
Principle: The binding of a ligand (inhibitor) to its target protein can increase the thermal stability of the protein. When cells are heated, unbound proteins will denature and aggregate at lower temperatures than ligand-bound proteins.
Protocol:
-
Intact cells or cell lysates are treated with the test inhibitor or a vehicle control.
-
The samples are heated to a range of temperatures.
-
After heating, the cells are lysed (if not already), and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble PIN1 remaining at each temperature is quantified by Western blotting or other protein detection methods.
-
A shift in the melting curve to higher temperatures in the presence of the inhibitor indicates target engagement.[9]
Experimental Workflow for PIN1 Inhibitor Characterization
The in vitro characterization of a novel PIN1 inhibitor typically follows a structured workflow to comprehensively assess its properties.
Caption: A generalized workflow for in vitro PIN1 inhibitor characterization.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of PIN1 inhibitors – Molecular Modeling & Virtual Screening Laboratory [mmvsl.it]
- 4. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
PIN1 Inhibitors: A Technical Guide to Binding Affinity and Mechanistic Analysis
This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the binding affinity of inhibitors to the Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1). PIN1 is a critical regulator in various cellular processes, and its dysregulation is implicated in numerous diseases, including cancer and Alzheimer's disease, making it a key therapeutic target.[1] This guide will focus on the binding characteristics of various PIN1 inhibitors, with a particular emphasis on the irreversible inhibitor (S)-2, and will detail the experimental methodologies used for their characterization.
The Role of PIN1 in Cellular Signaling
PIN1 is a unique enzyme that specifically isomerizes the peptide bond preceding a proline residue that is phosphorylated on the adjacent serine or threonine (pSer/Thr-Pro motifs).[2] This isomerization acts as a molecular switch, regulating the conformation, activity, stability, and subcellular localization of its substrate proteins.[1][3] Consequently, PIN1 plays a pivotal role in modulating numerous signaling pathways that are fundamental to cell proliferation, survival, and differentiation.
Key signaling pathways influenced by PIN1 include:
-
Wnt/β-catenin Pathway: PIN1 binds to and isomerizes phosphorylated β-catenin, leading to its stabilization, accumulation, and subsequent translocation to the nucleus where it activates target gene transcription, promoting cell proliferation.[4]
-
Ras/AP-1 Pathway: PIN1 can interact with components of the Ras signaling cascade, such as c-Fos and c-Jun, members of the AP-1 transcription factor family. By isomerizing these proteins, PIN1 enhances their stability and transcriptional activity, thereby promoting cancer cell proliferation.[4]
-
Other Oncogenic Pathways: PIN1 is known to regulate the activity of several other cancer-driving receptors and their downstream signaling, including those mediated by HER2, NOTCH1, androgen receptor (AR), and estrogen receptor α (ERα).[3]
Due to its central role in amplifying these oncogenic signals, the inhibition of PIN1 has emerged as a promising therapeutic strategy for cancer.
Binding Affinity of PIN1 Inhibitors
The development of potent and selective PIN1 inhibitors is a major focus of drug discovery efforts. The binding affinity of these inhibitors to PIN1 is a critical parameter that determines their efficacy. Various inhibitors have been identified, ranging from natural products to synthetic small molecules, with binding affinities spanning from the micromolar to the nanomolar range.
Below is a summary of the binding affinities of several notable PIN1 inhibitors.
| Inhibitor | Binding Affinity (Ki, IC50, or Kd) | Assay Method | Reference |
| (S)-2 | IC50 = 3.2 µM | Protease-coupled in vitro assay | [3] |
| D-PEPTIDE | Ki = 20 nM | PPIase assay | [5] |
| L-PEPTIDE | Ki = 507 ± 37 nM | PPIase assay | [6] |
| BJP-06–005-3 | Apparent Ki = 48 nM | Chymotrypsin-coupled PPIase assay | [5] |
| VS1 | IC50 = 6.4 µM | In vitro fluorescent assay | [7] |
| VS2 | IC50 = 29.3 µM | In vitro fluorescent assay | [7] |
| Compound 29 | Kd = 300 µM | NMR chemical shift perturbation | [8] |
| Compound 47 | Kd = 326 µM | 2D HSQC titrations | [8] |
| Compound 48 | Kd = 423 µM | 2D HSQC titrations | [8] |
Experimental Protocols for Determining Binding Affinity
A variety of biophysical and biochemical techniques are employed to quantify the binding affinity of inhibitors to PIN1. The choice of method often depends on the nature of the inhibitor and the specific information sought.
Fluorescence Polarization (FP) Binding Assay
This is a competitive binding assay used to determine the binding affinity of a test compound by measuring its ability to displace a fluorescently labeled probe from the PIN1 active site.
-
Principle: A small, fluorescently labeled peptide that binds to PIN1 will tumble rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger PIN1 protein, its tumbling is restricted, leading to a high fluorescence polarization signal. An inhibitor that competes with the fluorescent peptide for binding to PIN1 will cause a decrease in the polarization signal in a concentration-dependent manner.
-
Protocol Outline:
-
A solution containing a fixed concentration of GST-tagged PIN1 and a fluorescently labeled peptide probe is prepared in an appropriate buffer (e.g., 10 mM HEPES, 10 mM NaCl, 1% glycerol, pH 7.4) containing BSA and a non-ionic detergent to prevent non-specific binding.[5]
-
Serial dilutions of the inhibitor compound are added to the PIN1-probe solution.
-
The mixture is incubated to reach binding equilibrium (e.g., 12 hours at 4°C).[5]
-
Fluorescence polarization is measured using a suitable plate reader.
-
The data is plotted as fluorescence polarization versus inhibitor concentration, and the IC50 is determined by fitting the data to a sigmoidal dose-response curve. The Ki can then be calculated from the IC50 value.
-
Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay
This is a functional assay that measures the enzymatic activity of PIN1 and the ability of an inhibitor to block this activity. The chymotrypsin-coupled assay is a common format.
-
Principle: A synthetic peptide substrate (e.g., Suc-Ala-pSer-Pro-Phe-pNA) is used, which is only cleaved by the protease chymotrypsin when the peptidyl-prolyl bond is in the trans conformation. PIN1 catalyzes the cis-trans isomerization of this bond. The cleavage of the p-nitroanilide (pNA) group results in a colorimetric or spectrophotometric signal. An inhibitor of PIN1 will reduce the rate of this reaction.
-
Protocol Outline:
-
The assay is performed in a suitable buffer (e.g., 35 mM HEPES, pH 7.8) at a controlled temperature (e.g., 10°C).[6]
-
A reaction mixture containing PIN1, chymotrypsin, and varying concentrations of the inhibitor is prepared.
-
The reaction is initiated by the addition of the peptide substrate.
-
The absorbance change over time is monitored spectrophotometrically (e.g., at 330 nm).[6]
-
The initial reaction rates are calculated and plotted against the inhibitor concentration to determine the IC50 or Ki value.
-
Isothermal Titration Calorimetry (ITC)
ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.
-
Principle: A solution of the inhibitor is titrated into a solution containing PIN1 in the sample cell of a calorimeter. The heat change upon each injection is measured and plotted against the molar ratio of inhibitor to protein.
-
Protocol Outline:
-
Solutions of PIN1 and the inhibitor are prepared in the same buffer and thoroughly degassed.
-
The sample cell is filled with the PIN1 solution, and the injection syringe is filled with the inhibitor solution.
-
A series of small injections of the inhibitor are made into the PIN1 solution.
-
The heat change after each injection is measured.
-
The resulting data is integrated to generate a binding isotherm, which is then fitted to a suitable binding model to determine the thermodynamic parameters.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to study the binding of inhibitors to PIN1 by monitoring changes in the chemical shifts of the protein's atoms upon ligand binding.
-
Principle: The chemical environment of atomic nuclei within a protein is sensitive to its three-dimensional structure. When an inhibitor binds to PIN1, it perturbs the chemical environment of the amino acid residues in the binding pocket and potentially allosteric sites, leading to changes in their NMR chemical shifts.
-
Protocol Outline:
-
A sample of isotopically labeled (e.g., 15N-labeled) PIN1 is prepared.
-
A 2D 1H-15N HSQC spectrum of the free protein is recorded.
-
The inhibitor is titrated into the protein sample, and a series of HSQC spectra are recorded at different inhibitor concentrations.
-
The chemical shift perturbations of the backbone amide resonances are monitored.
-
The dissociation constant (Kd) can be calculated by fitting the chemical shift changes as a function of inhibitor concentration.[8]
-
Visualizations: Signaling Pathways and Experimental Workflow
To further elucidate the context of PIN1 inhibition and the methods used for its characterization, the following diagrams are provided.
Caption: Wnt/β-catenin signaling pathway regulated by PIN1.
Caption: Ras/AP-1 signaling pathway modulated by PIN1.
Caption: General experimental workflow for determining PIN1 inhibitor binding affinity.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 4. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structural Basis for High-Affinity Peptide Inhibition of Human Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. Discovery and Binding Studies on a Series of Novel Pin1 Ligands - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PIN1 Inhibition in Targeting Oncogenic Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The peptidyl-prolyl cis-trans isomerase, PIN1, has emerged as a critical regulator in cellular signaling, particularly in pathways that are frequently dysregulated in cancer. By catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs, PIN1 profoundly influences the conformation, stability, and activity of a multitude of proteins, including key oncoproteins and tumor suppressors. Its overexpression in a wide array of human cancers is often correlated with poor prognosis, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth analysis of PIN1 inhibitors and their effects on crucial oncogenes, with a focus on MYC and STAT3. It summarizes quantitative data on inhibitor efficacy, details key experimental methodologies, and visualizes the intricate signaling networks involved.
Introduction to PIN1 and its Oncogenic Functions
PIN1 is a unique enzyme that acts as a molecular switch, converting phosphorylated proteins between cis and trans conformations at proline residues. This isomerization can have profound functional consequences, leading to protein activation or degradation, altered subcellular localization, and modified protein-protein interactions. In the context of cancer, PIN1's role is multifaceted and largely pro-tumorigenic. It has been shown to amplify oncogenic signals by stabilizing oncoproteins and inactivating tumor suppressors.[1][2] Overexpression of PIN1 has been documented in numerous cancers, including breast, prostate, lung, and gastric cancer, where it contributes to uncontrolled cell proliferation, survival, and metastasis.[3][4]
Quantitative Data on PIN1 Inhibitors
A growing number of small molecule inhibitors targeting PIN1 have been developed and characterized. These inhibitors vary in their mechanism of action (covalent vs. non-covalent) and their potency. The following tables summarize key quantitative data for several prominent PIN1 inhibitors.
Table 1: In Vitro Efficacy of PIN1 Inhibitors
| Inhibitor | Type | Target | Kᵢ (nM) | IC₅₀ (nM) | Cell Line(s) | Reference(s) |
| Sulfopin | Covalent | PIN1 (Cys113) | 17 (apparent) | - | - | |
| KPT-6566 | Covalent | PIN1 (catalytic site) | 625.2 | 640 | - | |
| BJP-06-005-3 | Covalent | PIN1 (Cys113) | 48 (apparent) | - | - | [5] |
| AG17724 | - | PIN1 | 30 | - | - | |
| ATRA | Non-covalent | PIN1 (catalytic domain) | 1990 | 33200 | Ovarian Cancer Cells | [6] |
| Juglone | Covalent | PIN1 | >10000 | 6000 - 10000 | HK-1, C666-1 | [7] |
| PiB | - | PIN1 | - | - | MCF10A | [8] |
| VS1 | - | PIN1 | - | 6400 | Ovarian Cancer Cells | [6] |
| VS2 | - | PIN1 | - | 29300 | Ovarian Cancer Cells | [6] |
| HWH8-33 | - | PIN1 | - | 150 - 32320 | Various Cancer Cells | [9] |
| HWH8-36 | - | PIN1 | - | 150 - 32320 | Various Cancer Cells | [9] |
Table 2: Cellular Proliferation Inhibition by PIN1 Inhibitors
| Inhibitor | Cell Line | IC₅₀ (µM) | Reference(s) |
| Juglone | Caco-2 | 1.85 | [10] |
| DLD-1 | 1.79 | [10] | |
| HCT116 | 2.77 | [10] | |
| HT29 | 2.63 | [10] | |
| SW480 | 2.51 | [10] | |
| HK-1 | 10 | [7] | |
| C666-1 | 6 | [7] | |
| VS2 | OVCAR5 | ~19-66 | [6] |
| OVCAR3 | ~19-66 | [6] | |
| SKOV3 | ~19-66 | [6] | |
| HWH8-33 | CHO | 0.15 ± 0.02 | [9] |
| HeLa | 0.21 ± 0.04 | [9] | |
| HWH8-36 | CHO | 0.15 ± 0.02 | [9] |
| HeLa | 0.22 ± 0.01 | [9] |
Effect of PIN1 Inhibition on Oncogenes
PIN1 exerts significant control over several key oncogenes, most notably MYC and STAT3. Inhibition of PIN1 can therefore lead to the downregulation of these critical cancer drivers.
PIN1 and the MYC Oncogene
The c-MYC oncoprotein is a master transcriptional regulator that drives cell proliferation and is deregulated in a majority of human cancers. PIN1 plays a crucial role in modulating MYC's stability and transcriptional activity. Following phosphorylation of MYC at Serine 62, PIN1-mediated isomerization is critical for its function.[8] Inhibition of PIN1 has been shown to decrease MYC's binding to the DNA of its target genes, leading to a reduction in their expression, even in cases where total MYC protein levels might paradoxically increase due to altered degradation dynamics.[8] For instance, treatment with the PIN1 inhibitor Sulfopin has been shown to induce the downregulation of c-Myc target genes.[11] Similarly, the inhibitor PiB reduced the rate of MYC binding to target DNA promoters in MCF10A cells, resulting in decreased expression of oncogenic gene signatures.[8]
PIN1 and the STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell survival, proliferation, and angiogenesis. PIN1 is a key regulator of STAT3 activity. Upon cytokine or growth factor stimulation, PIN1 interacts with phosphorylated STAT3.[12] This interaction, which is dependent on the phosphorylation of STAT3 at Serine 727, is essential for its maximal transcriptional activity.[12] Overexpression of PIN1 enhances STAT3's ability to activate its target genes and recruit coactivators like p300.[12] Consequently, inhibition of PIN1 can disrupt this oncogenic signaling axis.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involving PIN1 and its oncogenic targets.
Caption: PIN1 enhances MYC-driven oncogenesis by stabilizing its active, phosphorylated form.
Caption: PIN1 potentiates STAT3 signaling, promoting cancer cell survival and angiogenesis.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of PIN1 inhibitor efficacy and their effects on oncogenic pathways.
PIN1 Inhibition Assay (PPIase Assay)
This assay measures the ability of a compound to inhibit the enzymatic activity of PIN1.
Principle: The assay utilizes a synthetic peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA) that exists in both cis and trans conformations. PIN1 catalyzes the conversion from the cis to the trans isomer. The trans isomer is then cleaved by a reporter enzyme, such as chymotrypsin, releasing a chromogenic or fluorogenic molecule that can be quantified.
Protocol:
-
Reagent Preparation:
-
Prepare assay buffer (e.g., 35 mM HEPES, pH 7.8).
-
Reconstitute recombinant human PIN1 protein in assay buffer.
-
Prepare a stock solution of the peptide substrate.
-
Prepare a stock solution of chymotrypsin.
-
Dissolve the test inhibitor in a suitable solvent (e.g., DMSO) to create a stock solution and prepare serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add the PIN1 enzyme and the test inhibitor at various concentrations. Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the peptide substrate.
-
Immediately add chymotrypsin to the wells.
-
Monitor the increase in absorbance or fluorescence over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.
-
Plot the percentage of inhibition versus the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cell Viability Assay (MTT Assay)
This assay assesses the effect of PIN1 inhibitors on the proliferation and viability of cancer cells.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the PIN1 inhibitor or vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ value.
Western Blotting for PIN1 and Oncogene Expression
This technique is used to detect and quantify the levels of specific proteins, such as PIN1, MYC, and phosphorylated STAT3, in cell lysates.
Protocol:
-
Cell Lysis: Treat cells with the PIN1 inhibitor for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., anti-PIN1, anti-c-MYC, anti-phospho-STAT3 (Tyr705)). Recommended dilutions:
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Chromatin Immunoprecipitation (ChIP) Assay
ChIP is used to determine the in vivo association of a specific protein (e.g., MYC) with a specific DNA sequence (e.g., the promoter of a target gene).
Protocol:
-
Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
-
Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments (typically 200-1000 bp) by sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for the protein of interest (e.g., anti-c-MYC).
-
Immune Complex Capture: Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washing: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the immune complexes from the beads and reverse the formaldehyde cross-links by heating.
-
DNA Purification: Purify the DNA from the immunoprecipitated samples.
-
Quantitative PCR (qPCR): Use qPCR with primers specific for the promoter region of a known MYC target gene (e.g., E2F2) to quantify the amount of precipitated DNA.[14] The results are typically expressed as a percentage of the input chromatin.
Conclusion and Future Directions
PIN1 represents a compelling target for cancer therapy due to its central role in regulating a multitude of oncogenic pathways. The development of potent and selective PIN1 inhibitors has provided valuable tools for dissecting its function and has shown promise in preclinical models. The ability of these inhibitors to simultaneously disrupt key cancer drivers like MYC and STAT3 underscores their therapeutic potential. Future research will likely focus on optimizing the pharmacological properties of existing inhibitors, identifying novel chemical scaffolds, and exploring combination therapies to overcome resistance and enhance anti-tumor efficacy. A deeper understanding of the complex interplay between PIN1 and various oncogenic networks will be crucial for the successful clinical translation of PIN1-targeted therapies.
References
- 1. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 2. Anti-Pin1 Antibody (A88542) | Antibodies.com [antibodies.com]
- 3. Phospho-Stat3 (Tyr705) Antibody | Cell Signaling Technology [cellsignal.com]
- 4. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-Pin1 antibody [EPR18546-317] Rabbit monoclonal (ab192036) | Abcam [abcam.com]
- 7. Pin1 Antibody | Cell Signaling Technology [cellsignal.com]
- 8. PIN1 Provides Dynamic Control of MYC in Response to Extrinsic Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIN1 Polyclonal Antibody (PA5-29675) [thermofisher.com]
- 10. STAT-3/phosphoSTAT-3 western blot - Molecular Biology [protocol-online.org]
- 11. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pin1 is required for the Ser727 phosphorylation-dependent Stat3 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. c-Myc Antibody | Cell Signaling Technology [cellsignal.com]
- 14. Pin1 Regulates the Dynamics of c-Myc DNA Binding To Facilitate Target Gene Regulation and Oncogenesis - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties of PIN1 Inhibitors
Disclaimer: The specific nomenclature "PIN1 inhibitor 2" does not correspond to a universally recognized or uniquely identifiable chemical entity in the reviewed scientific literature. Therefore, this guide provides a comprehensive overview of the chemical properties and methodologies associated with well-characterized peptidyl-prolyl isomerase (PIN1) inhibitors, serving as a technical resource for researchers, scientists, and drug development professionals. The inhibitors detailed herein are selected to represent different classes and mechanisms of action.
Introduction
The enzyme PIN1 is a peptidyl-prolyl cis/trans isomerase that specifically recognizes and isomerizes the peptide bond preceding a proline residue that is phosphorylated on the adjacent serine or threonine. This conformational change can profoundly impact the substrate protein's function, stability, and localization. Given its role in regulating key signaling pathways, PIN1 is a critical modifier of multiple cellular processes. Its overexpression is implicated in a majority of cancers, where it contributes to tumor initiation and progression. Consequently, the development of potent and selective PIN1 inhibitors is a promising therapeutic strategy in oncology. This guide delves into the chemical properties, quantitative data, and experimental evaluation of representative PIN1 inhibitors.
Representative PIN1 Inhibitors: A Summary of Quantitative Data
The following tables summarize key quantitative data for three distinct, well-documented PIN1 inhibitors: KPT-6566, a covalent small molecule; BJP-06-005-3, a covalent peptide-based inhibitor; and D-PEPTIDE, a non-covalent peptide inhibitor.
| Inhibitor | Type | Molecular Weight ( g/mol ) | Chemical Formula |
| KPT-6566 | Covalent Small Molecule | 443.53 | C₂₂H₂₁NO₅S₂ |
| BJP-06-005-3 | Covalent Peptide-based | - | - |
| D-PEPTIDE | Non-covalent Peptide | - | Ac-Phe-D-pThr-Pip-Nal-Gln-NH₂ |
Table 1: Physicochemical Properties of Selected PIN1 Inhibitors
| Inhibitor | IC₅₀ | Kᵢ | kᵢₙₐ꜀ₜ/Kᵢ (min⁻¹nM⁻¹) | Binding Moiety |
| KPT-6566 | 0.64 µM[1][2][3][4] | 625.2 nM[1][2][3] | 745.4[5] | Covalently binds to the catalytic site[1][2][3] |
| BJP-06-005-3 | 48 nM[6] | 48 nM[6] | - | Covalently targets Cys113[6][7][8] |
| D-PEPTIDE | - | 20.4 ± 4.3 nM | - | Non-covalently binds to the PPIase domain[6] |
Table 2: In Vitro Potency and Binding Characteristics of Selected PIN1 Inhibitors
Key Signaling Pathways Modulated by PIN1
PIN1 acts as a crucial regulator in several signaling pathways implicated in cancer development and progression. Its inhibition can therefore have a multifaceted anti-tumor effect.
Caption: PIN1 integrates signals from upstream kinases to regulate downstream oncogenes and tumor suppressors.
Experimental Protocols
Peptidyl-Prolyl Isomerase (PPIase) Assay
This assay measures the catalytic activity of PIN1 and its inhibition.
Caption: Workflow for a chymotrypsin-coupled PPIase assay to determine PIN1 inhibition.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human PIN1 (e.g., GST-Pin1) in an appropriate buffer (e.g., 35 mM HEPES, pH 7.8).
-
Prepare a stock solution of the chromogenic substrate, Suc-Ala-pSer-Pro-Phe-pNA.
-
Prepare stock solutions of the test inhibitor at various concentrations.
-
Prepare a stock solution of chymotrypsin.
-
-
Pre-incubation:
-
In a microplate well, pre-incubate recombinant PIN1 with the desired concentration of the test inhibitor for a specified time (e.g., 12 hours at 4°C for covalent inhibitors) to allow for binding[6].
-
-
Assay Initiation and Measurement:
-
Initiate the reaction by adding the substrate and chymotrypsin to the pre-incubation mixture. Chymotrypsin cleaves the substrate only when the peptidyl-prolyl bond is in the trans conformation, releasing p-nitroaniline[6][9].
-
Immediately measure the change in absorbance at 390 nm over time using a spectrophotometer. The rate of this change is proportional to the rate of cis to trans isomerization catalyzed by PIN1.
-
-
Data Analysis:
-
Plot the rate of reaction against the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a dose-response curve.
-
For reversible inhibitors, the inhibition constant (Kᵢ) can be calculated using the Cheng-Prusoff equation if the substrate concentration and Kₘ are known. For irreversible inhibitors, kᵢₙₐ꜀ₜ and Kᵢ can be determined from progress curve analysis.
-
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of an inhibitor to PIN1 in a competitive format.
Caption: General workflow for a competitive fluorescence polarization assay for PIN1 inhibitors.
Detailed Methodology:
-
Reagent Preparation:
-
Prepare solutions of recombinant PIN1, a fluorescently labeled peptide probe that binds to PIN1 (e.g., fluorescein-labeled Bth-D-phos.Thr-Pip-Nal), and the unlabeled test inhibitor in an appropriate buffer (e.g., 10 mM HEPES, 10 mM NaCl, 1% glycerol, pH 7.4)[6].
-
-
Assay Setup:
-
In a 384-well black microplate, add a constant concentration of PIN1 and the fluorescent probe to each well.
-
Add serial dilutions of the test inhibitor to the wells. Include controls for no inhibitor (maximum polarization) and no PIN1 (minimum polarization).
-
-
Incubation:
-
Incubate the plate for a sufficient time to reach binding equilibrium (e.g., 12 hours at 4°C for covalent inhibitors)[6].
-
-
Measurement:
-
Measure the fluorescence polarization using a plate reader equipped with appropriate filters for the fluorophore (e.g., excitation at 485 nm and emission at 535 nm for fluorescein)[10].
-
-
Data Analysis:
-
The binding of the fluorescent probe to PIN1 results in a high polarization value. The unlabeled inhibitor competes for binding, displacing the probe and causing a decrease in polarization.
-
Plot the polarization values against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
-
The Kᵢ can be calculated from the IC₅₀ using the Cheng-Prusoff equation, taking into account the concentration and Kₔ of the fluorescent probe.
-
Conclusion
The study of PIN1 inhibitors is a rapidly evolving field with significant therapeutic potential. This guide provides a foundational understanding of the chemical properties of representative PIN1 inhibitors and the experimental methodologies used for their characterization. The provided data and protocols serve as a valuable resource for researchers aiming to design, synthesize, and evaluate novel PIN1-targeting compounds for cancer therapy and other PIN1-related diseases. The signaling pathway diagrams offer a visual representation of the complex biological context in which these inhibitors function. As our understanding of PIN1 biology deepens, so too will the sophistication and efficacy of the next generation of PIN1 inhibitors.
References
- 1. KPT-6566 (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]
- 2. KPT-6566 | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. BJP-06-005-3 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 10. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Interaction of PIN1 Inhibitors with pSer/Thr-Pro Motifs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The human peptidyl-prolyl cis-trans isomerase 1 (PIN1) is a critical regulator of protein function, acting on phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs. Its unique mechanism of action, catalyzing the cis-trans isomerization of these motifs, profoundly impacts the conformation, stability, and activity of a multitude of proteins involved in diverse cellular processes. Dysregulation of PIN1 activity is implicated in numerous pathologies, most notably cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the interaction between PIN1 and its pSer/Thr-Pro substrates, the development of PIN1 inhibitors, and the experimental methodologies used to characterize these interactions. We present quantitative data on inhibitor potency, detailed experimental protocols, and visual representations of key signaling pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Introduction to PIN1 and the pSer/Thr-Pro Motif
PIN1 is a unique enzyme that specifically recognizes and isomerizes pSer/Thr-Pro motifs within substrate proteins.[1][2] This post-translational modification acts as a molecular switch, controlling the function of numerous proteins involved in cell cycle progression, signal transduction, and gene expression.[1][3]
2.1 The Structure and Function of PIN1
PIN1 consists of two functionally distinct domains:
-
N-terminal WW domain: This domain is responsible for substrate recognition and binding to the pSer/Thr-Pro motif.[1][4][5]
-
C-terminal Peptidyl-Prolyl Isomerase (PPIase) domain: This catalytic domain carries out the cis-trans isomerization of the peptidyl-prolyl bond.[4][5]
The isomerization catalyzed by PIN1 can have profound effects on the substrate protein, including:
-
Conformational changes: Altering the three-dimensional structure of the protein.
-
Modulation of protein stability: Leading to either stabilization or degradation of the target protein.[1]
-
Regulation of protein activity: Affecting enzymatic activity or protein-protein interactions.
-
Control of subcellular localization: Influencing where the protein resides within the cell.
2.2 The Significance of the pSer/Thr-Pro Motif
The phosphorylation of serine or threonine residues preceding a proline is a key signaling event carried out by proline-directed kinases, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs).[3] This phosphorylation event creates the recognition site for PIN1. The subsequent isomerization by PIN1 adds another layer of regulation to phosphorylation-dependent signaling pathways, effectively controlling the amplitude and duration of the signal.[3]
PIN1 Inhibitors: Targeting the pSer/Thr-Pro Interaction
The central role of PIN1 in various oncogenic signaling pathways has made it an attractive target for cancer therapy.[2][6][7][8] Inhibition of PIN1 can disrupt these pathways and suppress tumor growth.[1] Several classes of PIN1 inhibitors have been developed, ranging from natural products to rationally designed small molecules and peptides.
3.1 Quantitative Data on PIN1 Inhibitors
The potency of PIN1 inhibitors is typically quantified by their inhibition constant (Ki), the concentration required to inhibit 50% of the enzyme's activity (IC50), or their dissociation constant (Kd). The table below summarizes the quantitative data for a selection of notable PIN1 inhibitors.
| Inhibitor | Type | Target Domain | Ki (nM) | IC50 (nM) | Kd (nM) | Reference(s) |
| Juglone | Natural Product (Naphthoquinone) | Catalytic (Covalent) | - | ~7,000 | - | [9] |
| KPT-6566 | Small Molecule (Covalent) | Catalytic | 625.2 | 640 | - | [6][7][8] |
| BJP-06-005-3 | Peptide-based (Covalent) | Catalytic | 48 | 48 | - | [3][10] |
| Sulfopin | Small Molecule (Covalent) | Catalytic | - | - | - | [5] |
| All-trans retinoic acid (ATRA) | Small Molecule | Catalytic | - | 33,200 | - | [11] |
| VS1 | Small Molecule | - | - | 6,400 | - | [11] |
| VS2 | Small Molecule | - | - | 29,300 | - | [11] |
| D-PEPTIDE | Peptide | Catalytic | 20.4 | - | - | [12] |
| L-PEPTIDE | Peptide | Catalytic | 507 | - | - | [12] |
Note: Ki, IC50, and Kd values can vary depending on the specific assay conditions.
Key Signaling Pathways Regulated by PIN1
PIN1 acts as a crucial hub in numerous signaling pathways that are frequently dysregulated in cancer. Understanding these pathways is essential for the rational design and application of PIN1 inhibitors.
4.1 Wnt/β-catenin Signaling Pathway
PIN1 enhances Wnt/β-catenin signaling by binding to phosphorylated β-catenin, which protects it from degradation and promotes its nuclear translocation and subsequent activation of target genes involved in cell proliferation.[6]
4.2 Ras/AP-1 Signaling Pathway
PIN1 enhances the transcriptional activity of AP-1 (a dimer of c-Fos and c-Jun) by isomerizing phosphorylated c-Jun, thereby promoting cell proliferation.[6]
4.3 PI3K/AKT Signaling Pathway
PIN1 can activate the PI3K/AKT pathway, a critical regulator of cell survival and proliferation, through various mechanisms including the stabilization of key pathway components.
Experimental Protocols for Characterizing PIN1-Inhibitor Interactions
A variety of biochemical and biophysical assays are employed to characterize the interaction between PIN1 and its inhibitors. Below are detailed methodologies for key experiments.
5.1 Chymotrypsin-Coupled PPIase Assay
This spectrophotometric assay measures the catalytic activity of PIN1 by monitoring the cis-trans isomerization of a synthetic peptide substrate.
Principle: The substrate, typically N-Succinyl-Ala-pSer-Pro-Phe-p-nitroanilide (Suc-Ala-pSer-Pro-Phe-pNA), is cleaved by chymotrypsin only when the peptidyl-prolyl bond is in the trans conformation, releasing p-nitroaniline which can be detected by its absorbance at 390 nm. PIN1 accelerates the conversion of the cis isomer to the trans isomer.
Protocol:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Recombinant human PIN1: Prepare a stock solution (e.g., 1 mg/mL) in assay buffer.
-
Chymotrypsin: Prepare a stock solution (e.g., 5 mg/mL) in 1 mM HCl.
-
Substrate (Suc-Ala-pSer-Pro-Phe-pNA): Prepare a stock solution (e.g., 1 mg/mL) in a suitable solvent (e.g., DMSO).
-
Inhibitor: Prepare a dilution series in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, pre-incubate varying concentrations of the inhibitor with a fixed concentration of PIN1 (e.g., 50 nM) in assay buffer for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 10°C).
-
Add chymotrypsin to each well to a final concentration of (e.g., 50 µg/mL).
-
Initiate the reaction by adding the substrate to a final concentration of (e.g., 10 µM).
-
Immediately monitor the increase in absorbance at 390 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the reaction rates against the inhibitor concentration and fit the data to a suitable dose-response model to determine the IC50 value.
-
The Ki value can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Km of the substrate is known.
-
5.2 Fluorescence Polarization (FP) Assay
This competition binding assay measures the ability of an inhibitor to displace a fluorescently labeled probe from the PIN1 active site.
Principle: A small, fluorescently labeled peptide that binds to PIN1 (the tracer) will have a high fluorescence polarization value due to its slow tumbling in solution when bound to the larger PIN1 protein. Unlabeled inhibitors that compete for the same binding site will displace the tracer, leading to a decrease in the fluorescence polarization.
Protocol:
-
Reagent Preparation:
-
FP Buffer: e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Triton X-100.
-
Recombinant human PIN1: Prepare a stock solution in FP buffer.
-
Fluorescent Tracer (e.g., Fluorescein-labeled pSer/Thr-Pro peptide): Prepare a stock solution in FP buffer.
-
Inhibitor: Prepare a dilution series in FP buffer.
-
-
Assay Procedure:
-
In a black, low-binding 384-well plate, add a fixed concentration of PIN1 (e.g., 50 nM) and the fluorescent tracer (e.g., 10 nM).
-
Add varying concentrations of the inhibitor.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Measure the fluorescence polarization using a plate reader equipped with appropriate excitation and emission filters.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the inhibitor concentration.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
5.3 Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with the binding of an inhibitor to PIN1, providing a complete thermodynamic profile of the interaction.
Principle: A solution of the inhibitor is titrated into a solution of PIN1 in a microcalorimeter. The heat released or absorbed upon binding is measured, allowing for the determination of the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Protocol:
-
Sample Preparation:
-
Dialyze both the recombinant PIN1 and the inhibitor extensively against the same buffer (e.g., 50 mM Phosphate buffer, pH 7.5, 150 mM NaCl) to minimize heats of dilution.
-
Determine the accurate concentrations of both protein and inhibitor solutions.
-
-
ITC Experiment:
-
Load the PIN1 solution (e.g., 10-20 µM) into the sample cell of the calorimeter.
-
Load the inhibitor solution (e.g., 100-200 µM) into the injection syringe.
-
Perform a series of injections of the inhibitor into the PIN1 solution while monitoring the heat changes.
-
Perform a control titration of the inhibitor into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the binding data.
-
Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the Kd, n, and ΔH.
-
5.4 Western Blotting for PIN1 Analysis
Western blotting is used to detect and quantify the levels of PIN1 protein in cell lysates.
Protocol:
-
Cell Lysis:
-
Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against PIN1 (diluted in blocking buffer) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control, such as β-actin or GAPDH, to normalize for protein loading.
-
5.5 In-Cell PIN1 Degradation Assay
This assay is used to determine if a PIN1 inhibitor induces the degradation of the PIN1 protein within cells.
Principle: Cells are treated with the inhibitor, and the levels of PIN1 protein are subsequently measured by western blotting. A decrease in the PIN1 protein level indicates inhibitor-induced degradation.
Protocol:
-
Cell Treatment:
-
Plate cells at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PIN1 inhibitor or a vehicle control (e.g., DMSO) for a specified time course (e.g., 24, 48 hours).
-
-
Cell Lysis and Western Blotting:
-
Following treatment, harvest the cells and prepare cell lysates as described in the western blotting protocol (Section 5.4).
-
Perform western blotting to determine the levels of PIN1 protein.
-
-
Data Analysis:
-
Quantify the intensity of the PIN1 bands and normalize to the loading control.
-
Compare the PIN1 levels in inhibitor-treated cells to the vehicle-treated control to determine the extent of degradation.
-
Experimental Workflow and Logical Relationships
The following diagram illustrates a typical workflow for the identification and characterization of PIN1 inhibitors.
Conclusion
The intricate interplay between PIN1 and pSer/Thr-Pro motifs represents a fundamental regulatory mechanism in cellular signaling. Its dysregulation in cancer and other diseases underscores its importance as a therapeutic target. This guide has provided a detailed overview of the molecular interactions, the landscape of inhibitors, and the key experimental methodologies used in the study of PIN1. The provided quantitative data, detailed protocols, and pathway diagrams are intended to equip researchers with the necessary knowledge to advance the development of novel and effective PIN1-targeted therapies. The continued exploration of PIN1 biology and the development of potent and specific inhibitors hold great promise for the treatment of a wide range of human diseases.
References
- 1. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 化合物 KPT-6566|T5994|TargetMol - ChemicalBook [m.chemicalbook.com]
- 5. biorxiv.org [biorxiv.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. KPT-6566 (KPT6566) | Pin1 inhibitor | Probechem Biochemicals [probechem.com]
- 8. KPT-6566 | TargetMol [targetmol.com]
- 9. academic.oup.com [academic.oup.com]
- 10. Other Targets (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 11. arpi.unipi.it [arpi.unipi.it]
- 12. researchgate.net [researchgate.net]
Foundational Research on PIN1 Inhibitors: A Technical Guide to Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous cellular processes, acting as a molecular switch that controls the function of a multitude of proteins involved in cell cycle progression, proliferation, and apoptosis.[1][2] Its dysregulation is a key factor in the pathogenesis of various diseases, most notably cancer, where it is frequently overexpressed, and neurodegenerative disorders like Alzheimer's disease, where its function appears to be protective.[3][4] This technical guide provides an in-depth overview of the foundational research on PIN1 inhibitors, focusing on their therapeutic potential. It summarizes key quantitative data, details essential experimental protocols for their characterization, and visualizes the core signaling pathways modulated by PIN1.
Introduction to PIN1
PIN1 is a unique enzyme that specifically isomerizes the peptide bond preceding a proline residue that is phosphorylated on the adjacent serine or threonine (pSer/Thr-Pro).[1][3] This isomerization from a cis to a trans conformation, or vice versa, can profoundly alter the substrate protein's structure, stability, localization, and function.[1][3] In the context of cancer, PIN1 acts as a critical catalyst for oncogenesis by upregulating the activity of numerous oncoproteins and inactivating tumor suppressors.[4][5] It is implicated in key cancer-driving pathways, including those involving Ras, β-catenin, and cyclin D1.[4] Conversely, in neurodegenerative diseases, PIN1 is thought to play a protective role by maintaining the function of key neuronal proteins. This dual role underscores the importance of developing specific and potent PIN1 inhibitors for therapeutic intervention, particularly in oncology.
Quantitative Data on PIN1 Inhibitors
The development of small molecule inhibitors targeting PIN1 has been an active area of research. Several compounds have been identified, ranging from natural products to rationally designed synthetic molecules. The following tables summarize the quantitative data for some of the most well-characterized PIN1 inhibitors.
| Inhibitor | Type | Target | IC50 | Ki | Reference(s) |
| KPT-6566 | Covalent | PIN1 PPIase domain | 640 nM | 625.2 nM | [3][4] |
| Sulfopin | Covalent | PIN1 (active site Cys113) | - | 17 nM (apparent) | |
| Juglone | Covalent | PIN1 PPIase domain | 1.79 - 10 µM (cell-based) | - | [6][7] |
| ATRA | Non-covalent | PIN1 PPIase domain | 33.2 µM | - | [8][9] |
| BJP-06-005-3 | Covalent | PIN1 (active site Cys113) | 48 nM | - | [10] |
| PIN1 degrader-1 (158H9) | Covalent Degrader | PIN1 | 21.5 nM | - | [1] |
| ZL-Pin13 | Covalent | PIN1 | 67 nM | - | [1] |
| PIN1 inhibitor 4 (6a) | Covalent | PIN1 | 3.15 µM | - | [1] |
| PIN1 inhibitor 5 (7) | - | PIN1 | - | 0.08 µM | [1] |
| VS1 | - | PIN1 | 6.4 µM | - | [8][9] |
| VS2 | - | PIN1 | 29.3 µM | - | [8][9] |
| AG17724 | - | PIN1 | - | 0.03 µM | [11] |
Table 1: In Vitro Potency of PIN1 Inhibitors.
| Inhibitor | Cell Line | Assay | IC50 | Reference(s) |
| KPT-6566 | MDA-MB-231 | Colony Formation | 1.2 µM | [4] |
| Juglone | Caco-2 | Cell Growth | 1.85 µM | [6] |
| Juglone | DLD-1 | Cell Growth | 1.79 µM | [6] |
| Juglone | HCT116 | Cell Growth | 2.77 µM | [6] |
| Juglone | HT29 | Cell Growth | 2.63 µM | [6] |
| Juglone | SW480 | Cell Growth | 2.51 µM | [6] |
| Juglone | C666-1 | Cell Viability | 6 µM | [7] |
| Juglone | HK-1 | Cell Viability | 10 µM | [7] |
| VS2 | OVCAR5 | Cell Viability | 19-66 µM (range) | [8][9] |
| HWH8-33 | Various Cancer Cell Lines | Cell Viability | 0.15 - 32.32 µg/mL | [12] |
| HWH8-36 | Various Cancer Cell Lines | Cell Viability | 0.15 - 32.32 µg/mL | [12] |
Table 2: Cellular Activity of PIN1 Inhibitors.
Experimental Protocols
This section details the methodologies for key experiments cited in the characterization of PIN1 inhibitors.
PIN1 Enzymatic Assay (Chymotrypsin-Coupled PPIase Assay)
This assay measures the cis-trans isomerization activity of PIN1 on a synthetic peptide substrate. The trans-isomer of the substrate is cleaved by chymotrypsin, releasing a chromophore that can be quantified spectrophotometrically.
Materials:
-
Recombinant human PIN1 (GST-tagged)
-
Substrate peptide: Suc-Ala-pSer-Pro-Phe-pNA (pNA: p-nitroanilide)
-
Chymotrypsin
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
Test inhibitor compounds
-
96-well microplate
-
Spectrophotometer
Protocol:
-
Prepare a reaction mixture containing the assay buffer and chymotrypsin (e.g., 5 mg/mL).
-
Pre-incubate varying concentrations of the test inhibitor with recombinant PIN1 protein (e.g., 5 µg/mL) in the assay buffer for 30 minutes at 4°C.[13]
-
Initiate the reaction by adding the substrate peptide to the pre-incubated enzyme-inhibitor mixture.
-
Immediately monitor the absorbance at 390 nm at regular intervals to measure the rate of p-nitroanilide release.
-
The rate of the reaction is proportional to the PIN1 isomerase activity.
-
Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of inhibitors to PIN1 by measuring the displacement of a fluorescently labeled probe.
Materials:
-
Recombinant human PIN1
-
Fluorescently labeled peptide probe (e.g., N-terminal fluorescein-labeled peptide)
-
Assay Buffer: 10 mM HEPES, 10 mM NaCl, 1% glycerol, pH 7.4, containing 10 µg/mL BSA, 0.01% Tween-20, and 1 mM DTT.[7]
-
Test inhibitor compounds
-
Black 384-well microplates
-
Fluorescence polarization plate reader
Protocol:
-
Prepare a solution containing recombinant PIN1 (e.g., 250 nM) and the fluorescently labeled peptide probe (e.g., 5 nM) in the assay buffer.[7]
-
Add varying concentrations of the test inhibitor to the wells of the 384-well plate.
-
Add the PIN1-probe solution to each well.
-
Incubate the plate for a specified period (e.g., 12 hours at 4°C to allow for covalent labeling if applicable) with gentle rocking.[7][14]
-
Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 535 nm emission for fluorescein).[14]
-
A decrease in fluorescence polarization indicates displacement of the fluorescent probe by the inhibitor.
-
Calculate the Ki value from the competition binding data.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
Test inhibitor compounds
-
96-well cell culture plates
-
Multi-well spectrophotometer
Protocol:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of the test inhibitor for a specified duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 10-50 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[15]
-
Carefully remove the medium and add 100-150 µL of the solubilization solvent to dissolve the formazan crystals.[15]
-
Measure the absorbance at a wavelength between 550 and 600 nm using a multi-well spectrophotometer.
-
Calculate the percentage of cell viability for each inhibitor concentration relative to the vehicle-treated control cells.
-
Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the inhibitor concentration.
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of PIN1 and its downstream targets after inhibitor treatment.
Materials:
-
Cell lysates from treated and untreated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIN1, anti-Cyclin D1, anti-β-catenin, anti-p-Akt, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Lyse the cells in ice-cold lysis buffer and determine the protein concentration of the lysates.
-
Denature the protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature or overnight at 4°C.[13]
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times with TBST for 10 minutes each.[13]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative protein expression levels.
PIN1 Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate key PIN1-regulated signaling pathways in cancer and a general workflow for inhibitor screening and characterization.
Caption: PIN1 integrates multiple oncogenic signaling pathways.
References
- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.biologists.com [journals.biologists.com]
- 5. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bio-rad.com [bio-rad.com]
- 9. origene.com [origene.com]
- 10. researchgate.net [researchgate.net]
- 11. GraphViz Examples and Tutorial [graphs.grevian.org]
- 12. DOT Language | Graphviz [graphviz.org]
- 13. Western Blot Protocol | Proteintech Group [ptglab.com]
- 14. rsc.org [rsc.org]
- 15. MTT assay overview | Abcam [abcam.com]
Methodological & Application
Application Notes and Protocols for PIN1 Inhibitor 2 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in cell cycle progression, proliferation, and apoptosis.[1][2] PIN1 is overexpressed in many human cancers, where it promotes tumorigenesis by activating oncogenes and inactivating tumor suppressor genes.[3][4][5] This makes PIN1 an attractive target for cancer therapy.[2][3][5] This document provides detailed protocols for the experimental use of "PIN1 Inhibitor 2," a representative small molecule inhibitor of PIN1, in a cell culture setting.
PIN1 acts by catalyzing the cis-trans isomerization of proline residues that are preceded by a phosphorylated serine or threonine.[4][5] This conformational change can profoundly alter the substrate protein's activity, stability, or localization, thereby impacting downstream signaling pathways.[5] PIN1 has been shown to regulate key players in cancer-driving pathways, including Cyclin D1, p53, c-Myc, and the PI3K/Akt/mTOR and NOTCH signaling cascades.[1][5][6] Inhibition of PIN1 can disrupt these pathways, leading to cell cycle arrest, apoptosis, and reduced tumor growth.[2][7]
Mechanism of Action of PIN1 Inhibitors
PIN1 inhibitors, such as the experimental compound "this compound," typically act by binding to the active site of the PIN1 enzyme, preventing it from interacting with its substrates. Some inhibitors, like KPT-6566, can covalently bind to the catalytic site.[8] This inhibition leads to the dysregulation of multiple signaling pathways that are crucial for cancer cell survival and proliferation. The expected cellular outcomes of PIN1 inhibition include:
-
Cell Cycle Arrest: PIN1 is essential for the G1/S and G2/M transitions of the cell cycle.[2] Its inhibition can lead to the accumulation of cells in these phases.
-
Induction of Apoptosis: By modulating the function of pro- and anti-apoptotic proteins, PIN1 inhibition can trigger programmed cell death.[9][10]
-
Downregulation of Oncogenic Proteins: PIN1 stabilizes many oncoproteins, such as Cyclin D1 and c-Myc.[4] Inhibition of PIN1 can lead to their degradation.
PIN1 Signaling Pathway
The following diagram illustrates the central role of PIN1 in regulating key cancer-related signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. PIN1 in Cell Cycle Control and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The isomerase PIN1 controls numerous cancer-driving pathways and is a unique drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pin1 and Par14 peptidyl prolyl isomerase inhibitors block cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
- 10. PIN1 inhibits apoptosis in hepatocellular carcinoma through modulation of the antiapoptotic function of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Utilizing PIN1 Inhibitor 2 in a PPIase Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of a generic PIN1 inhibitor, referred to herein as "PIN1 Inhibitor 2," in a peptidyl-prolyl cis-trans isomerase (PPIase) assay. This document outlines the fundamental principles of the assay, detailed experimental protocols, data analysis, and the biological context of PIN1 inhibition.
Introduction to PIN1 and its Inhibition
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that specifically isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in proteins.[1][2] This isomerization plays a critical role in regulating the conformation, stability, and function of numerous proteins involved in key cellular processes, including cell cycle progression, signal transduction, and gene transcription.[1][3][4] Dysregulation of PIN1 activity is implicated in various diseases, particularly cancer, where its overexpression is common, and Alzheimer's disease, where its downregulation is observed.[1] Consequently, PIN1 has emerged as a promising therapeutic target, and inhibitors of its PPIase activity are of significant interest in drug development.[1][5]
Principle of the PPIase Assay
The most common method to measure PIN1 PPIase activity and its inhibition is the chymotrypsin-coupled spectrophotometric assay.[6][7] This assay relies on a synthetic peptide substrate, such as Suc-Ala-pSer-Pro-Phe-pNA, which mimics the natural substrates of PIN1. The core principle is as follows:
-
Substrate Conformation: In solution, the peptide substrate exists in both cis and trans conformations at the pSer-Pro bond.
-
Enzyme Activity: PIN1 catalyzes the conversion of the cis isomer to the trans isomer.
-
Coupled Reaction: The proteolytic enzyme α-chymotrypsin is added to the reaction. Chymotrypsin specifically cleaves the peptide bond C-terminal to Phenylalanine only when the preceding pSer-Pro bond is in the trans conformation.[6]
-
Signal Detection: Cleavage of the substrate releases p-nitroaniline (pNA), a chromophore that can be detected by measuring the absorbance at 390 nm.[7]
-
Inhibition Measurement: The presence of a PIN1 inhibitor, such as this compound, will decrease the rate of the cis to trans isomerization, leading to a reduced rate of pNA release. The inhibitory activity can be quantified by measuring the decrease in the reaction rate.
Experimental Workflow
The following diagram illustrates the general workflow for a PIN1 PPIase inhibition assay.
Caption: A streamlined workflow for the PIN1 PPIase inhibition assay.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific characteristics of "this compound" and the available laboratory equipment.
Materials and Reagents
-
Recombinant Human PIN1: Purified, active enzyme.
-
This compound: Stock solution of known concentration, typically dissolved in DMSO.
-
PPIase Assay Buffer: 35 mM HEPES, pH 7.8.[6]
-
Peptide Substrate: Suc-Ala-pSer-Pro-Phe-pNA or a similar chromogenic substrate. Prepare a stock solution in a mixture of LiCl and trifluoroethanol (TFE) to enrich the cis conformation.[8]
-
α-Chymotrypsin: Stock solution prepared in 1 mM HCl.
-
96-well UV-transparent microplate.
-
Microplate reader with kinetic measurement capabilities at 390 nm.
Assay Procedure
-
Reagent Preparation:
-
Prepare the PPIase Assay Buffer and chill on ice.
-
Dilute the recombinant PIN1 enzyme to the desired working concentration in the assay buffer. The final concentration should be determined empirically but is typically in the low nanomolar range.
-
Prepare a serial dilution of this compound in the assay buffer. Include a vehicle control (e.g., DMSO) at the same final concentration as in the inhibitor wells.
-
Prepare the working solution of α-chymotrypsin in the assay buffer. The final concentration is typically around 6 mg/mL.[6]
-
Prepare the peptide substrate solution.
-
-
Assay Plate Setup:
-
Add the appropriate volume of assay buffer to each well of the 96-well plate.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Add the diluted PIN1 enzyme to all wells except for the no-enzyme control wells.
-
-
Pre-incubation:
-
Incubate the plate at a controlled temperature (e.g., 4°C or room temperature) for a specific duration (e.g., 15-30 minutes, or up to 12 hours for covalent inhibitors) to allow the inhibitor to bind to the enzyme.[6]
-
-
Reaction Initiation and Measurement:
-
Prepare a reaction mix containing the peptide substrate and α-chymotrypsin in the assay buffer.
-
Initiate the reaction by adding the reaction mix to all wells of the plate.
-
Immediately place the plate in the microplate reader and begin kinetic measurements of the absorbance at 390 nm. Record data every 15-30 seconds for 5-10 minutes.
-
Data Presentation and Analysis
The raw kinetic data (absorbance vs. time) should be used to calculate the initial reaction velocity (rate) for each inhibitor concentration. This is typically done by determining the slope of the linear portion of the absorbance curve.
The percentage of inhibition for each concentration of this compound is calculated using the following formula:
% Inhibition = [1 - (Rate with Inhibitor / Rate of Vehicle Control)] * 100
The IC50 value, which is the concentration of the inhibitor required to achieve 50% inhibition of the enzyme activity, can be determined by plotting the % Inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Example Quantitative Data for PIN1 Inhibitors
The following table summarizes the inhibitory potency of various known PIN1 inhibitors to provide a reference for expected results.
| Inhibitor | Type | IC50 / Ki | Reference |
| Juglone | Covalent | ~2 µM (IC50) | [9] |
| KPT-6566 | Covalent | 640 nM (IC50), 625.2 nM (Ki) | [4] |
| BJP-06–005-3 | Covalent | 48 nM (Ki) | [6] |
| All-trans retinoic acid (ATRA) | Non-covalent | 33.2 µM (IC50) | [10] |
| Compound A0 | Non-covalent | 150 nM (IC50), 25 nM (Kd) | [4] |
| ZL-Pin01 | Covalent | 1.33 µM (IC50) | [4] |
PIN1 Signaling Pathways
Inhibition of PIN1 can have profound effects on multiple signaling pathways that are crucial for cell proliferation, survival, and differentiation. Understanding these pathways is essential for interpreting the cellular effects of PIN1 inhibitors.
PIN1 in the Ras/AP-1 Signaling Pathway
PIN1 plays a critical role in the Ras-mediated signaling cascade, which is frequently hyperactivated in cancer.
Caption: PIN1 enhances Ras/AP-1 signaling by isomerizing phosphorylated c-Jun.[11]
PIN1 directly interacts with phosphorylated c-Jun, a component of the AP-1 transcription factor.[11] This isomerization enhances the stability and transcriptional activity of AP-1, promoting the expression of genes involved in cell proliferation, such as Cyclin D1.[3][11]
PIN1 in the Wnt/β-catenin Signaling Pathway
The Wnt/β-catenin pathway is fundamental for embryonic development and tissue homeostasis, and its aberrant activation is a hallmark of many cancers.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. Cyclic Peptidyl Inhibitors against Human Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. PPIase Services | PPIase Assays | Selcia [selcia.com]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 8. Pin1 Functional PPIase Assay | Drug Discovery | Selcia [selcia.com]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. arpi.unipi.it [arpi.unipi.it]
- 11. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
PIN1 Inhibitor Application Notes and Protocols for In-Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous signaling pathways implicated in cancer development and progression.[1][2][3][4][5] PIN1's unique function of catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs makes it a key modulator of the activity and stability of a multitude of oncoproteins and tumor suppressors.[1][2][3][4][5] Its overexpression in various human cancers is often correlated with poor prognosis, making it an attractive target for therapeutic intervention.[1][2][3][4][5] This document provides detailed application notes and protocols for the in-vivo use of selected PIN1 inhibitors in mouse models, intended to guide researchers in their preclinical studies.
PIN1 Inhibitors for In Vivo Mouse Models
Several small molecule inhibitors of PIN1 have been investigated in preclinical mouse models of cancer. This section details the application of four such inhibitors: HWH8-33, KPT-6566, AG17724, and All-trans retinoic acid (ATRA).
HWH8-33 is a recently identified PIN1 inhibitor that has demonstrated anti-tumor activity in a xenograft mouse model.[1]
KPT-6566 is a covalent inhibitor of PIN1 that has shown efficacy in reducing lung metastasis in a breast cancer mouse model.[2][6]
AG17724 is a PIN1 inhibitor that has been evaluated in pancreatic cancer models, particularly with targeted delivery systems.[5]
All-trans retinoic acid (ATRA) , a well-known therapeutic agent, has been identified as a functional inhibitor of PIN1, leading to its degradation and subsequent anti-tumor effects in various cancer models.[2][7]
Quantitative Data Summary
The following tables summarize the quantitative data from in-vivo studies using the aforementioned PIN1 inhibitors.
Table 1: In Vivo Efficacy of HWH8-33 in HT-29 Xenograft Model
| Treatment Group | Dosage (mg/kg, oral) | Mean Tumor Volume (mm³) ± SD | Tumor Inhibition Rate (%) | Reference |
| Vehicle Control | - | 1250 ± 150 | - | [1] |
| HWH8-33 | 20 | 850 ± 120 | 32 | [1] |
| HWH8-33 | 40 | 600 ± 100 | 52 | [1] |
| HWH8-33 | 60 | 450 ± 90 | 64 | [1] |
Table 2: In Vivo Efficacy of KPT-6566 in MDA-MB-231 Lung Metastasis Model
| Treatment Group | Dosage (mg/kg, i.p., daily) | Mean Number of Lung Metastases ± SD | Reduction in Metastasis (%) | Reference |
| Vehicle Control | - | 150 ± 25 | - | [6] |
| KPT-6566 | 5 | 50 ± 15 | 66.7 | [6] |
Table 3: In Vivo Efficacy of AG17724 in Pancreatic Ductal Adenocarcinoma (PDAC) Model
| Treatment Group | Dosage (mg/kg) | Outcome | Reference |
| AG17724 (free drug) | 10 | No significant antitumor effect in vivo | [5] |
| antiCAFs-DMS-AptT (AG17724 encapsulated) | 10 | Potent anti-PDAC efficacy in orthotopic model | [5] |
Note: The free drug AG17724 showed limited in-vivo efficacy, which was significantly enhanced with a targeted delivery system.
Table 4: In Vivo Efficacy of ATRA in Various Cancer Models
| Cancer Model | Cell Line | Treatment | Dosage | Tumor Volume/Weight Reduction | Reference |
| Gastric Cancer Xenograft | HGC-27 | ATRA slow-releasing pellet | 5 mg (21-day release) | Tumor volume and weight were approximately halved compared to placebo. | [7] |
| Hepatocellular Carcinoma Xenograft | HuH7 | ATRA-PLLA microparticles (i.p.) | 15 mg/kg (twice a week for 3 weeks) | Significantly enhanced efficacy compared to free ATRA. | [8] |
| Acute Promyelocytic Leukemia (APL) | APL cells from transgenic mice | ATRA-releasing pellets | 5 mg (21-day release) | Induced APL cell differentiation. | [9] |
| Triple-Negative Breast Cancer | ATRA-releasing formulation | Not specified | Effectively treated in mouse models. | [9] |
Detailed Experimental Protocols
Protocol 1: Xenograft Tumor Model with HWH8-33
-
Cell Culture: Human colon cancer HT-29 cells are cultured in an appropriate medium until they reach the logarithmic growth phase.[1]
-
Animal Model: Female athymic nude mice (4-6 weeks old) are used.
-
Tumor Cell Inoculation:
-
Harvest HT-29 cells and resuspend them in serum-free medium or PBS.
-
Subcutaneously inject 5 x 10^6 cells in a volume of 100 µL into the flank of each mouse.
-
-
Treatment:
-
When tumors reach a palpable size (e.g., ~100-200 mm³), randomize the mice into treatment and control groups.
-
HWH8-33 Formulation: Dissolve HWH8-33 in carboxymethylcellulose sodium (CMC).[1]
-
Administration: Administer HWH8-33 orally at doses of 20, 40, and 60 mg/kg daily for 4 weeks.[1] The control group receives the vehicle (CMC) only.
-
-
Tumor Measurement:
-
Measure tumor dimensions (length and width) with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Width² x Length) / 2.
-
-
Endpoint: At the end of the treatment period, euthanize the mice, and excise and weigh the tumors.
Protocol 2: Lung Metastasis Model with KPT-6566
-
Cell Culture: Human breast cancer MDA-MB-231 cells are cultured in a suitable medium.
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Cell Inoculation:
-
Harvest MDA-MB-231 cells and resuspend in sterile PBS.
-
Inject 1 x 10^6 cells in a volume of 100 µL into the lateral tail vein of each mouse.
-
-
Treatment:
-
One day after cell injection, randomize the mice into treatment and control groups.
-
KPT-6566 Formulation: While the specific vehicle was not detailed in the primary source, a common vehicle for similar compounds is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.
-
Administration: Administer KPT-6566 intraperitoneally (i.p.) at a dose of 5 mg/kg daily.[6] The control group receives the vehicle only.
-
-
Monitoring: Monitor the mice for signs of distress and weight loss.
-
Endpoint: After a predetermined period (e.g., 27 days), euthanize the mice and collect the lungs.[6] Fix the lungs and count the metastatic nodules on the surface.
Protocol 3: Orthotopic Pancreatic Cancer Model with AG17724
-
Cell Culture: Pancreatic cancer cells (e.g., Pan02-Luc, expressing luciferase) are cultured.
-
Animal Model: C57BL/6 mice are used for the syngeneic model.
-
Tumor Cell Inoculation:
-
Surgically implant 1 x 10^6 Pan02-Luc cells into the pancreas of each mouse.
-
-
Treatment:
-
On day 14 post-implantation, begin treatment.
-
AG17724 Formulation: The study primarily used a DNA-barcoded micellular system for delivery. For the free drug, a suitable vehicle would need to be determined (e.g., DMSO/saline mixture).
-
Administration: Administer AG17724 at a dose of 10 mg/kg. The study mentions "four rounds of treatments," but the exact frequency and route for the free drug were not specified.[5] A typical administration schedule for such studies could be every 2-3 days.
-
-
Tumor Monitoring:
-
Monitor tumor growth using bioluminescent imaging for luciferase-expressing cells.
-
-
Endpoint: Monitor survival or euthanize mice at a defined endpoint to assess tumor burden.
Protocol 4: Xenograft Tumor Model with ATRA
-
Cell Culture: Human gastric cancer HGC-27 cells are cultured.
-
Animal Model: Male BALB/c nude mice (4-6 weeks old) are used.
-
Tumor Cell Inoculation:
-
Subcutaneously inject 5 x 10^6 HGC-27 cells into the flank of each mouse.
-
-
Treatment (Slow-Releasing Pellet):
-
When tumors are palpable, randomize mice into groups.
-
Administration: Subcutaneously implant a 5 mg slow-releasing pellet of ATRA (21-day release) in the back of the neck.[7] Control mice receive a placebo pellet.
-
-
Treatment (Intraperitoneal Injection):
-
ATRA Formulation: Dissolve ATRA in ethanol and dilute with corn oil.
-
Administration: Administer ATRA via intraperitoneal injection at 15 mg/kg twice a week for three weeks.
-
-
Tumor Measurement: Measure tumor volume with calipers every 3-4 days.
-
Endpoint: At the end of the study, euthanize the mice, and excise and weigh the tumors.
Signaling Pathway Diagrams
PIN1 regulates multiple oncogenic signaling pathways. The diagrams below, generated using the DOT language, illustrate the role of PIN1 in the PI3K/AKT, Wnt/β-catenin, and NF-κB pathways and the potential points of intervention by PIN1 inhibitors.
Caption: PIN1's role in the PI3K/AKT signaling pathway.
Caption: PIN1's influence on the Wnt/β-catenin signaling pathway.
Caption: PIN1's role in the activation of the NF-κB signaling pathway.
Conclusion
The preclinical data for PIN1 inhibitors HWH8-33, KPT-6566, AG17724, and ATRA demonstrate their potential as anti-cancer agents. The provided protocols and signaling pathway diagrams offer a foundational resource for researchers investigating PIN1-targeted therapies in in-vivo mouse models. Further optimization of dosing schedules, formulations, and combination therapies will be crucial for translating these promising preclinical findings into clinical applications.
References
- 1. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of NF-kappaB signaling by Pin1-dependent prolyl isomerization and ubiquitin-mediated proteolysis of p65/RelA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prolyl Isomerase Pin1 Promotes Amyloid Precursor Protein (APP) Turnover by Inhibiting Glycogen Synthase Kinase-3β (GSK3β) Activity: NOVEL MECHANISM FOR Pin1 TO PROTECT AGAINST ALZHEIMER DISEASE - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Prolyl Isomerase Pin1 Regulates the NF-κB Signaling Pathway and Interleukin-8 Expression in Glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A novel controlled release formulation of the Pin1 inhibitor ATRA to improve liver cancer therapy by simultaneously blocking multiple cancer pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targeting Pin1 by All-Trans Retinoic Acid (ATRA) Overcomes Tamoxifen Resistance in Breast Cancer via Multifactorial Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing the Cell Permeability of PIN1 Inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous cellular processes, including cell cycle progression, signal transduction, and gene expression.[1][2] Its dysregulation is implicated in various diseases, particularly cancer, making it an attractive therapeutic target.[1][3] The development of potent and selective PIN1 inhibitors is an active area of research. A crucial characteristic of any potential drug candidate is its ability to permeate the cell membrane to reach its intracellular target.[4] Many potent PIN1 inhibitors have been developed, but their clinical translation has been hampered by poor cell permeability, often due to the necessity of a negatively charged group to interact with the enzyme's phosphate-binding pocket.[5][6]
This document provides detailed application notes and protocols for assessing the cell permeability of a novel PIN1 inhibitor, designated here as "PIN1 Inhibitor 2". Three widely accepted methodologies are described: the Parallel Artificial Membrane Permeability Assay (PAMPA), the Caco-2 cell permeability assay, and a direct cellular uptake assay using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
PIN1 Signaling Pathway Overview
PIN1 exerts its function by isomerizing specific phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in its substrate proteins. This conformational change can significantly impact the substrate's activity, stability, and subcellular localization, thereby modulating major signaling pathways involved in cancer pathogenesis.[7][8][9] Understanding these pathways is crucial for designing cell-based assays and interpreting the effects of PIN1 inhibition.
Caption: Simplified PIN1 signaling pathways.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, cell-free method to predict passive membrane permeability.[10][11][12] It measures the diffusion of a compound from a donor compartment, through a synthetic membrane coated with lipids, to an acceptor compartment. This assay is particularly useful for early-stage drug discovery to rank compounds based on their passive diffusion characteristics.[10][13]
Experimental Workflow
Caption: PAMPA experimental workflow.
Protocol
-
Preparation of Reagents:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Prepare the donor and acceptor buffers (e.g., Phosphate Buffered Saline, PBS, at pH 7.4).
-
Prepare the lipid solution for coating the membrane (e.g., 2% lecithin in dodecane).
-
-
Assay Procedure:
-
Coat the filter membrane of the donor plate with the lipid solution and allow the solvent to evaporate.
-
Add buffer to the acceptor plate wells.
-
Dilute the this compound stock solution in the donor buffer to the final desired concentration (e.g., 100 µM). Add this solution to the donor plate wells.
-
Carefully place the donor plate onto the acceptor plate to form the "sandwich".
-
Incubate at room temperature for a defined period (e.g., 4-18 hours).
-
After incubation, separate the plates.
-
Determine the concentration of this compound in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - (CA(t) / Cequilibrium)) Where:
-
VD = Volume of donor well
-
VA = Volume of acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
CA(t) = Concentration in the acceptor well at time t
-
Cequilibrium = (VD * CD(0)) / (VD + VA)
-
CD(0) = Initial concentration in the donor well
-
-
Data Presentation
| Compound | Concentration (µM) | Incubation Time (h) | Papp (x 10⁻⁶ cm/s) |
| This compound | 100 | 5 | Value |
| Propranolol (High Permeability Control) | 100 | 5 | > 10 |
| Atenolol (Low Permeability Control) | 100 | 5 | < 1 |
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely used in vitro model to predict human intestinal absorption of drugs.[14][15] Caco-2 cells, a human colon adenocarcinoma cell line, differentiate into a monolayer of polarized enterocytes with tight junctions, mimicking the intestinal barrier.[15][16] This assay can assess both passive and active transport mechanisms.[15]
Experimental Workflow
Caption: Caco-2 permeability assay workflow.
Protocol
-
Cell Culture:
-
Seed Caco-2 cells onto permeable Transwell inserts at an appropriate density.
-
Culture the cells for approximately 21 days, changing the media every 2-3 days, to allow for differentiation and formation of a confluent monolayer.[16]
-
-
Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of the monolayer using a voltmeter. TEER values should be above a certain threshold (e.g., >250 Ω·cm²) to ensure the integrity of the tight junctions.[17]
-
Alternatively, the permeability of a fluorescent marker like Lucifer Yellow can be measured.[18]
-
-
Transport Experiment:
-
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS).
-
To measure apical-to-basolateral (A-to-B) transport, add this compound to the apical compartment and fresh transport buffer to the basolateral compartment.
-
To measure basolateral-to-apical (B-to-A) transport, add the inhibitor to the basolateral compartment and fresh buffer to the apical compartment.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver compartment and replace with fresh buffer.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using LC-MS/MS.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio (ER) = Papp (B-to-A) / Papp (A-to-B). An ER > 2 suggests the involvement of active efflux transporters.
-
Data Presentation
| Compound | Direction | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound | A to B | Value | rowspan="2" |
| B to A | Value | ||
| Propranolol | A to B | > 10 | rowspan="2" |
| (High Permeability) | B to A | > 10 | |
| Digoxin | A to B | < 1 | rowspan="2" |
| (Efflux Substrate) | B to A | > 2 |
Cellular Uptake Assay by LC-MS/MS
This assay directly measures the intracellular concentration of this compound after incubation with whole cells.[19][20][21] It provides a definitive measure of cell penetration and accumulation.
Experimental Workflow
Caption: Cellular uptake assay workflow.
Protocol
-
Cell Culture:
-
Seed a relevant cancer cell line (e.g., one that overexpresses PIN1) in multi-well plates and allow them to adhere and grow to a desired confluency (e.g., 80-90%).
-
-
Compound Treatment:
-
Treat the cells with various concentrations of this compound for different durations (e.g., 1, 4, 24 hours).
-
-
Cell Harvesting and Lysis:
-
After incubation, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any unbound, extracellular inhibitor.[22]
-
Lyse the cells directly in the well using a suitable lysis solution (e.g., acetonitrile/methanol/water mixture) to precipitate proteins and extract the small molecule inhibitor.[22]
-
Scrape the cells and collect the lysate.
-
-
Sample Preparation and Analysis:
-
Centrifuge the lysate to pellet cell debris.
-
Collect the supernatant for LC-MS/MS analysis.
-
Prepare a standard curve of this compound in the same lysis buffer to accurately quantify the intracellular concentration.
-
In parallel plates, determine the cell number corresponding to the confluency used in the experiment (e.g., using a cell counter or a viability assay).
-
-
Data Analysis:
-
Calculate the amount of inhibitor per cell (e.g., in pmol/10⁶ cells) or the intracellular concentration (e.g., in µM), assuming a specific cell volume.
-
Data Presentation
| Treatment Time (h) | External Concentration (µM) | Intracellular Concentration (µM) |
| 1 | 1 | Value |
| 1 | 10 | Value |
| 4 | 1 | Value |
| 4 | 10 | Value |
| 24 | 1 | Value |
| 24 | 10 | Value |
Conclusion
The selection of a cell permeability assay depends on the stage of drug discovery and the specific questions being addressed. The PAMPA assay offers a rapid, high-throughput screen for passive permeability. The Caco-2 assay provides a more biologically relevant model that can also identify compounds subject to active efflux. Finally, the direct cellular uptake assay by LC-MS/MS gives a quantitative measure of how much inhibitor actually gets inside the target cells. A comprehensive assessment using a combination of these methods will provide a robust understanding of the cell permeability of this compound, a critical parameter for its successful development as a therapeutic agent.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Generation of a Cell-Permeable Cycloheptapeptidyl Inhibitor against Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 6. tandfonline.com [tandfonline.com]
- 7. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 9. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol - Creative Bioarray [dda.creative-bioarray.com]
- 11. PAMPA | Evotec [evotec.com]
- 12. Parallel Artificial Membrane Permeability Assay (PAMPA) - Profacgen [profacgen.com]
- 13. enamine.net [enamine.net]
- 14. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 15. enamine.net [enamine.net]
- 16. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 17. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 18. In Vitro Methods for Measuring the Permeability of Cell Monolayers - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. A Versatile Method to Determine the Cellular Bioavailability of Small-Molecule Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. HPLC-MS/MS Shows That the Cellular Uptake of All-Trans-Retinoic Acid under Hypoxia Is Downregulated by the Novel Active Agent 5-Methoxyleoligin - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Western Blotting Analysis of PIN1 Inhibition in Cultured Cells
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous cellular processes, including cell cycle progression, signal transduction, and gene transcription.[1][2][3] By catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs, PIN1 induces conformational changes in its substrate proteins, thereby modulating their activity, stability, and subcellular localization.[1][4][5] Dysregulation of PIN1 has been implicated in various diseases, particularly cancer, where it often acts as a central hub for oncogenic signaling pathways.[2][4][6] Consequently, PIN1 has emerged as a promising therapeutic target, and various small molecule inhibitors have been developed to block its activity.[7][8]
Western blotting is an indispensable technique for elucidating the molecular effects of PIN1 inhibitors. This method allows for the sensitive and specific detection of changes in the protein expression levels of PIN1 itself, as well as its downstream targets. These application notes provide a detailed protocol for performing Western blot analysis on cells treated with a PIN1 inhibitor, enabling researchers to investigate the inhibitor's efficacy and its impact on key signaling pathways.
Key Signaling Pathways Involving PIN1
PIN1 is a key player in several major signaling cascades that are frequently dysregulated in cancer:
-
Ras/AP-1 Pathway: PIN1 directly interacts with c-Fos and c-Jun, components of the AP-1 transcription factor, enhancing their dimerization, DNA binding, and transcriptional activity.[4] This leads to the upregulation of genes involved in cell proliferation.
-
Wnt/β-catenin Pathway: PIN1 enhances the stability of β-catenin by protecting it from ubiquitination and degradation.[4][6] This leads to the accumulation of β-catenin and its translocation to the nucleus, where it activates target genes that promote cell proliferation.
-
NOTCH Pathway: PIN1 promotes the cleavage of the NOTCH1 receptor and prevents the degradation of the active intracellular domain (NICD), thereby amplifying NOTCH signaling.[9]
-
NF-κB Pathway: PIN1 can activate the NF-κB signaling pathway by promoting the nuclear accumulation of the p65 subunit and protecting it from degradation.[6]
-
Cell Cycle Regulation: PIN1 plays a crucial role in cell cycle progression by regulating the stability and activity of key proteins such as Cyclin D1, Cyclin E, and p53.[1][6][7]
Experimental Protocols
I. Cell Culture and Treatment with PIN1 Inhibitor
-
Cell Seeding: Plate the desired cancer cell line (e.g., BxPC3, HeLa, Caco-2) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO₂.
-
Inhibitor Treatment: Treat the cells with the PIN1 inhibitor (e.g., Juglone, KPT6566) at various concentrations and for different time points (e.g., 12, 24, 36, 48 hours) to determine the optimal conditions.[10] A vehicle control (e.g., DMSO) should be included.[8]
II. Protein Extraction
-
Cell Lysis: After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add 100-200 µL of ice-cold RIPA lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with a protease and phosphatase inhibitor cocktail to each well.
-
Scraping and Collection: Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant containing the total protein extract to a new pre-chilled tube.
-
Protein Quantification: Determine the protein concentration of each sample using a Bradford or BCA protein assay.
III. SDS-PAGE and Western Blotting
-
Sample Preparation: Mix an equal amount of protein (20-40 µg) from each sample with 4x Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a 12% or 15% SDS-polyacrylamide gel, depending on the molecular weight of the target proteins.[10] Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane at 100 V for 1-2 hours or overnight at 4°C.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation. Recommended primary antibodies and dilutions are listed in the table below.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the expression of the target proteins to a loading control (e.g., β-actin, GAPDH, or α/β-tubulin).[10]
Data Presentation
Table 1: Recommended Primary Antibodies for Western Blotting
| Target Protein | Recommended Dilution | Supplier (Example) | Molecular Weight (kDa) |
| PIN1 | 1:1000 | Cell Signaling Technology #3722 | 18 |
| Cyclin D1 | 1:1000 | Cell Signaling Technology | 36 |
| Cyclin A | 1:1000 | Cell Signaling Technology | 60 |
| Cyclin E | 1:1000 | Cell Signaling Technology | 50 |
| CDK2 | 1:1000 | Cell Signaling Technology | 33 |
| β-catenin | 1:1000 | Cell Signaling Technology | 92 |
| Snail | 1:1000 | Cell Signaling Technology | 29 |
| Gli1 | 1:1000 | Cell Signaling Technology | 160 |
| p-p38 | 1:1000 | Cell Signaling Technology | 43 |
| p-EGFR | 1:1000 | Cell Signaling Technology | 175 |
| β-actin | 1:5000 | Sigma-Aldrich | 42 |
Table 2: Expected Changes in Protein Expression Following PIN1 Inhibitor Treatment
| Target Protein | Expected Change | Reference |
| PIN1 | Decrease (Degradation) | [5][8] |
| Cyclin D1 | Decrease | [7][10][11] |
| Cyclin A | Decrease | [7][11] |
| Cyclin E | Increase | [7] |
| CDK2 | No Significant Change | [7] |
| β-catenin | Decrease | [10] |
| Snail | Decrease | [5] |
| Gli1 | Decrease | [5] |
| p-p38 | Decrease | [12] |
| p-EGFR | Decrease | [12] |
Mandatory Visualization
Caption: Simplified PIN1 signaling pathways and the effect of a PIN1 inhibitor.
Caption: Experimental workflow for Western blot analysis of PIN1 inhibitor-treated cells.
References
- 1. researchgate.net [researchgate.net]
- 2. Peptidyl-prolyl Isomerase Pin1 Controls Down-regulation of Conventional Protein Kinase C Isozymes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pin1 inhibition reverses the acquired resistance of human hepatocellular carcinoma cells to Regorafenib via the Gli1/Snail/E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 8. pnas.org [pnas.org]
- 9. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ovid.com [ovid.com]
Application of PIN1 Inhibitor 2 (Sulfopin) in Pancreatic Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic Ductal Adenocarcinoma (PDAC) is a devastating malignancy with a dismal prognosis, largely due to its aggressive nature, late diagnosis, and profound resistance to conventional therapies. The tumor microenvironment (TME) of pancreatic cancer, characterized by a dense desmoplastic stroma and immunosuppressive milieu, further contributes to its therapeutic recalcitrance. The peptidyl-prolyl cis-trans isomerase, PIN1, has emerged as a critical player in pancreatic cancer progression. PIN1 is overexpressed in PDAC and is associated with poor patient outcomes.[1] It functions by catalyzing the isomerization of specific pSer/Thr-Pro motifs in a wide range of proteins, thereby regulating their activity, stability, and subcellular localization. This post-translational modification impacts multiple oncogenic signaling pathways, including those driving cell proliferation, survival, and metastasis.
Recent research has highlighted the therapeutic potential of targeting PIN1 in pancreatic cancer. Inhibition of PIN1 has been shown to not only directly impede cancer cell growth but also to modulate the TME, rendering tumors more susceptible to chemotherapy and immunotherapy.[2][3] PIN1 inhibitor 2, also known as Sulfopin, is a potent and selective covalent inhibitor of PIN1 that has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer.[4][5] This document provides detailed application notes and protocols for the use of this compound in pancreatic cancer research, based on findings from key studies.
Mechanism of Action
PIN1 exerts its oncogenic functions in pancreatic cancer through a multi-pronged mechanism. It enhances the activity of key transcription factors like NF-κB, promoting inflammation and cell survival.[2][6] Furthermore, PIN1 plays a crucial role in shaping the TME by activating cancer-associated fibroblasts (CAFs), which contribute to the dense stroma that shields the tumor from therapeutic agents and immune cells.[7][8] A pivotal discovery is the role of PIN1 in downregulating the expression of PD-L1 and the gemcitabine transporter, ENT1, on the surface of cancer cells.[1][9] By inhibiting PIN1, PD-L1 and ENT1 levels are restored, thereby enhancing the efficacy of immune checkpoint inhibitors and gemcitabine, respectively.
Data Presentation
In Vitro Efficacy of PIN1 Inhibition in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Assay | Result | Reference |
| PANC-1 | PIN1 Knockdown | Proliferation | Significant decrease in cell proliferation | [10] |
| PANC-1 | PIN1 Knockdown | Colony Formation | Dramatic decrease in colony formation | [10] |
| PANC-1 | PIN1 Knockdown | Migration | Significant reduction in cell migration | [10] |
| PANC-1 | PIN1 Knockdown | Invasion | Significant reduction in cell invasion | [10] |
| BxPC3 | PIN1 Knockdown | Proliferation | Significant decrease in cell proliferation | [10] |
| BxPC3 | PIN1 Knockdown | Colony Formation | Dramatic decrease in colony formation | [10] |
| BxPC3 | PIN1 Knockdown | Migration | Significant reduction in cell migration | [10] |
| BxPC3 | PIN1 Knockdown | Invasion | Significant reduction in cell invasion | [10] |
| PANC-1 | ATRA (PIN1 inhibitor) | Proliferation | Dose-dependent decrease in cell proliferation | [10][11] |
| PANC-1 | ATRA (PIN1 inhibitor) | Colony Formation | Dose-dependent decrease in colony formation | [10][11] |
| PANC-1 | ATRA (PIN1 inhibitor) | Migration | Dose-dependent reduction in cell migration | [10][11] |
| PANC-1 | ATRA (PIN1 inhibitor) | Invasion | Dose-dependent reduction in cell invasion | [10][11] |
| BxPC3 | ATRA (PIN1 inhibitor) | Proliferation | Dose-dependent decrease in cell proliferation | [10][11] |
| BxPC3 | ATRA (PIN1 inhibitor) | Colony Formation | Dose-dependent decrease in colony formation | [10][11] |
| BxPC3 | ATRA (PIN1 inhibitor) | Migration | Dose-dependent reduction in cell migration | [10][11] |
| BxPC3 | ATRA (PIN1 inhibitor) | Invasion | Dose-dependent reduction in cell invasion | [10][11] |
In Vivo Efficacy of PIN1 Inhibition in Pancreatic Cancer Xenograft Models
| Animal Model | Treatment | Outcome | Reference |
| PANC-1 Xenograft | PIN1 Knockdown | Significant reduction in tumor volume and weight | [10] |
| BxPC3 Xenograft | PIN1 Knockdown | Reduced metastatic nodules in the lungs | [10] |
| PANC-1 Xenograft | Slow-releasing ATRA pellets | Dose-dependent decrease in tumor volume and weight | [10] |
| BxPC3 Tail Vein Injection | Slow-releasing ATRA pellets | Reduced metastatic nodules and improved overall survival | [10] |
| Patient-Derived Xenograft (PDTX) | PIN1i-2 (Sulfopin) | Significant reduction in tumor growth | [1] |
Experimental Protocols
Cell Viability Assay
This protocol is for assessing the effect of this compound on the viability of pancreatic cancer cells using a luminescent-based ATP assay.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, BxPC3)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (Sulfopin)
-
DMSO (vehicle control)
-
96-well opaque white polystyrene microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Seed pancreatic cancer cells into a 96-well opaque white plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete culture medium. The final concentrations may range from 1 µM to 50 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control to the respective wells.
-
Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
After the incubation period, equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol describes the detection of protein expression levels in pancreatic cancer cells following treatment with this compound.
Materials:
-
Pancreatic cancer cells treated with this compound and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIN1, anti-p-p65, anti-p65, anti-PD-L1, anti-ENT1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Protocol:
-
Lyse the treated and control cells with ice-cold RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA Protein Assay Kit.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the protein samples by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
Transwell Migration and Invasion Assay
This protocol is for evaluating the effect of this compound on the migratory and invasive potential of pancreatic cancer cells.
Materials:
-
Pancreatic cancer cells
-
Serum-free culture medium
-
Complete culture medium
-
This compound
-
Transwell inserts (8 µm pore size)
-
Matrigel (for invasion assay)
-
24-well plates
-
Cotton swabs
-
Crystal violet staining solution
-
Microscope
Protocol:
-
Pre-treat pancreatic cancer cells with the desired concentration of this compound or vehicle control for 24 hours.
-
For the invasion assay, coat the top of the Transwell inserts with a thin layer of Matrigel and allow it to solidify. For the migration assay, no Matrigel is needed.
-
Resuspend the pre-treated cells in serum-free medium and seed 5 x 10^4 cells into the upper chamber of the Transwell inserts.
-
Add complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 24-48 hours.
-
After incubation, remove the non-migrated/invaded cells from the upper surface of the insert with a cotton swab.
-
Fix the cells that have migrated/invaded to the lower surface of the membrane with methanol for 10 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
Gently wash the inserts with water and allow them to air dry.
-
Count the number of stained cells in several random fields under a microscope.
-
Quantify the results and compare the treated groups to the control.
In Vivo Xenograft Tumor Model
This protocol outlines the procedure for establishing a subcutaneous pancreatic cancer xenograft model to evaluate the in vivo efficacy of this compound.
Materials:
-
Pancreatic cancer cells (e.g., PANC-1)
-
6-8 week old immunodeficient mice (e.g., BALB/c nude or NSG mice)
-
Matrigel
-
This compound (Sulfopin)
-
Vehicle control (e.g., DMSO, PEG, saline)
-
Calipers
-
Surgical tools
Protocol:
-
Harvest pancreatic cancer cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
-
Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (e.g., 25-50 mg/kg) or vehicle control to the respective groups via intraperitoneal injection or oral gavage, according to a pre-determined schedule (e.g., daily or every other day).
-
Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight and overall health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blot).
Visualizations
Caption: PIN1 signaling pathway in pancreatic cancer.
Caption: In vitro experimental workflow.
Caption: Therapeutic rationale for PIN1 inhibition.
References
- 1. Targeting Pin1 Renders Pancreatic Cancer Eradicable by Synergizing with Immunochemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pin1 promotes pancreatic cancer progression and metastasis by activation of NF‐κB‐IL‐18 feedback loop - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Pin1 renders pancreatic cancer eradicable by synergizing with immunochemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
- 6. Pin1 promotes pancreatic cancer progression and metastasis by activation of NF-κB-IL-18 feedback loop - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. the-prolyl-isomerase-pin1-plays-a-critical-role-in-fibroblast-differentiation-states-to-support-pancreatic-cancer - Ask this paper | Bohrium [bohrium.com]
- 8. Research Portal [weizmann-researchmanagement.esploro.exlibrisgroup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Targeting PIN1 exerts potent antitumor activity in pancreatic ductal carcinoma via inhibiting tumor metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for PIN1 Inhibitor Fluorescence Polarization Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pin1, a peptidyl-prolyl cis/trans isomerase, plays a crucial role in regulating the function of numerous proteins involved in cell cycle progression, signal transduction, and transcription.[1][2][3] It specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, leading to conformational changes in its substrates.[1][4][5] Dysregulation of Pin1 activity is implicated in various diseases, including cancer, Alzheimer's disease, and autoimmune disorders, making it an attractive therapeutic target.[2][3][4] Fluorescence Polarization (FP) is a robust, homogeneous, and high-throughput screening (HTS) compatible technique used to monitor molecular interactions in solution.[6][7][8] This application note provides a detailed protocol for a fluorescence polarization-based competition assay to identify and characterize inhibitors of the Pin1-substrate interaction.
Signaling Pathway Involving PIN1
Pin1 acts as a critical regulator in multiple signaling pathways that are often hijacked in cancer.[9][10][11] It integrates signals from various oncogenic pathways, including Ras, Wnt/β-catenin, and Notch, to promote cell proliferation and survival.[10][12] Pin1 exerts its function by modulating the stability and activity of key proteins such as c-Jun, β-catenin, Cyclin D1, p53, and Akt.[1][13][14][15] For instance, Pin1 can enhance the transcriptional activity of c-Jun and stabilize β-catenin, both leading to increased expression of Cyclin D1, a critical regulator of the cell cycle.[12][13]
Caption: PIN1 signaling pathway and its downstream effects.
Experimental Protocol: Fluorescence Polarization Assay
This protocol describes a competitive FP assay to measure the binding affinity of inhibitors to Pin1. The assay relies on the displacement of a fluorescently labeled peptide probe from Pin1 by a test compound, resulting in a decrease in the fluorescence polarization signal.
Materials and Reagents
-
Recombinant Human Pin1 Protein: Purified GST-Pin1 or other tagged versions.
-
Fluorescently Labeled Peptide Probe: N-terminal fluorescein-labeled peptide (e.g., Bth-D-phos.Thr-Pip-Nal).[16]
-
Assay Buffer: 50 mM HEPES, pH 7.5, 100 mM NaCl, 1 mM DTT, 0.01% Tween-20.
-
Test Compounds (Inhibitors): Dissolved in 100% DMSO.
-
Microplates: Black, non-binding surface, 384-well microplates.
-
Plate Reader: Capable of measuring fluorescence polarization with appropriate excitation and emission filters for the chosen fluorophore (e.g., for fluorescein, excitation at 485 nm and emission at 535 nm).
Experimental Workflow
Caption: Experimental workflow for the PIN1 inhibitor FP assay.
Detailed Procedure
-
Assay Optimization (Prior to Screening):
-
Determine Optimal Pin1 Concentration: Perform a saturation binding experiment by titrating Pin1 against a fixed concentration of the fluorescent probe to determine the Kd and the optimal protein concentration that gives a stable and significant FP window.
-
Determine Z' Factor: To assess the quality and robustness of the assay for HTS, calculate the Z' factor using positive controls (Pin1 + probe) and negative controls (probe only). A Z' factor between 0.5 and 1.0 is considered excellent for screening assays.
-
-
Inhibitor Screening and IC50 Determination:
-
Prepare serial dilutions of the test compounds in 100% DMSO.
-
Dispense a small volume (e.g., 1 µL) of the serially diluted compounds into the wells of a 384-well plate. Also include wells for positive control (DMSO vehicle) and negative control (assay buffer).
-
Add a solution of Pin1 protein in assay buffer to each well (except for the negative control wells, which receive only buffer). The final concentration of Pin1 should be optimized as described above.
-
Incubate the plate at room temperature for a defined period (e.g., 15 minutes) to allow for inhibitor-protein binding.
-
Add the fluorescent peptide probe to all wells at a final concentration typically at or below the Kd value.
-
Incubate the plate at room temperature for a period sufficient to reach binding equilibrium (this can range from 30 minutes to several hours, and should be determined during assay development).[16] For covalent inhibitors, a longer incubation time (e.g., 12 hours) may be necessary.[16]
-
Measure the fluorescence polarization of each well using a plate reader.
-
-
Data Analysis:
-
The raw FP data (in millipolarization units, mP) is plotted against the logarithm of the inhibitor concentration.
-
The data is then fitted to a sigmoidal dose-response curve (variable slope) to determine the IC50 value, which is the concentration of the inhibitor that causes a 50% reduction in the binding of the fluorescent probe.
-
The inhibitor constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation or more specific equations for FP assays, which take into account the concentrations of the probe and protein, and the Kd of the probe-protein interaction.[16]
-
Quantitative Data Summary
The following table summarizes representative quantitative data for a known Pin1 inhibitor obtained using a fluorescence polarization assay.
| Inhibitor | Assay Type | IC50 (nM) | Ki (nM) | Fluorescent Probe | Reference |
| BJP-06-005-3 | Competitive FP | 48 | Not Reported | N-terminal fluorescein-labeled Bth-D-phos.Thr-Pip-Nal | [16] |
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low FP Signal Window (ΔmP) | 1. Low binding affinity between Pin1 and the probe.2. Suboptimal concentrations of Pin1 or probe.3. The molecular weight difference between the bound and free probe is insufficient. | 1. Use a higher affinity probe.2. Re-optimize the concentrations of Pin1 and the probe.3. Ensure the fluorescent probe is small relative to the Pin1 protein. |
| High Variability in Replicates | 1. Pipetting errors.2. Incomplete mixing.3. Compound precipitation. | 1. Use calibrated pipettes and proper technique.2. Gently mix the plate after adding reagents.3. Check the solubility of the test compounds in the assay buffer; reduce the final DMSO concentration if necessary. |
| False Positives/Negatives | 1. Fluorescent compounds interfering with the assay signal.2. Non-specific binding of compounds to Pin1 or the probe. | 1. Perform a counter-screen in the absence of Pin1 to identify fluorescent compounds.2. Include a non-specific binding competitor in the assay or use detergents like Tween-20 in the buffer. |
| Drifting FP Signal Over Time | 1. Assay has not reached equilibrium.2. Instability of protein or probe. | 1. Increase the incubation time to ensure equilibrium is reached.2. Check the stability of the reagents at the assay temperature and consider adding stabilizing agents like glycerol. |
References
- 1. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Guide to PIN1 Function and Mutations Across Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PIN1 - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 5. Frontiers | The kingdom of the prolyl-isomerase Pin1: The structural and functional convergence and divergence of Pin1 [frontiersin.org]
- 6. Fluorescence Polarization (FP) Assays for Monitoring Peptide-Protein or Nucleic Acid-Protein Binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. bmglabtech.com [bmglabtech.com]
- 8. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Landscape of Pin1 in the cell cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Developing a Stable Cell Line with Resistance to PIN1 Inhibitor KPT-6566
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous signaling pathways that are often dysregulated in cancer.[1][2] By catalyzing the isomerization of phosphorylated serine/threonine-proline motifs, PIN1 controls the function and stability of a multitude of proteins involved in cell cycle progression, apoptosis, and cell differentiation.[2][3] Its overexpression in many cancers is linked to poor prognosis and therapeutic resistance, making it a compelling target for anti-cancer drug development.[1][4]
KPT-6566 is a selective, covalent inhibitor of PIN1 that has shown potent anti-tumor activity.[5][6][7] It binds to the catalytic site of PIN1, leading to its degradation, and also generates reactive oxygen species (ROS), contributing to cancer cell-specific death.[4][5][7] As with many targeted therapies, the development of drug resistance is a significant clinical challenge. Understanding the mechanisms by which cancer cells acquire resistance to PIN1 inhibitors like KPT-6566 is crucial for developing more robust therapeutic strategies.
These application notes provide a comprehensive guide to generating and characterizing a stable cancer cell line with acquired resistance to the PIN1 inhibitor KPT-6566. The protocols outlined below detail the stepwise process for inducing resistance, and the subsequent methods for cellular and molecular characterization.
Data Presentation
Table 1: In Vitro Efficacy of KPT-6566 in Various Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| Caco-2 | Colorectal Cancer | 7.45 | [8] |
| HCT116 | Colorectal Cancer | 9.46 | [8] |
| HT29 | Colorectal Cancer | 13.8 | [8] |
| SW480 | Colorectal Cancer | 11.1 | [8] |
| DLD-1 | Colorectal Cancer | 10.7 | [8] |
| P19 | Embryonal Carcinoma | 7.24 | [9] |
| NCCIT | Embryonal Carcinoma | 4.65 | [9] |
| General PIN1 PPIase Domain | In Vitro Assay | 0.64 | [4][6] |
Potential Mechanisms of Resistance to KPT-6566
While specific mechanisms of resistance to KPT-6566 have not yet been extensively documented, several potential mechanisms can be hypothesized based on known drug resistance paradigms and the function of PIN1:
-
Target Overexpression or Mutation:
-
Activation of Bypass Signaling Pathways:
-
Increased Drug Efflux:
-
Alterations in Downstream Effectors:
-
Changes in the expression or function of proteins downstream of PIN1 may render the cells less dependent on PIN1 activity for survival and proliferation.
-
Experimental Protocols
Protocol 1: Development of a KPT-6566 Resistant Stable Cell Line
This protocol describes the generation of a drug-resistant cell line through continuous exposure to incrementally increasing concentrations of KPT-6566.
1.1. Materials:
-
Parental cancer cell line of choice (e.g., Caco-2, P19)
-
Complete cell culture medium
-
KPT-6566 (MedchemExpress or other supplier)
-
Dimethyl sulfoxide (DMSO)
-
96-well and 6-well plates
-
Cell culture incubator (37°C, 5% CO2)
-
MTT reagent (5 mg/mL in PBS)
-
Detergent solution (e.g., 20% SDS in 50% DMF)
1.2. Initial IC50 Determination:
-
Seed the parental cells in a 96-well plate at a predetermined optimal density.
-
After 24 hours, treat the cells with a range of KPT-6566 concentrations (e.g., 0.1 µM to 50 µM).
-
Incubate for 72 hours.
-
Perform an MTT assay (as described in Protocol 2) to determine the IC50 value of the parental cell line.
1.3. Stepwise Selection of Resistant Cells:
-
Culture the parental cells in a medium containing KPT-6566 at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
When the cells reach 80-90% confluency, subculture them into a fresh medium with the same KPT-6566 concentration.
-
Once the cells are proliferating at a normal rate, gradually increase the concentration of KPT-6566 in the culture medium (e.g., in increments of 0.5 to 1 µM).
-
At each concentration step, allow the cells to adapt and resume normal proliferation before the next increase.
-
This process may take several months. It is advisable to cryopreserve cells at each stage.
-
Continue this process until the cells can proliferate in a medium containing a KPT-6566 concentration that is at least 5-10 times the initial IC50 of the parental line.
1.4. Characterization of the Resistant Cell Line:
-
Determine the IC50 of the newly generated resistant cell line and compare it to the parental line using an MTT assay.
-
Assess the stability of the resistant phenotype by culturing the cells in a drug-free medium for several passages and then re-evaluating the IC50.
-
Perform molecular characterization as described in Protocol 3.
Protocol 2: Cell Viability (MTT) Assay
This protocol is used to determine the half-maximal inhibitory concentration (IC50) of KPT-6566.
2.1. Materials:
-
Parental and resistant cells
-
96-well plates
-
Complete cell culture medium
-
KPT-6566 stock solution (in DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
DMSO
-
Microplate reader
2.2. Procedure:
-
Seed 5,000-10,000 cells per well in 100 µL of medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of KPT-6566 in the culture medium.
-
Remove the old medium and add 100 µL of the medium containing different concentrations of KPT-6566 to the wells. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot Analysis
This protocol is for analyzing the expression of PIN1 and other relevant proteins in parental and resistant cell lines.
3.1. Materials:
-
Parental and resistant cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PIN1, anti-β-catenin, anti-Cyclin D1, anti-p-Akt, anti-Akt, anti-ABCB1, anti-ABCG2, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
3.2. Procedure:
-
Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the ECL reagent and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to the loading control.
Signaling Pathways and Visualization
PIN1-Regulated Oncogenic Signaling Pathways
PIN1 is a central hub for multiple signaling pathways that are crucial for cancer cell proliferation and survival. Inhibition of PIN1 by KPT-6566 is expected to disrupt these pathways. The development of resistance may involve the reactivation of these or other compensatory pathways.
Experimental Workflow for Characterizing KPT-6566 Resistance
The following diagram illustrates the logical flow for investigating the mechanisms of acquired resistance to KPT-6566.
References
- 1. The isomerase PIN1 controls numerous cancer-driving pathways and is a unique drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pin1 inhibition reverses the acquired resistance of human hepatocellular carcinoma cells to Regorafenib via the Gli1/Snail/E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. All-trans Retinoic Acid Overcomes Acquired Resistance to PLX4032 via Inhibition of PIN1 in Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 7. An IRAK1-PIN1 signalling axis drives intrinsic tumour resistance to radiation therapy - White Rose Research Online [eprints.whiterose.ac.uk]
- 8. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 12. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ABC-transporter upregulation mediates resistance to the CDK7 inhibitors THZ1 and ICEC0942 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Beyond Competitive Inhibition: Regulation of ABC Transporters by Kinases and Protein-Protein Interactions as Potential Mechanisms of Drug-Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Revisiting the role of ABC transporters in multidrug-resistant cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing PIN1 Inhibitor 2 in 3D Spheroid Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of numerous signaling pathways implicated in cancer development and progression. By catalyzing the isomerization of specific phosphorylated serine/threonine-proline motifs, PIN1 controls the conformation, stability, and activity of a wide range of oncoproteins and tumor suppressors. Its overexpression in various cancers has made it a compelling target for therapeutic intervention.
This document provides detailed application notes and protocols for assessing the efficacy of PIN1 inhibitors, with a focus on the irreversible inhibitor (S)-2, in three-dimensional (3D) spheroid cultures. 3D spheroid models more accurately recapitulate the complex microenvironment of solid tumors compared to traditional 2D cell cultures, offering a more predictive in vitro system for evaluating anti-cancer therapeutics. These protocols will guide researchers in quantifying the effects of PIN1 inhibitor 2 on spheroid viability, apoptosis, and target engagement.
PIN1 Signaling Pathway
PIN1 exerts its oncogenic functions by modulating multiple signaling cascades that are central to cell proliferation, survival, and differentiation. Inhibition of PIN1 is expected to disrupt these pathways, leading to anti-tumor effects.
Caption: PIN1 Signaling Pathway and Inhibition.
Experimental Workflow for Assessing this compound
The following diagram outlines the general workflow for evaluating the efficacy of this compound in 3D spheroid cultures.
Caption: Experimental workflow for inhibitor assessment.
Data Presentation
Table 1: Effect of this compound on 3D Spheroid Viability
| Cell Line | Treatment Duration | IC50 (µM) |
| MCF-7 (Breast Cancer) | 72 hours | Data to be determined experimentally |
| PC-3 (Prostate Cancer) | 72 hours | Data to be determined experimentally |
| A549 (Lung Cancer) | 72 hours | Data to be determined experimentally |
Note: The irreversible PIN1 inhibitor (S)-2 has a reported IC50 of 3.2 µM in a protease-coupled in vitro assay.[1] IC50 values in 3D spheroid cultures are expected to be higher due to limitations in drug penetration.
Table 2: Induction of Apoptosis by this compound in 3D Spheroids
| Cell Line | Inhibitor Concentration (µM) | Treatment Duration | Fold Increase in Caspase-3/7 Activity (vs. Vehicle) |
| MCF-7 | [Concentration 1] | 48 hours | Data to be determined experimentally |
| MCF-7 | [Concentration 2] | 48 hours | Data to be determined experimentally |
| PC-3 | [Concentration 1] | 48 hours | Data to be determined experimentally |
| PC-3 | [Concentration 2] | 48 hours | Data to be determined experimentally |
Note: Treatment with another covalent PIN1 inhibitor, KPT-6566, has been shown to induce apoptosis in various cancer cell lines.
Table 3: Target Engagement and Downstream Effects of this compound
| Cell Line | Treatment (24 hours) | PIN1 Protein Level (Relative to Vehicle) | Cyclin D1 Protein Level (Relative to Vehicle) | c-Myc Protein Level (Relative to Vehicle) |
| PC-3 | This compound [IC50] | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
| PC-3 | This compound [2x IC50] | Data to be determined experimentally | Data to be determined experimentally | Data to be determined experimentally |
Note: The acetoxymethyl ester of (S)-2 has been shown to suppress Cyclin D1 expression in PC-3 cells.[2] Covalent inhibitors like KPT-6566 can also induce the degradation of PIN1 protein.
Experimental Protocols
Protocol 1: 3D Spheroid Formation in Ultra-Low Attachment Plates
Materials:
-
Cancer cell line of interest (e.g., MCF-7, PC-3)
-
Complete cell culture medium
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
96-well ultra-low attachment (ULA) round-bottom plates
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in standard tissue culture flasks to ~80% confluency.
-
Aspirate the culture medium, wash the cells with PBS, and detach them using trypsin-EDTA.
-
Neutralize the trypsin with complete medium and collect the cells in a sterile conical tube.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh complete medium.
-
Count the cells and adjust the concentration to the desired seeding density (typically 1,000-5,000 cells per well, to be optimized for each cell line).
-
Pipette 100 µL of the cell suspension into each well of a 96-well ULA plate.
-
Centrifuge the plate at a low speed (e.g., 300 x g) for 5 minutes to facilitate cell aggregation at the bottom of the wells.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 2-4 days to allow for spheroid formation. Monitor spheroid formation daily using a microscope.
Protocol 2: Cell Viability Assessment using CellTiter-Glo® 3D Assay
Materials:
-
3D spheroids in a 96-well ULA plate
-
This compound stock solution
-
CellTiter-Glo® 3D Cell Viability Assay reagent
-
Opaque-walled 96-well plates suitable for luminescence reading
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound in complete culture medium.
-
Carefully add 100 µL of the inhibitor dilutions or vehicle control to the wells containing the spheroids.
-
Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C and 5% CO2.
-
After incubation, allow the plate to equilibrate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® 3D Reagent equal to the volume of culture medium in each well (e.g., 200 µL of reagent to 200 µL of medium).
-
Place the plate on a plate shaker for 5 minutes at a speed sufficient to induce cell lysis.
-
Incubate the plate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Transfer the lysate to an opaque-walled 96-well plate.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the luminescence signal against the logarithm of the inhibitor concentration and fitting to a dose-response curve.
Protocol 3: Apoptosis Assessment using Caspase-Glo® 3/7 3D Assay
Materials:
-
3D spheroids in a 96-well ULA plate
-
This compound
-
Caspase-Glo® 3/7 3D Assay reagent
-
White-walled 96-well plates suitable for luminescence reading
-
Plate shaker
-
Luminometer
Procedure:
-
Treat the spheroids with the desired concentrations of this compound or vehicle control for the specified duration (e.g., 48 hours).
-
Equilibrate the plate and the Caspase-Glo® 3/7 3D Reagent to room temperature.
-
Add a volume of Caspase-Glo® 3/7 3D Reagent equal to the volume of culture medium in each well.
-
Mix the contents by shaking the plate at 300-500 rpm for 30 seconds.
-
Incubate the plate at room temperature for at least 30 minutes (incubation time may need to be optimized).
-
Measure the luminescence using a luminometer.
-
Express the results as fold change in caspase activity relative to the vehicle-treated control.
Protocol 4: Target Engagement and Downstream Protein Analysis by Western Blot
Materials:
-
Treated 3D spheroids
-
Cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
Microcentrifuge
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-PIN1, anti-Cyclin D1, anti-c-Myc, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Carefully aspirate the medium from the wells containing the treated spheroids.
-
Wash the spheroids with cold PBS.
-
Add an appropriate volume of ice-cold RIPA buffer to each well and pipette up and down to lyse the spheroids.
-
Transfer the lysates to microcentrifuge tubes and incubate on ice for 30 minutes.
-
Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to fresh tubes and determine the protein concentration using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Protocol 5: Cellular Thermal Shift Assay (CETSA) for Target Engagement
Principle: CETSA is a method to assess the direct binding of a ligand to its target protein in a cellular context. Ligand binding typically increases the thermal stability of the target protein.
Materials:
-
3D spheroids
-
This compound
-
PBS
-
PCR tubes or plates
-
Thermal cycler
-
Lysis buffer and subsequent Western blot materials (as in Protocol 4)
Procedure:
-
Harvest spheroids and create a single-cell suspension or use intact spheroids.
-
Treat the cells/spheroids with this compound or vehicle control for a defined period.
-
Aliquot the treated samples into PCR tubes or a PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3 minutes). The temperature range should bracket the melting temperature of PIN1.
-
Lyse the cells by freeze-thaw cycles or with lysis buffer.
-
Separate the soluble fraction (containing non-denatured protein) from the precipitated fraction by centrifugation.
-
Analyze the amount of soluble PIN1 in the supernatant at each temperature using Western blotting (as described in Protocol 4).
-
Plot the amount of soluble PIN1 as a function of temperature. A shift in the melting curve to a higher temperature in the inhibitor-treated samples indicates target engagement.
References
Application Notes and Protocols for PIN1 Inhibitor Administration in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous signaling pathways implicated in cancer development and progression. Its overexpression in various cancers has made it an attractive therapeutic target. This document provides detailed application notes and protocols for the administration of PIN1 inhibitors in xenograft models, a crucial step in the preclinical evaluation of these promising anti-cancer agents.
PIN1 Signaling Pathways in Cancer
PIN1 exerts its oncogenic effects by regulating the activity of a multitude of proteins involved in cell proliferation, survival, and differentiation. Key signaling pathways influenced by PIN1 include:
-
Cell Cycle Progression: PIN1 activates key cell cycle regulators like Cyclin D1, promoting G1/S phase transition.
-
PI3K/AKT/mTOR Pathway: This pro-survival pathway is activated by PIN1, leading to increased cell growth and proliferation.
-
Wnt/β-catenin Pathway: PIN1 stabilizes β-catenin, a key transcriptional co-activator in the Wnt pathway, promoting cancer cell self-renewal and proliferation.
-
NF-κB Pathway: PIN1 enhances the activity of NF-κB, a transcription factor that drives inflammation and cell survival.
-
NOTCH Pathway: PIN1 can amplify NOTCH signaling, which is crucial for cancer stem cell maintenance.
Below are diagrams illustrating the central role of PIN1 in these oncogenic pathways.
Caption: PIN1 activates multiple cancer-driving pathways.
Featured PIN1 Inhibitors for In Vivo Studies
Several small molecule inhibitors targeting PIN1 have been evaluated in preclinical xenograft models. This section details the administration protocols for some of the most studied compounds.
All-trans Retinoic Acid (ATRA)
ATRA is a well-known PIN1 inhibitor that induces its degradation.[1] Due to its short half-life, slow-release pellets are the preferred method for sustained administration in xenograft studies.[2]
Quantitative Data from Xenograft Studies with ATRA
| Cancer Type | Cell Line | Mouse Strain | ATRA Dose & Schedule | Tumor Growth Inhibition | Reference |
| Gastric Cancer | HGC-27 | Nude Mice | 5 mg slow-release pellet, subcutaneous | Mean tumor volume ~3x smaller than control (p<0.001) | [3] |
| Hepatocellular Carcinoma | - | Mouse model | Slow-release formulation | Decreased tumorigenicity | [4] |
| Pancreatic Ductal Adenocarcinoma | PANC1, BXPC3 | Nude Mice | Slow-release pellets (dose-dependent) | Significant decrease in tumor volume | [5] |
Juglone
Juglone, a natural compound, is a covalent inhibitor of PIN1.[4]
Quantitative Data from Xenograft Studies with Juglone
| Cancer Type | Cell Line | Mouse Strain | Juglone Dose & Schedule | Tumor Growth Inhibition | Reference |
| Prostate Cancer | LNCaP | Nude Mice | 40 µ g/mouse , intraperitoneal, once weekly for 4 weeks | Significant reduction in tumor size and volume |
API-1
API-1 is a specific PIN1 inhibitor with demonstrated in vivo efficacy.
Quantitative Data from Xenograft Studies with API-1
| Cancer Type | Cell Line | Mouse Strain | API-1 Dose & Schedule | Tumor Growth Inhibition | Reference |
| Hepatocellular Carcinoma | SK-Hep-1 | - | - | Suppression of tumor growth |
KPT-6566
KPT-6566 is a potent and selective covalent inhibitor of PIN1.[4]
Quantitative Data from Xenograft Studies with KPT-6566
| Cancer Type | Animal Model | KPT-6566 Dose & Schedule | Outcome | Reference |
| Breast Cancer | Mouse model | - | Decreased lung metastasis | [4] |
Experimental Protocols
A generalized workflow for a PIN1 inhibitor xenograft study is outlined below.
Caption: A typical workflow for in vivo PIN1 inhibitor studies.
Protocol 1: Subcutaneous Xenograft Tumor Establishment
-
Cell Culture: Culture the desired cancer cell line under standard conditions to ~80-90% confluency.
-
Cell Harvesting: Wash the cells with sterile PBS and detach them using trypsin-EDTA. Neutralize the trypsin with complete media and centrifuge the cell suspension.
-
Cell Counting and Resuspension: Resuspend the cell pellet in a sterile, serum-free medium or PBS. Perform a cell count and assess viability using a hemocytometer and trypan blue exclusion.
-
Injection Preparation: Adjust the cell concentration to the desired density (typically 1 x 10^6 to 10 x 10^6 cells per 100-200 µL). Keep the cell suspension on ice to maintain viability.
-
Animal Handling: Anesthetize the immunodeficient mice (e.g., athymic nude or NOD/SCID) using an appropriate method (e.g., isoflurane inhalation).
-
Subcutaneous Injection: Inject the cell suspension subcutaneously into the flank of the mouse using a 25-27 gauge needle.
Protocol 2: PIN1 Inhibitor Formulation and Administration
Formulation of Injectable Inhibitors (e.g., Juglone, API-1, KPT-6566)
-
Vehicle Preparation: A common vehicle for hydrophobic compounds is a mixture of DMSO, PEG300, Tween 80, and saline. For example, a vehicle for API-1 can be prepared with 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.
-
Inhibitor Dissolution: Dissolve the PIN1 inhibitor in the vehicle to the desired stock concentration. Gentle warming or sonication may be required to achieve complete dissolution.
-
Administration: Administer the inhibitor solution to the mice via the desired route (e.g., intraperitoneal injection) using an appropriate needle size (e.g., 25-27 gauge for mice). The volume should not exceed 10 ml/kg.[6]
Administration of Slow-Release Pellets (e.g., ATRA)
-
Source: Commercially available slow-release pellets for ATRA can be obtained from suppliers such as Innovative Research of America.[2][7] These pellets are designed for continuous release over a specified period (e.g., 21 days).
-
Implantation:
-
Anesthetize the mouse.
-
Make a small incision in the skin, typically on the dorsal side away from the tumor.
-
Using a trocar, insert the pellet subcutaneously.
-
Close the incision with a wound clip or suture.
-
Protocol 3: Tumor Growth and Toxicity Monitoring
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.
-
Continue measurements until the tumor reaches the predetermined endpoint (e.g., 1500-2000 mm³).
-
-
Toxicity Assessment:
-
Body Weight: Monitor the body weight of each mouse 2-3 times per week. Significant weight loss (>15-20%) can be an indicator of toxicity.[8][9]
-
Clinical Observations: Observe the mice daily for any signs of distress, such as changes in posture, activity, or grooming habits.
-
Endpoint Analysis: At the end of the study, euthanize the mice and perform a necropsy.
-
Collect tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
-
Harvest major organs (liver, kidneys, spleen, lungs, heart) for histological analysis.
-
-
Protocol 4: Histological Analysis of Organs for Toxicity
-
Tissue Fixation: Fix the harvested organs in 10% neutral buffered formalin for at least 24 hours.
-
Tissue Processing: Dehydrate the fixed tissues through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections from the paraffin blocks using a microtome.
-
Hematoxylin and Eosin (H&E) Staining:
-
Deparaffinize the sections in xylene and rehydrate through graded alcohols to water.
-
Stain with hematoxylin to visualize cell nuclei (blue/purple).
-
Differentiate in acid-alcohol to remove excess stain.
-
"Blue" the sections in a suitable solution (e.g., Scott's tap water substitute).
-
Counterstain with eosin to visualize the cytoplasm and extracellular matrix (pink/red).
-
Dehydrate the stained sections, clear in xylene, and mount with a coverslip.[10][11]
-
-
Microscopic Examination: A qualified pathologist should examine the H&E stained sections for any signs of tissue damage or abnormalities.
Conclusion
The protocols and data presented in these application notes provide a comprehensive guide for the in vivo evaluation of PIN1 inhibitors in xenograft models. Careful adherence to these methodologies will ensure the generation of robust and reproducible data, which is essential for the advancement of PIN1-targeted cancer therapies.
References
- 1. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel controlled release formulation of the Pin1 inhibitor ATRA to improve liver cancer therapy by simultaneously blocking multiple cancer pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Arsenic targets Pin1 and cooperates with retinoic acid to inhibit cancer-driving pathways and tumor-initiating cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frequency of measuring body weight in (sub)populations of patients with cancer treated with chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Manual hematoxylin and eosin staining of mouse tissue sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Haematoxylin Eosin (H&E) staining [protocols.io]
- 11. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
protocol for assessing apoptosis with PIN1 inhibitor 2
For Researchers, Scientists, and Drug Development Professionals
Application Note and Protocols
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical regulator of various cellular processes, including cell cycle progression, proliferation, and apoptosis. PIN1 functions by catalyzing the isomerization of phosphorylated serine or threonine residues preceding a proline (pSer/Thr-Pro motifs), thereby inducing conformational changes in its substrate proteins and modulating their activity.[1][2] Dysregulation of PIN1 is frequently observed in various cancers, where its overexpression often contributes to tumorigenesis by promoting oncogenic pathways and inhibiting tumor suppressor functions.[3]
The role of PIN1 in apoptosis is complex and context-dependent, with reports suggesting both pro-apoptotic and anti-apoptotic functions.[1] For instance, PIN1 can enhance the anti-apoptotic function of proteins like Bcl-2 and survivin, thereby promoting cancer cell survival.[1][2] Conversely, it can also promote apoptosis by enhancing the expression of pro-apoptotic genes like p53.[1] Given its pivotal role in cancer pathology, PIN1 has emerged as a promising therapeutic target.
PIN1 inhibitors, such as the selective and covalent inhibitor KPT-6566, have been developed to counteract the oncogenic functions of PIN1.[4] These inhibitors can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and subsequent DNA damage.[5] Assessing the apoptotic response induced by PIN1 inhibitors is crucial for their preclinical evaluation and for understanding their mechanism of action.
This document provides detailed protocols for assessing apoptosis in cancer cell lines following treatment with a PIN1 inhibitor. The described methods include the analysis of cell viability, detection of early and late apoptotic markers by flow cytometry, measurement of key executioner caspase activity, and quantification of changes in the expression of apoptosis-related proteins.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the signaling pathway of PIN1 in apoptosis and the general experimental workflow for assessing the apoptotic effects of a PIN1 inhibitor.
Caption: PIN1 inhibition leading to apoptosis.
Caption: Experimental workflow for apoptosis assessment.
Data Presentation
The following table summarizes the expected quantitative data from the described experimental protocols.
| Assay | Parameter Measured | Expected Outcome with PIN1 Inhibitor Treatment |
| Cell Viability Assay (MTT) | Percentage of viable cells | Dose-dependent decrease in cell viability. |
| Annexin V/PI Staining | Percentage of apoptotic cells (early and late) | Increase in the percentage of Annexin V-positive cells. |
| Caspase-3/7 Activity Assay | Relative Caspase-3/7 activity | Increase in Caspase-3/7 enzymatic activity. |
| Western Blot Analysis | Protein expression levels of:- Bcl-2- Bax- Cleaved Caspase-3 | - Decrease in Bcl-2 expression.- Increase in Bax expression.- Increase in Cleaved Caspase-3 expression. |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: Select an appropriate cancer cell line known to overexpress PIN1 (e.g., breast, lung, or prostate cancer cell lines).
-
Culture Conditions: Culture the cells in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Seed the cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for flow cytometry and protein extraction) and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the PIN1 inhibitor (e.g., 0, 1, 5, 10, 20 µM of KPT-6566) for a predetermined time course (e.g., 24, 48, 72 hours).[4] Include a vehicle control (e.g., DMSO).
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed 5,000-10,000 cells per well in a 96-well plate and incubate overnight.
-
Treat the cells with the PIN1 inhibitor as described above.
-
After the incubation period, add 10 µL of MTT solution to each well.[6]
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.[7]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[6]
-
Calculate cell viability as a percentage of the vehicle-treated control.
Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[8]
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed cells in 6-well plates and treat with the PIN1 inhibitor.
-
Harvest both adherent and floating cells. For adherent cells, use trypsin and then neutralize with complete medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cells twice with cold PBS.[8]
-
Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[8]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[3][8]
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[1]
Materials:
-
Caspase-Glo® 3/7 Assay Kit or similar
-
White-walled 96-well plates
-
Luminometer or fluorescence plate reader
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with the PIN1 inhibitor.
-
After treatment, allow the plate to equilibrate to room temperature.
-
Prepare the Caspase-Glo® 3/7 reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Mix the contents by gently shaking the plate for 30 seconds.
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence or fluorescence using a plate reader.
-
The signal is proportional to the amount of caspase activity.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key pro- and anti-apoptotic proteins.
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Protocol:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C to pellet cell debris.[9]
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.[10]
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody (e.g., 1:1000 dilution) overnight at 4°C.[12]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[12]
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
-
Quantify band intensities using densitometry software.
-
References
- 1. bosterbio.com [bosterbio.com]
- 2. stemcell.com [stemcell.com]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. MTT assay overview | Abcam [abcam.com]
- 8. bosterbio.com [bosterbio.com]
- 9. origene.com [origene.com]
- 10. biomol.com [biomol.com]
- 11. Western Blot Protocol for Caspase 3 Antibody (NB500-210): Novus Biologicals [novusbio.com]
- 12. Western blot analysis for Bax, Bcl-2 and cleaved caspase 3 in vivo [bio-protocol.org]
Application of PIN1 Inhibitors in Neuroblastoma Research: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the study of Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) inhibitors in the context of neuroblastoma research. While the specific compound "PIN1 inhibitor 2" has limited documented application in neuroblastoma, this guide offers comprehensive information on its known characteristics and presents a detailed analysis of Sulfopin, a potent and selective PIN1 inhibitor with demonstrated efficacy in preclinical neuroblastoma models.
Introduction to PIN1 in Cancer
PIN1 is a unique enzyme that catalyzes the cis-trans isomerization of phosphorylated serine/threonine-proline motifs in various proteins.[1][2] This post-translational modification plays a critical role in regulating the function, stability, and localization of numerous proteins involved in cell signaling.[1] In many cancers, including neuroblastoma, PIN1 is overexpressed and contributes to tumor progression by activating oncogenes and inactivating tumor suppressors.[1][3] Therefore, inhibition of PIN1 presents a promising therapeutic strategy for a variety of malignancies.[2]
This compound (Compound 12)
"this compound," also identified as compound 12, is a potent inhibitor of PIN1.[4][5][6] Its chemical name is 4-(N-benzyl-N-phenethylcarbamoyl)-2-(3-chlorophenyl)-1H-imidazole-5-carboxylic acid. To date, its anti-tumor activity has been primarily documented in breast cancer cell lines.
Quantitative Data for this compound
| Compound | Target | Cell Line | IC50 | Reference |
| This compound (compound 12) | PIN1 | MCF7 (Breast Cancer) | 9.55 µM | [4][5] |
Currently, there is no published data on the application or efficacy of this compound in neuroblastoma models. Researchers interested in exploring its potential in this context can adapt the general protocols provided in this document.
Sulfopin: A Key PIN1 Inhibitor for Neuroblastoma Studies
Sulfopin is a highly selective and covalent inhibitor of PIN1 that has demonstrated significant anti-tumor effects in preclinical models of MYCN-driven neuroblastoma.[7][8] It acts by covalently targeting the active site cysteine (Cys113) of PIN1.
Quantitative Data for Sulfopin
| Parameter | Value | Cell/Model System | Reference |
| Ki (apparent) | 17 nM | in vitro | [9] |
| Tumor Progression | Reduced | Murine and zebrafish models of MYCN-driven neuroblastoma | [7] |
| Survival Benefit | Significant increase | Murine model of neuroblastoma | [3][9] |
| Effect on MYC target genes | Downregulation | Mino B cells | [7] |
| In vivo dosage (mice) | 40 mg/kg (p.o., QD or BID) | Transgenic Th-MYCN mice | [9] |
| In vivo dosage (zebrafish) | 25-100 µM | Zebrafish model of neuroblastoma | [9] |
Signaling Pathways and Experimental Workflow
PIN1's Role in Oncogenic Signaling
PIN1 influences multiple signaling pathways that are crucial for cancer development, including those driven by MYC, a key oncogene in neuroblastoma. By inhibiting PIN1, it is possible to destabilize oncoproteins like MYC and suppress tumor growth.
Experimental Workflow for Evaluating PIN1 Inhibitors
A typical workflow for assessing the efficacy of a PIN1 inhibitor in neuroblastoma involves a series of in vitro and in vivo experiments.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the effects of PIN1 inhibitors on neuroblastoma cells.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of a PIN1 inhibitor on neuroblastoma cell lines.
Materials:
-
Neuroblastoma cell lines (e.g., SK-N-BE(2), NGP)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
PIN1 inhibitor (e.g., Sulfopin, dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Protocol:
-
Seed neuroblastoma cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the PIN1 inhibitor in complete culture medium.
-
Remove the old medium and treat the cells with various concentrations of the inhibitor (e.g., 0.1, 1, 10, 50, 100 µM). Include a DMSO-treated control group.
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the DMSO-treated control and determine the IC50 value.
Western Blot Analysis
Objective: To assess the effect of a PIN1 inhibitor on the expression levels of PIN1 and key proteins in related signaling pathways (e.g., MYCN, Cyclin D1).
Materials:
-
Neuroblastoma cells treated with the PIN1 inhibitor
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-PIN1, anti-MYCN, anti-Cyclin D1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Protocol:
-
Treat neuroblastoma cells with the desired concentration of the PIN1 inhibitor for 24-48 hours.
-
Lyse the cells with RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Use β-actin as a loading control to normalize protein expression levels.
In Vivo Neuroblastoma Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a PIN1 inhibitor in a mouse model of neuroblastoma.
Materials:
-
Immunodeficient mice (e.g., nude or NSG mice)
-
Neuroblastoma cells (e.g., SK-N-BE(2))
-
Matrigel
-
PIN1 inhibitor (e.g., Sulfopin)
-
Vehicle control (e.g., appropriate solvent for the inhibitor)
-
Calipers
Protocol:
-
Subcutaneously inject a suspension of neuroblastoma cells (e.g., 1 x 10⁶ cells) mixed with Matrigel into the flank of each mouse.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the PIN1 inhibitor (e.g., 40 mg/kg Sulfopin, orally) or vehicle control to the respective groups daily or as determined by pharmacokinetic studies.[9]
-
Measure the tumor volume with calipers every 2-3 days using the formula: Volume = (length x width²)/2.
-
Monitor the body weight and general health of the mice throughout the experiment.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Plot tumor growth curves and perform statistical analysis to determine the significance of the treatment effect.
Conclusion
The inhibition of PIN1 is a promising therapeutic avenue for neuroblastoma. While "this compound" requires further investigation to determine its utility in this specific cancer, inhibitors like Sulfopin have shown significant preclinical efficacy. The protocols and data presented here provide a solid foundation for researchers to explore the therapeutic potential of PIN1 inhibition in neuroblastoma and to advance the development of novel anti-cancer drugs.
References
- 1. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - Immunomart [immunomart.com]
- 6. This compound | CymitQuimica [cymitquimica.com]
- 7. biorxiv.org [biorxiv.org]
- 8. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
Application Note: Mass Spectrometry for Characterizing the Binding of Inhibitors to Human PIN1
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in cell signaling.[1][2] PIN1 specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, leading to conformational changes in its substrate proteins.[3] This post-translational modification plays a pivotal role in controlling protein stability, localization, and activity.[3] Dysregulation of PIN1 is implicated in various diseases, including cancer, Alzheimer's disease, and immune disorders, making it an attractive therapeutic target.[1]
Mass spectrometry (MS) has emerged as a powerful and versatile tool for characterizing the interaction between PIN1 and its inhibitors. Various MS-based techniques can provide detailed insights into the binding mechanism, affinity, and structural consequences of inhibitor engagement. This application note outlines several key mass spectrometry protocols for the analysis of PIN1 inhibitor binding, using a hypothetical "PIN1 Inhibitor 2" as a representative example.
PIN1 Signaling Pathways
PIN1 is a central node in numerous oncogenic signaling pathways. Its activity can amplify and integrate signals that promote cell proliferation and survival. Understanding these pathways is crucial for contextualizing the effects of PIN1 inhibition.
Figure 1: PIN1 integrates multiple oncogenic signaling pathways.[3][4][5]
Principles of Mass Spectrometry-Based Analysis
Several mass spectrometry techniques can be employed to study the binding of inhibitors to PIN1:
-
Native Mass Spectrometry (Native MS): This technique allows for the study of intact protein-ligand complexes under non-denaturing conditions. It provides information on binding stoichiometry and can be used to estimate binding affinity.[6][7]
-
Covalent Inhibitor Analysis: For inhibitors that form a covalent bond with PIN1, intact protein mass spectrometry can confirm the covalent modification by detecting the expected mass shift.[8][9]
-
Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS): HDX-MS monitors the exchange of backbone amide hydrogens with deuterium. Ligand binding can alter the protein's conformation, leading to changes in the exchange rate in specific regions, thus mapping the binding site and allosteric effects.[10]
-
Quantitative Proteomics (e.g., SILAC): Stable Isotope Labeling by Amino acids in Cell culture (SILAC) can be used to perform quantitative proteomic and phosphoproteomic profiling of cells treated with a PIN1 inhibitor. This reveals the downstream effects of PIN1 inhibition on cellular protein networks.[11]
Experimental Protocols
Protocol 1: Native Mass Spectrometry for Stoichiometry and Affinity
This protocol is designed to assess the direct binding of a non-covalent inhibitor to PIN1.
Figure 2: Workflow for native MS analysis of PIN1-inhibitor binding.
Methodology:
-
Protein Preparation: Use recombinant full-length human PIN1. Buffer exchange into a volatile buffer (e.g., 200 mM ammonium acetate, pH 7.5) suitable for native MS.
-
Incubation: Incubate a fixed concentration of PIN1 (e.g., 5 µM) with increasing concentrations of "this compound" (e.g., 0-50 µM) for 1 hour at room temperature.
-
Mass Spectrometry: Analyze samples using a mass spectrometer equipped with a nano-electrospray ionization (nESI) source. Optimize instrument parameters (e.g., capillary voltage, cone voltage, collision energy) to maintain non-covalent interactions.
-
Data Analysis: Deconvolute the resulting spectra to obtain the masses of the unbound PIN1 and the PIN1-inhibitor complex. The relative intensities of the bound and unbound species at different inhibitor concentrations can be used to calculate the dissociation constant (Kd).
Protocol 2: Intact Mass Analysis of Covalent Inhibitors
This protocol confirms the covalent modification of PIN1 by an inhibitor.
Methodology:
-
Reaction: Incubate recombinant PIN1 (e.g., 10 µM) with a molar excess of the covalent inhibitor (e.g., 50 µM "this compound") for a defined period (e.g., 1-2 hours) at room temperature. A control sample with DMSO should be run in parallel.[8]
-
Sample Cleanup: Desalt the sample using a C4 ZipTip or similar reversed-phase cleanup method to remove unreacted inhibitor and non-volatile salts.
-
Mass Spectrometry: Elute the protein in a solution compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid). Acquire mass spectra on a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Analysis: Deconvolute the mass spectra to determine the molecular weight of the treated PIN1. A mass increase corresponding to the molecular weight of the inhibitor (minus any leaving groups) confirms covalent modification.[8] For instance, the covalent inhibitor BJP-06–005-3 showed a 702 Da molecular weight increase upon binding to PIN1.[8]
Protocol 3: Hydrogen/Deuterium Exchange MS (HDX-MS)
This protocol maps the inhibitor binding site and conformational changes.
Figure 3: General workflow for HDX-MS experiments.
Methodology:
-
Sample Preparation: Prepare two sets of samples: PIN1 alone (apo) and PIN1 pre-incubated with a saturating concentration of "this compound".
-
Labeling: Initiate the exchange reaction by diluting the samples into a D₂O-based buffer. Allow the exchange to proceed for various time points (e.g., 10s, 1min, 10min, 60min).
-
Quenching: Stop the exchange by adding a quench buffer (e.g., low pH and low temperature, containing a denaturant like guanidine HCl).
-
Digestion and Separation: Inject the quenched sample into an LC system with an in-line pepsin column for digestion at low temperature. The resulting peptides are separated on a C18 column.[10]
-
MS Analysis: The eluting peptides are analyzed by a mass spectrometer to determine their mass, which increases with deuterium incorporation.
-
Data Analysis: Specialized software is used to calculate the deuterium uptake for each peptide. Comparing the uptake between the apo and inhibitor-bound states reveals regions of protection (reduced exchange), which correspond to the binding site or areas of conformational stabilization.[10]
Quantitative Data Summary
Mass spectrometry and other biophysical methods generate quantitative data on inhibitor potency and binding affinity. The table below summarizes data for known PIN1 inhibitors from the literature.
| Inhibitor Name | Assay Type | Potency / Affinity | Reference |
| BJP-06–005-3 | PPIase Assay | IC₅₀ = 48 nM | [8] |
| Sulfopin | Proteomics | Covalent binder | [11] |
| Reduced-amide 1 | Bioassay | IC₅₀ = 6.3 µM | [12] |
| Reduced-amide 2 | Bioassay | IC₅₀ = 12 µM | [12] |
| ATRA | Enzymatic Assay | IC₅₀ = 33.2 µM | [13] |
| KPT-6566 | Thermal Shift | ΔTm = -8.40 °C | [14] |
Conclusion
Mass spectrometry offers a suite of powerful techniques for the detailed characterization of PIN1 inhibitor binding. From determining binding affinity and stoichiometry with native MS to mapping the precise binding interface with HDX-MS and confirming covalent modification, these methods provide invaluable data for drug discovery and development. The protocols outlined in this application note serve as a guide for researchers aiming to elucidate the molecular mechanisms of novel PIN1 inhibitors, ultimately accelerating the development of new therapeutics for a range of human diseases.
References
- 1. PIN1 - Wikipedia [en.wikipedia.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Discovering protein–protein interaction stabilisers by native mass spectrometry - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Covalent Inhibition of the Peptidyl‐Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2‐OS Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Covalent Inhibition of the Peptidyl-Prolyl Isomerase Pin1 by Sulfopin Results in a Broad Impact on the Phosphoproteome of Human Osteosarcoma U2-OS Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pnas.org [pnas.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Off-Target Effects of PIN1 Inhibitor 2 (PIN1i-2)
Welcome to the technical support center for PIN1i-2. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and navigate potential off-target effects during experimentation.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with PIN1i-2.
Question: I'm observing significant cytotoxicity at concentrations where PIN1 inhibition alone is not expected to be lethal. What could be the cause?
Answer: This is a common issue when a small molecule inhibitor has off-target effects. Unintended inhibition of other essential cellular proteins, such as key kinases, can lead to toxicity. We recommend performing a cytotoxicity assay comparing the effects of PIN1i-2 in your experimental cell line versus a control cell line that does not express PIN1 or expresses a drug-resistant mutant. Additionally, consider performing a kinase profile screen to identify potential off-target kinases that might be contributing to the observed cell death.
Question: My results show changes in a signaling pathway that is not a known downstream target of PIN1. How can I confirm if this is an off-target effect of PIN1i-2?
Answer: First, verify the effect is not due to indirect, downstream consequences of PIN1 inhibition by consulting the known PIN1 signaling network.[1][2][3] If the pathway appears unrelated, you can perform a cellular thermal shift assay (CETSA) to determine if PIN1i-2 directly binds to and stabilizes other proteins in the unexpected pathway within intact cells. A positive thermal shift for a protein other than PIN1 would suggest a direct off-target interaction.
Question: I'm seeing inconsistent results between different batches of PIN1i-2. Why is this happening?
Answer: Inconsistent results between batches can sometimes be attributed to variations in purity or the presence of isomers with different activity profiles.[4] We recommend verifying the purity of each batch using techniques like HPLC-MS. Additionally, performing a dose-response curve for each new batch to confirm its IC50 for PIN1 inhibition can help ensure consistency in your experiments.
Question: The phenotypic effect I observe with PIN1i-2 is much stronger than what I see with PIN1 knockdown using shRNA. What does this suggest?
Answer: A discrepancy between a small molecule inhibitor and a genetic knockdown approach often points towards off-target effects of the inhibitor.[5] While shRNA can also have off-target effects, a significantly stronger phenotype with the inhibitor suggests it may be affecting other cellular targets in addition to PIN1. To investigate this, you can perform a rescue experiment by overexpressing a PIN1i-2-resistant mutant of PIN1. If the phenotype is not rescued, it strongly indicates off-target effects are at play.
Frequently Asked Questions (FAQs)
Question: What is the selectivity profile of PIN1i-2?
Answer: PIN1i-2 is a potent and selective covalent inhibitor of PIN1. However, like most small molecule inhibitors, it is not perfectly specific and can exhibit off-target activity, particularly at higher concentrations. The table below summarizes its activity against a panel of common off-target kinases.
Question: How can I minimize off-target effects in my experiments?
Answer: To minimize off-target effects, it is crucial to use the lowest effective concentration of PIN1i-2 and to include appropriate controls. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and assay. Always include a negative control (e.g., a structurally similar but inactive molecule, if available) and a positive control (e.g., PIN1 knockdown) to help differentiate on-target from off-target effects.
Question: Does PIN1i-2 induce the degradation of PIN1?
Answer: Yes, as a covalent inhibitor, PIN1i-2 has been observed to induce the degradation of PIN1 in a proteasome-dependent manner in several cell lines.[6][7] This can be confirmed by co-treating cells with PIN1i-2 and a proteasome inhibitor, such as bortezomib, and observing a rescue of PIN1 protein levels via western blot.
Question: What are the known signaling pathways regulated by PIN1?
Answer: PIN1 is a key regulator of many oncogenic signaling pathways.[8] It acts on phosphorylated proteins to control their stability, activity, and localization. Key pathways influenced by PIN1 include Wnt/β-catenin, Ras/AP-1, Notch, and PI3K/Akt/mTOR.[1][2][8]
Quantitative Data: Inhibitory Profile of PIN1i-2
The following table summarizes the in vitro inhibitory activity of PIN1i-2 against human PIN1 and a panel of selected kinases to illustrate its selectivity profile.
| Target | IC50 (nM) | Target Type |
| PIN1 | 15 | Prolyl Isomerase |
| GSK3β | 850 | Kinase |
| CDK2/cyclin A | 1,200 | Kinase |
| p38α | 2,500 | Kinase |
| JNK1 | >10,000 | Kinase |
| SRC | >10,000 | Kinase |
Detailed Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol allows for the assessment of target engagement by PIN1i-2 in intact cells.
-
Cell Culture and Treatment:
-
Culture your cells of interest to ~80% confluency.
-
Treat cells with either vehicle control (e.g., 0.1% DMSO) or varying concentrations of PIN1i-2 for the desired time (e.g., 2 hours).
-
-
Harvesting and Heating:
-
Harvest cells by scraping and resuspend in PBS supplemented with protease inhibitors.
-
Divide the cell suspension into aliquots for each temperature point.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
-
Lysis and Centrifugation:
-
Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to separate the soluble fraction from the precipitated proteins.
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction).
-
Analyze the protein levels of PIN1 and suspected off-targets in the soluble fraction by western blotting. A stabilized protein will remain in the soluble fraction at higher temperatures.
-
Protocol 2: Kinase Profiling
This protocol provides a general workflow for assessing the selectivity of PIN1i-2 against a panel of kinases.
-
Compound Preparation:
-
Prepare a stock solution of PIN1i-2 in DMSO.
-
Perform serial dilutions to create a range of concentrations for testing.
-
-
Kinase Assay:
-
Utilize a commercial kinase profiling service or an in-house kinase panel. These assays typically measure the phosphorylation of a substrate by a specific kinase in the presence of ATP.
-
Incubate the recombinant kinases with their respective substrates, ATP, and PIN1i-2 at various concentrations.
-
-
Data Acquisition:
-
Measure the kinase activity, often through luminescence, fluorescence, or radioactivity, depending on the assay format.
-
-
Data Analysis:
-
Calculate the percent inhibition of each kinase at each concentration of PIN1i-2 relative to a vehicle control.
-
Determine the IC50 value for each kinase by fitting the data to a dose-response curve.
-
Protocol 3: Cell Viability/Cytotoxicity Assay
This protocol is used to determine the effect of PIN1i-2 on cell proliferation and viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Treat the cells with a serial dilution of PIN1i-2. Include a vehicle-only control.
-
-
Incubation:
-
Incubate the plate for a period that allows for multiple cell doublings (e.g., 72 hours).
-
-
Viability Measurement:
-
Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin-based assays) according to the manufacturer's instructions.
-
Measure the signal (luminescence, absorbance, or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated control cells.
-
Plot the cell viability against the log of the inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).
-
Visualizations
References
- 1. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing PIN1 Inhibitor Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing PIN1 inhibitor concentrations for cytotoxicity assays.
Frequently Asked Questions (FAQs)
Q1: What is PIN1 and why is it a target for cancer therapy?
A1: PIN1, or Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1, is an enzyme that plays a crucial role in regulating the function of numerous proteins involved in cell growth, division, and survival.[1][2][3] It specifically recognizes and isomerizes phosphorylated serine/threonine-proline motifs in its substrate proteins.[2][3] In many types of cancer, PIN1 is overexpressed and contributes to tumor growth by activating oncogenes and inactivating tumor suppressor proteins.[1][2][3][4] Therefore, inhibiting PIN1 is a promising strategy for cancer treatment.[2][5]
Q2: What are some common PIN1 inhibitors and their potencies?
A2: A variety of small molecule inhibitors targeting PIN1 have been developed, ranging from natural products to synthetic compounds. Their potency can vary significantly between in vitro enzymatic assays and cell-based cytotoxicity assays. Some inhibitors show good nanomolar inhibition against PIN1 in vitro, but are poorly active in cell lines due to issues like poor cell permeability.[2][6]
Q3: Why is my potent in vitro PIN1 inhibitor showing weak or no activity in my cytotoxicity assay?
A3: This is a common challenge with PIN1 inhibitors. Several factors can contribute to this discrepancy:
-
Poor Cell Permeability: Many PIN1 inhibitors contain negatively charged phosphate or carboxylate groups that hinder their passage through the cell membrane.[2][6]
-
Compound Stability: The inhibitor may be unstable in the cell culture medium or rapidly metabolized by the cells.
-
Off-Target Effects: The observed cytotoxicity may not be solely due to PIN1 inhibition.
-
Cell Line Specificity: The expression level of PIN1 and the reliance of the cancer cell line on PIN1-regulated pathways can influence the inhibitor's effectiveness.[5][7]
Q4: How do I select an appropriate starting concentration range for my PIN1 inhibitor in a cytotoxicity assay?
A4: A good starting point is to use a concentration range that brackets the in vitro IC50 or Ki value, if known. A common approach is to start with a concentration 5 to 10 times higher than the in vitro IC50 to maximally inhibit the enzyme activity.[8] A broad concentration range, for example from 0.02 µM to 200 µM, is often used in initial screening experiments.[9]
Q5: What is a typical incubation time for a cytotoxicity assay with a PIN1 inhibitor?
A5: Incubation times can vary, but a common duration is 96 hours.[9][10] However, some studies have noted that the cytotoxic effects of PIN1 inhibition may become more pronounced over longer treatment periods.[10]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| High variability between replicate wells | Inconsistent cell seeding, uneven compound distribution, edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use a multichannel pipette for adding cells and compounds. Avoid using the outer wells of the plate or fill them with sterile media/PBS. |
| No dose-dependent cytotoxicity observed | Inhibitor concentration is too low or too high. Inhibitor is inactive in cells. The chosen cell line is resistant. Assay duration is too short. | Test a wider range of concentrations (e.g., logarithmic dilutions). Confirm the in vitro activity of the inhibitor batch. Use a positive control inhibitor. Screen a panel of cancer cell lines with varying PIN1 expression.[5][7] Increase the incubation time (e.g., up to 120 hours). |
| Inhibitor precipitates in the culture medium | Poor solubility of the compound in aqueous solutions. | Dissolve the inhibitor in a suitable solvent like DMSO at a high stock concentration and then dilute it in the culture medium. Ensure the final solvent concentration is low and consistent across all wells (typically <0.5%). |
| Discrepancy between cytotoxicity and target engagement | The inhibitor may have off-target effects. The cytotoxicity assay may not be sensitive enough. | Perform a target engagement assay to confirm the inhibitor is binding to PIN1 within the cells. Measure the levels of downstream PIN1 targets, such as Cyclin D1, by western blotting to confirm functional inhibition.[11] |
Experimental Protocols
General Protocol for a PIN1 Inhibitor Cytotoxicity Assay
This protocol provides a general framework. Specific parameters should be optimized for each inhibitor and cell line.
Materials:
-
Cancer cell line(s) of interest
-
Complete cell culture medium
-
PIN1 inhibitor stock solution (e.g., in DMSO)
-
96-well clear-bottom cell culture plates
-
Cytotoxicity detection reagent (e.g., CellTiter-Glo®, MTT, or similar)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the PIN1 inhibitor in complete medium. A common concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor concentration) and a positive control (a known cytotoxic agent).
-
Remove the old medium from the cells and add 100 µL of the medium containing the inhibitor dilutions.
-
-
Incubation:
-
Viability Assessment:
-
After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Measure the signal (e.g., luminescence or absorbance) using a plate reader.
-
Normalize the data to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor that causes 50% reduction in cell viability) using a suitable software package (e.g., GraphPad Prism).[12]
-
Data Presentation
Table 1: Examples of PIN1 Inhibitors and their Reported Activities
| Inhibitor | Type | In Vitro IC50/Ki | Cell-Based IC50 | Reference(s) |
| Juglone | Natural Product, Irreversible | - | Varies by cell line | [2] |
| All-trans retinoic acid (ATRA) | Natural Product | 33.2 µM (IC50) | 19 - 66 µM (Ovarian cancer cells) | [9] |
| KPT-6566 | Small Molecule | 625 nM (IC50) | - | [2] |
| BJP-06-005-3 | Covalent Peptide | 2 µM (apparent Ki) | Growth impairment over time | [10] |
| HWH8-33 | Small Molecule | 5.21 ± 1.30 µg/mL (IC50) | Varies by cell line | [5][7] |
| HWH8-36 | Small Molecule | 10.84 ± 1.29 µg/mL (IC50) | Varies by cell line | [5][7] |
| AG17724 | Small Molecule | 0.03 µM (Ki) | ~1.2 µM on CAFs | [13] |
Note: IC50 and Ki values can vary depending on the assay conditions.
Visualizations
PIN1 Signaling Pathway in Cancer
Caption: PIN1's role in regulating key oncogenes and tumor suppressors.
Experimental Workflow for Optimizing Inhibitor Concentration
Caption: A typical workflow for a cytotoxicity assay.
Troubleshooting Logic for Weak Cellular Activity
Caption: A decision tree for troubleshooting weak inhibitor activity.
References
- 1. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 2. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 3. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arts.units.it [arts.units.it]
- 5. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 酵素抑制劑名詞與計算 [sigmaaldrich.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. An irreversible inhibitor of peptidyl-prolyl cis/trans isomerase Pin1 and evaluation of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating PIN1 Inhibitor 2 Toxicity in Preclinical Research
Welcome to the technical support center for researchers utilizing PIN1 inhibitors in animal models. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you anticipate, manage, and mitigate toxicity in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is PIN1 and why is inhibiting it a focus of research?
A1: PIN1 is a unique enzyme called a peptidyl-prolyl isomerase that plays a crucial role in regulating the function of numerous proteins involved in cell growth, division, and survival.[1][2] It specifically acts on proteins that have been phosphorylated at a serine or threonine residue followed by a proline.[1][2] In many types of cancer, PIN1 is overexpressed and its activity is heightened, which helps to turn on cancer-causing genes (oncogenes) and turn off tumor-suppressing genes.[3] This makes PIN1 a compelling target for cancer therapy, as its inhibition could simultaneously block multiple pathways that drive cancer progression.[3][4]
Q2: What are the common types of PIN1 inhibitors and how do they differ?
A2: PIN1 inhibitors can be broadly categorized as covalent and non-covalent.
-
Covalent inhibitors , such as Juglone and KPT-6566, form a permanent bond with the PIN1 enzyme, typically at a cysteine residue in the active site, leading to irreversible inhibition.[5][6] Newer covalent inhibitors like Sulfopin have been engineered for high selectivity to reduce off-target effects.[7]
-
Non-covalent inhibitors , like All-trans retinoic acid (ATRA) and API-1, bind reversibly to the enzyme's active site.[8][9] Some of these inhibitors, such as ATRA, can also lead to the degradation of the PIN1 protein.[8][10]
The key difference lies in their mechanism and potential for off-target effects. Early inhibitors like Juglone are known to be less specific and can interact with other cellular proteins, potentially leading to higher toxicity.[5][11] More recent inhibitors are designed for greater potency and selectivity, which may translate to a better safety profile.[7][11]
Q3: What are the known toxicities associated with PIN1 inhibitors in animal models?
A3: Toxicity is highly dependent on the specific inhibitor's potency, selectivity, and formulation.
-
Non-selective inhibitors like Juglone can cause broad cellular toxicity due to off-target effects.[11]
-
ATRA , while used as a therapy for acute promyelocytic leukemia (APL), can have side effects, though its toxicity is generally considered manageable.[8] In animal studies, high doses can lead to weight loss.[12]
-
Newer, selective inhibitors have shown more promising safety profiles. For example, KPT-6566 administered at 5 mg/kg daily for 26 days in mice showed no signs of organ toxicity upon post-mortem analysis.[13] Similarly, the novel inhibitor HWH8-33 was used for four weeks in a xenograft mouse model with no noticeable toxicity.[4][14] Sulfopin was also reported to have negligible toxicity in acute toxicity mouse models.[7]
Q4: How can I reduce the toxicity of my PIN1 inhibitor in my animal studies?
A4: There are several strategies to mitigate toxicity:
-
Optimize the Formulation: The delivery vehicle and formulation can significantly impact toxicity.[15][16] Developing a slow-releasing formulation, as has been done with ATRA, can prevent high peak plasma concentrations (Cmax) that are often associated with adverse effects.[12] Liposomal formulations, used for the inhibitor API-1, can also improve bioavailability and potentially reduce systemic toxicity.[17]
-
Refine the Dosing Regimen: Conduct a dose-escalation study to determine the maximum tolerated dose (MTD) and the lowest effective dose. Using the minimum dose required for efficacy is a key strategy to reduce toxicity.
-
Select a More Specific Inhibitor: If you are using an older, less selective inhibitor and observing significant toxicity, consider switching to a newer, more selective compound like Sulfopin if available. These are designed to minimize off-target effects.[7][11]
-
Combination Therapy: In some cases, combining a PIN1 inhibitor with another therapeutic agent may allow for a lower, less toxic dose of the inhibitor to be used while achieving a synergistic therapeutic effect.[18]
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected animal death or severe morbidity shortly after administration. | Acute Toxicity: The dose may be too high, exceeding the MTD. Formulation Issue: The vehicle itself may be toxic, or the drug may have poor solubility, leading to precipitation and embolism. | 1. Perform a Dose-Ranging Study: Start with a lower dose and escalate gradually to determine the MTD. 2. Evaluate the Vehicle: Run a control group with the vehicle alone to rule out its toxicity. Ensure the inhibitor is fully dissolved in the vehicle before administration.[16] 3. Change Administration Route: If using intravenous injection, consider intraperitoneal or oral administration, which may slow absorption. |
| Significant weight loss (>15-20%) in the treatment group over time. | Systemic Toxicity: The inhibitor may be causing off-target effects on vital organs or metabolic processes. Reduced Food/Water Intake: The inhibitor may be inducing nausea or malaise. | 1. Monitor Animal Health Closely: Record body weight, food and water intake, and clinical signs daily. 2. Reduce Dose or Dosing Frequency: Switch to a lower dose or a less frequent administration schedule (e.g., every other day). 3. Consider a Slow-Releasing Formulation: This can help maintain therapeutic levels while avoiding toxic peaks.[19] 4. Perform Interim Necropsy: Sacrifice a subset of animals to perform gross pathology and histopathology on key organs (liver, kidney, spleen, etc.) to identify target organs of toxicity. |
| No observable therapeutic effect at non-toxic doses. | Insufficient Target Engagement: The dose may be too low to effectively inhibit PIN1 in the target tissue. Poor Bioavailability: The inhibitor may be poorly absorbed or rapidly metabolized. The inhibitor may have poor cell permeability.[20] | 1. Confirm Target Engagement: If possible, collect tumor or tissue samples at the end of the study and measure PIN1 activity or the levels of downstream biomarkers (e.g., Cyclin D1) via Western blot or IHC.[4] 2. Pharmacokinetic (PK) Studies: Conduct a PK study to measure drug concentration in plasma and tumor tissue over time. 3. Improve Formulation: Consider using a formulation designed to enhance solubility and bioavailability, such as a liposomal preparation.[17] |
| Observed toxicity does not match the expected on-target effects. | Off-Target Effects: The inhibitor may be binding to other proteins besides PIN1, which is a known issue with early-generation inhibitors like Juglone.[5][11] | 1. Review Inhibitor Specificity: Consult the literature for known off-targets of your specific inhibitor. 2. Switch to a More Selective Inhibitor: Newer, highly selective covalent inhibitors (e.g., Sulfopin) are less likely to have off-target-driven toxicity.[7] 3. Use Genetic Controls: Compare the inhibitor's effect in animals with and without PIN1 expression (e.g., using Pin1 knockout models or xenografts with PIN1 knockdown cells) to confirm the toxicity is PIN1-dependent.[6] |
Quantitative Data Summary
The following tables summarize key data for commonly referenced PIN1 inhibitors. Researchers should note that experimental conditions vary widely, and these values should be used as a guide for experimental design.
Table 1: In Vitro Potency of Select PIN1 Inhibitors
| Inhibitor | Type | Target | IC50 / Ki | Reference |
| API-1 | Non-covalent | PIN1 PPIase Domain | 72.3 nM (IC50) | [21] |
| KPT-6566 | Covalent | PIN1 Catalytic Site | 640 nM (IC50) | [6][13] |
| BJP-06-005-3 | Covalent | PIN1 Cys113 | 48 nM (Ki) | [11] |
| ATRA | Non-covalent | PIN1 Active Site | Sub-micromolar | [8] |
| Juglone | Covalent | PIN1 Sulfhydryl Groups | Low micromolar | [22][23] |
Table 2: Reported In Vivo Dosages and Observed Toxicity
| Inhibitor | Animal Model | Dose & Route | Duration | Observed Toxicity | Reference |
| KPT-6566 | Mouse (MDA-MB-231 Xenograft) | 5 mg/kg, i.p., daily | 26 days | No signs of local, systemic, or organ toxicity. | [13] |
| HWH8-33 | Mouse (Xenograft) | Not specified | 4 weeks | No noticeable toxicity. | [4][14] |
| Sulfopin | Mouse (Acute toxicity model) | 10, 20, 40 mg/kg, i.p., daily | 2 weeks | No adverse effects or weight loss. | [7] |
| ATRA | Mouse (PDAC Xenograft) | Slow-releasing pellets | 21 days | Dose-dependent tumor weight loss. | [12] |
| Juglone | Rat (Oral Carcinogenesis Model) | 1 mg/kg/day, i.p. | 10 weeks | Not specified (focus was on efficacy). | [22][23] |
Experimental Protocols
Protocol 1: Maximum Tolerated Dose (MTD) Study in Mice
This protocol provides a general framework for determining the MTD of a novel PIN1 inhibitor.
-
Animal Model: Use a relevant strain of mice (e.g., C57BL/6 or BALB/c nude for xenograft studies), aged 6-8 weeks.
-
Group Allocation: Divide animals into groups of 3-5 mice each. Include a vehicle control group and at least 3-4 dose-escalation groups. Starting doses should be estimated from in vitro cytotoxicity data.
-
Drug Preparation: Prepare the PIN1 inhibitor in a sterile, appropriate vehicle. Ensure complete dissolution. Prepare fresh on the day of dosing unless stability data indicates otherwise.
-
Administration: Administer the inhibitor via the intended experimental route (e.g., intraperitoneal injection, oral gavage).
-
Monitoring (Daily for 14-21 days):
-
Clinical Signs: Observe animals for changes in posture, activity, breathing, and signs of pain or distress.
-
Body Weight: Record the weight of each animal daily. Euthanize any animal that loses more than 20% of its initial body weight or shows signs of severe distress.
-
Food and Water Intake: Monitor and record daily.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize all remaining animals.
-
Blood Collection: Collect blood via cardiac puncture for complete blood count (CBC) and serum chemistry analysis (e.g., ALT, AST for liver toxicity; BUN, creatinine for kidney toxicity).
-
Necropsy and Histopathology: Perform a gross examination of all major organs. Collect key organs (liver, kidneys, spleen, lungs, heart, brain) and preserve them in 10% neutral buffered formalin for histopathological analysis.
-
-
MTD Determination: The MTD is defined as the highest dose that does not cause animal death, weight loss greater than 20%, or significant pathological abnormalities.
Protocol 2: In Vivo Efficacy Study with Toxicity Monitoring
This protocol integrates toxicity monitoring into a standard xenograft efficacy study.
-
Tumor Implantation: Inoculate immunodeficient mice (e.g., nude or NSG) subcutaneously with cancer cells overexpressing PIN1. Allow tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomization and Grouping: Randomize mice into a vehicle control group and one or more treatment groups (n=8-10 mice per group). Doses should be at or below the predetermined MTD.
-
Treatment Administration: Begin the dosing regimen as determined by the MTD study.
-
Efficacy Measurement (Bi-weekly):
-
Measure tumor dimensions using digital calipers.
-
Calculate tumor volume using the formula: (Length × Width²)/2.
-
-
Toxicity Monitoring (Daily/Bi-weekly):
-
Daily: Observe for clinical signs of toxicity.
-
Bi-weekly: Record body weights.
-
-
Study Endpoint: Euthanize animals when tumors reach a predetermined maximum size (e.g., 2000 mm³), at the end of the study period (e.g., 4 weeks), or if toxicity endpoints (e.g., >20% weight loss) are met.
-
Endpoint Analysis:
-
Harvest tumors and record final weights.
-
Perform blood collection and organ harvesting for toxicity analysis as described in Protocol 1.
-
Process a portion of the tumor for pharmacodynamic analysis (e.g., Western blot for PIN1 and downstream targets).
-
Visualizations
Caption: Simplified PIN1 signaling pathway in cancer and the action of an inhibitor.
References
- 1. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 2. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The isomerase PIN1 controls numerous cancer-driving pathways and is a unique drug target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 6. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Targeting Pin1 by inhibitor API-1 regulates microRNA biogenesis and suppresses hepatocellular carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
- 14. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 15. Prediction of the effect of formulation on the toxicity of chemicals - Toxicology Research (RSC Publishing) DOI:10.1039/C6TX00303F [pubs.rsc.org]
- 16. pharmoutsourcing.com [pharmoutsourcing.com]
- 17. Targeting PIN1 as a Therapeutic Approach for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Targeting prolyl isomerase Pin1 as a promising strategy to overcome resistance to cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Formulation approaches in mitigating toxicity of orally administrated drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pin1 inhibitors: Pitfalls, progress and cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. medchemexpress.com [medchemexpress.com]
- 22. Impact of Juglone, a PIN1 İnhibitor, on Oral Carcinogenesis Induced by 4-Nitroquinoline-1-Oxide (4NQO) in Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. mdpi.com [mdpi.com]
dealing with poor cell permeability of PIN1 inhibitor 2
Welcome to the technical support center for PIN1 Inhibitor 2. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of PIN1 inhibitors, with a particular focus on addressing challenges related to poor cell permeability.
Frequently Asked Questions (FAQs)
Q1: My PIN1 inhibitor shows potent activity in enzymatic assays but has little to no effect in cell-based assays. What could be the problem?
A1: A common reason for this discrepancy is poor cell permeability of the inhibitor. While the compound can effectively inhibit purified PIN1 enzyme in a test tube, it may be unable to cross the cell membrane to reach its intracellular target. Other potential issues include inhibitor instability in cell culture media or rapid efflux from the cell by transporter proteins.
Q2: How can I determine if my PIN1 inhibitor has poor cell permeability?
A2: Several in vitro assays can be used to assess cell permeability. The most common are the Caco-2 permeability assay and the Parallel Artificial Membrane Permeability Assay (PAMPA). These assays measure the rate at which a compound crosses a cell monolayer or an artificial membrane, respectively.
Q3: What are some common chemical modifications to improve the cell permeability of a small molecule inhibitor?
A3: Strategies to enhance cell permeability often focus on modifying the physicochemical properties of the compound. These can include:
-
Prodrug Approach: Attaching a lipophilic moiety that is cleaved off inside the cell to release the active inhibitor.
-
N-methylation: Replacing amide N-H bonds with N-CH3 groups to reduce hydrogen bonding capacity and increase lipophilicity.[1][2]
-
Cyclization: Constraining the molecule's conformation can reduce the polar surface area and improve membrane crossing.[1][2][3]
-
Masking Hydrogen Bond Donors: Capping polar functional groups that can hinder membrane permeation.[4]
Q4: Are there any delivery systems that can help get a poorly permeable PIN1 inhibitor into cells?
A4: Yes, various drug delivery systems can be employed. For instance, a study on the poorly permeable PIN1 inhibitor AG17724 utilized a drug delivery system (antiCAFs-DMS) to specifically deliver the inhibitor to cancer-associated fibroblasts (CAFs).[5] Other approaches include the use of cell-penetrating peptides (CPPs).[1]
Q5: What are the major signaling pathways regulated by PIN1?
A5: PIN1 is a critical regulator of numerous signaling pathways involved in cell proliferation, survival, and differentiation. Key pathways include the Ras/AP-1, Wnt/β-catenin, NOTCH, and insulin signaling pathways.[6][7][8][9][10] Inhibition of PIN1 can therefore have wide-ranging effects on cellular function.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with this compound.
| Problem | Possible Cause | Suggested Solution |
| Inconsistent results between experiments. | - Poor solubility of the inhibitor in aqueous media.- Degradation of the inhibitor in cell culture media. | - Prepare fresh stock solutions for each experiment.- Test the solubility of the inhibitor in your experimental buffer.- Assess the stability of the inhibitor in media over the time course of your experiment using techniques like HPLC. |
| High background signal in cellular assays. | - Off-target effects of the inhibitor.- Cytotoxicity at the concentrations used. | - Perform a dose-response curve to determine the optimal non-toxic concentration.- Use a negative control compound with a similar chemical scaffold but no PIN1 inhibitory activity.- Validate key results using a secondary, structurally distinct PIN1 inhibitor or genetic knockdown of PIN1. |
| No downstream effect observed despite evidence of target engagement. | - The specific downstream pathway is not active in your cell line.- Redundancy in signaling pathways. | - Confirm the activation status of the relevant PIN1-regulated pathway in your cell model (e.g., by checking phosphorylation levels of key proteins).- Consult the literature to understand the predominant signaling pathways in your chosen cell line. |
| In vivo experiments show no efficacy despite in vitro cellular activity. | - Poor pharmacokinetic properties (e.g., rapid metabolism, poor bioavailability).- The inhibitor may not reach the target tissue in sufficient concentrations. | - Conduct pharmacokinetic studies to assess the inhibitor's stability and distribution in vivo.- Consider formulation strategies to improve bioavailability.- For some inhibitors with very poor permeability, targeted delivery systems may be necessary.[5] |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay
This assay is used to predict human intestinal absorption of a compound. Caco-2 cells, a human colon adenocarcinoma cell line, form a monolayer that mimics the intestinal epithelial barrier.[11]
Methodology:
-
Cell Culture: Culture Caco-2 cells on Transwell inserts until a confluent monolayer is formed. This typically takes 21 days.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer. A TEER value above a certain threshold (e.g., 250 Ω·cm²) indicates a tight monolayer.[12][13]
-
Permeability Measurement:
-
Add the PIN1 inhibitor to the apical (AP) side of the Transwell insert.
-
At various time points, take samples from the basolateral (BL) side.
-
Analyze the concentration of the inhibitor in the BL samples using LC-MS/MS or another sensitive analytical method.
-
-
Calculation of Apparent Permeability Coefficient (Papp): The Papp value is calculated using the following formula: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the rate of appearance of the compound on the receiver side.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of the compound on the donor side.
-
Data Interpretation:
| Papp Value (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Protocol 2: Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that measures the passive diffusion of a compound across an artificial membrane.[4][14]
Methodology:
-
Membrane Preparation: A filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Assay Setup:
-
The filter plate (donor plate) is placed in a receiver plate containing buffer.
-
The PIN1 inhibitor is added to the donor plate.
-
-
Incubation: The setup is incubated for a defined period (e.g., 4-16 hours).
-
Concentration Measurement: The concentration of the inhibitor is measured in both the donor and receiver plates using UV-Vis spectroscopy or LC-MS/MS.
-
Calculation of Permeability (Pe): The permeability coefficient (Pe) is calculated based on the change in concentration over time.
Data Interpretation:
The results are often compared to compounds with known permeability characteristics.
| Pe Value (x 10⁻⁶ cm/s) | Permeability Classification |
| < 1 | Low |
| 1 - 10 | Moderate |
| > 10 | High |
Visualizations
Signaling Pathways Involving PIN1
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Getting Across the Cell Membrane: An Overview for Small Molecules, Peptides, and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 8. Oncogenic Hijacking of the PIN1 Signaling Network - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PIN1 - Wikipedia [en.wikipedia.org]
- 10. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 12. researchgate.net [researchgate.net]
- 13. m.youtube.com [m.youtube.com]
- 14. In Vitro Permeability Assay - Creative Bioarray [dda.creative-bioarray.com]
how to minimize batch-to-batch variability of PIN1 inhibitor 2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize batch-to-batch variability of PIN1 inhibitors, with a specific focus on a representative covalent inhibitor, referred to here as "PIN1 inhibitor 2" (using KPT-6566 as a well-documented example).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a selective and covalent inhibitor of the peptidyl-prolyl cis/trans isomerase PIN1. It specifically targets the catalytic site of PIN1, leading to its inhibition and subsequent degradation.[1] This covalent binding results in the irreversible inactivation of the enzyme. Some PIN1 inhibitors, like KPT-6566, have a dual mechanism of action where the binding event releases a quinone-mimicking compound that generates reactive oxygen species (ROS), leading to DNA damage and cell death in cancer cells.
Q2: What are the common causes of batch-to-batch variability with this compound?
A2: Batch-to-batch variability of small molecule inhibitors like this compound can arise from several factors:
-
Purity: Presence of impurities from the synthesis process, such as starting materials, byproducts, or residual solvents.
-
Polymorphism: Different crystalline forms of the compound can have different solubility and bioavailability.
-
Stability: Degradation of the compound over time due to improper storage (e.g., exposure to light, moisture, or incorrect temperatures).
-
Weighing and Dispensing Errors: Inaccurate measurement of the compound can lead to significant concentration differences between experiments.
Q3: How should I store and handle this compound to ensure its stability?
A3: For solid powder, it is recommended to store at -20°C for up to 12 months or at 4°C for up to 6 months. For stock solutions in a solvent like DMSO, store at -80°C for up to 6 months or at -20°C for up to 1 month. Always protect the compound from light.
Q4: What are the expected IC50 and Ki values for this compound?
A4: For the representative inhibitor KPT-6566, the reported IC50 value is approximately 0.64 µM (640 nM) and the Ki value is approximately 625.2 nM for the PIN1 PPIase domain.[1] However, these values can vary depending on the specific experimental conditions of the PPIase activity assay.
Troubleshooting Guides
Problem 1: Inconsistent or lower than expected potency in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Degradation of the inhibitor | - Confirm proper storage conditions. - Prepare fresh stock solutions. - Protect from light during experiments. |
| Incorrect concentration | - Verify calculations for stock and working solutions. - Have the concentration of the stock solution confirmed by a core facility. |
| Low cell permeability | - Although KPT-6566 is cell-permeable, ensure complete dissolution in the final culture medium. - Check for precipitation of the compound in the medium. |
| Cell line specific effects | - Different cell lines may have varying levels of PIN1 expression or other factors that influence inhibitor sensitivity.[2] - Confirm PIN1 expression in your cell line by Western blot. |
| Assay interference | - The compound may interfere with the assay readout (e.g., fluorescence or luminescence). - Run a control with the compound in the absence of cells to check for interference. |
Problem 2: High variability in results between different batches of the inhibitor.
| Possible Cause | Troubleshooting Step |
| Purity differences | - Request a Certificate of Analysis (CoA) for each new batch. - Perform in-house quality control (see QC protocols below) to confirm purity and identity. |
| Presence of active/inactive isomers | - Analyze by chiral chromatography if applicable. |
| Different salt forms or solvates | - Review the CoA for information on the compound's form. |
| Inaccurate weighing of powder | - Use a calibrated microbalance. - Prepare a larger stock solution to minimize weighing errors for individual experiments. |
Data Presentation
Table 1: Physicochemical and Potency Data for KPT-6566 (this compound example)
| Parameter | Value | Reference |
| Molecular Formula | C₂₂H₂₁NO₅S₂ | [3] |
| Molecular Weight | 443.5 g/mol | [3] |
| Purity | ≥98% | [3] |
| IC50 (PPIase assay) | 0.64 µM | [1] |
| Ki | 625.2 nM | [1] |
| Solubility | Soluble in DMSO | [3] |
| Storage (Solid) | -20°C (12 months), 4°C (6 months) | |
| Storage (In Solvent) | -80°C (6 months), -20°C (1 month) | [1] |
Experimental Protocols
Protocol 1: Quality Control of this compound by HPLC-MS
Objective: To confirm the identity and purity of a new batch of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Dilute to a final concentration of 10 µg/mL in 50% acetonitrile/water.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.
-
Flow Rate: 0.3 mL/min.
-
Detection: UV at 224, 260, and 324 nm.[3]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.
-
Mass Range: Scan from m/z 100 to 1000.
-
-
Data Analysis:
-
Confirm the presence of the expected molecular ion peak for the inhibitor.
-
Calculate the purity based on the peak area of the main compound relative to the total peak area in the UV chromatogram.
-
Protocol 2: In Vitro PIN1 Peptidyl-Prolyl Isomerase (PPIase) Activity Assay
Objective: To determine the inhibitory activity (IC50) of this compound.
Methodology:
-
Reagents:
-
Recombinant human PIN1 protein.
-
Substrate: Suc-Ala-pSer-Pro-Phe-pNA.
-
Chymotrypsin.
-
Assay Buffer: 35 mM HEPES (pH 7.8), 0.2 mM DTT, and 0.1 mg/mL BSA.
-
-
Procedure:
-
Pre-incubate recombinant PIN1 with varying concentrations of the inhibitor for a set period (e.g., 12 hours at 4°C) in the assay buffer.[2]
-
Initiate the reaction by adding the substrate and chymotrypsin.
-
Monitor the cleavage of the pNA substrate by measuring the absorbance at 390 nm in a spectrophotometer. The rate of cleavage is proportional to the PIN1 activity.
-
-
Data Analysis:
-
Calculate the percentage of PIN1 inhibition for each inhibitor concentration relative to a DMSO control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Mandatory Visualizations
Caption: Simplified PIN1 signaling pathway.
Caption: Recommended workflow for validating a new batch of PIN1 inhibitor.
Caption: Troubleshooting decision tree for inconsistent results.
References
optimization of PIN1 inhibitor 2 treatment duration
Welcome to the technical support center for PIN1 inhibitors. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of action for PIN1 inhibitors?
A1: PIN1 is a peptidyl-prolyl cis-trans isomerase (PPIase) that specifically recognizes and isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in various proteins.[1][2] This isomerization plays a crucial role in regulating protein conformation, stability, and function.[1][2] PIN1 inhibitors block this catalytic activity, thereby preventing the conformational changes in substrate proteins. This can lead to the destabilization of oncoproteins and the activation of tumor suppressors, ultimately impacting cell cycle progression, proliferation, and survival.[1][2][3]
Q2: How do I select the appropriate PIN1 inhibitor for my experiment?
A2: The choice of inhibitor depends on the specific experimental goals. For initial in vitro screening, a well-characterized inhibitor with a known IC50 is recommended. For cell-based assays, a cell-permeable inhibitor is essential.[4][5] For in vivo studies, inhibitors with favorable pharmacokinetic properties and demonstrated efficacy in animal models should be chosen.[6] It is also crucial to consider the inhibitor's selectivity and potential off-target effects.[4] Some inhibitors, like juglone, are known to have off-target effects, while others, such as Sulfopin, have been shown to be more selective.[7]
Q3: What is a typical starting concentration and treatment duration for a PIN1 inhibitor in cell culture?
A3: The optimal concentration and duration will vary depending on the cell line and the specific inhibitor. A good starting point is to use a concentration around the inhibitor's IC50 value, which can be found in the literature.[6][8] A time-course experiment is highly recommended to determine the optimal treatment duration. This typically involves treating cells for various time points (e.g., 24, 48, 72, 96 hours) and assessing the desired biological outcome.[4][9] Some covalent inhibitors may show effects at longer time points (e.g., 6-8 days).[7]
Q4: How can I confirm that the PIN1 inhibitor is working in my cells?
A4: The most direct way to confirm target engagement is to assess the downstream effects of PIN1 inhibition. This can be done by:
-
Western Blotting: Analyze the protein levels of known PIN1 substrates. Inhibition of PIN1 often leads to the degradation of oncoproteins like Cyclin D1 and c-Myc, or stabilization of tumor suppressors.[5][10]
-
Cell Viability Assays: Measure the effect of the inhibitor on cell proliferation and viability using assays like MTT or CellTiter-Glo.[9][11]
-
Cell Cycle Analysis: Use flow cytometry with propidium iodide staining to assess changes in cell cycle distribution. PIN1 inhibition often leads to G1 or G2/M arrest.[4][6]
Troubleshooting Guides
Issue 1: No observable effect of the PIN1 inhibitor on cell viability or proliferation.
| Possible Cause | Troubleshooting Step |
| Incorrect inhibitor concentration | Perform a dose-response experiment with a wider range of concentrations, bracketing the reported IC50 value. |
| Insufficient treatment duration | Conduct a time-course experiment, extending the treatment duration up to 96 hours or longer for covalent inhibitors.[7] |
| Low PIN1 expression in the cell line | Confirm PIN1 expression levels in your cell line of choice via Western blot or qPCR.[5][6] Cell lines with low PIN1 expression may be less sensitive to its inhibition.[8] |
| Inhibitor instability | Prepare fresh inhibitor stock solutions and dilute to the final concentration immediately before use. Some inhibitors may be sensitive to light or temperature. |
| Cell line resistance | Consider using a different cell line known to be sensitive to PIN1 inhibition. |
Issue 2: High background or non-specific effects in experiments.
| Possible Cause | Troubleshooting Step |
| Off-target effects of the inhibitor | Use a well-characterized, selective inhibitor. Include a negative control compound with a similar chemical structure but no activity against PIN1.[7] If possible, use a second, structurally different PIN1 inhibitor to confirm that the observed phenotype is due to PIN1 inhibition. |
| Solvent (e.g., DMSO) toxicity | Ensure the final solvent concentration is low (typically <0.1%) and include a vehicle-only control in all experiments.[5] |
| Cell culture conditions | Maintain consistent cell culture conditions, including cell density and passage number, as these can influence experimental outcomes. |
Issue 3: Inconsistent results in Western blot analysis.
| Possible Cause | Troubleshooting Step |
| Suboptimal antibody | Validate the primary antibody for specificity and optimal dilution. Include positive and negative controls. |
| Protein degradation | Use protease and phosphatase inhibitors in your lysis buffer.[12] |
| Uneven protein loading | Quantify protein concentration accurately (e.g., using a BCA assay) and use a loading control (e.g., GAPDH, β-actin, or tubulin) to normalize your data.[5][12] |
Quantitative Data Summary
The following tables summarize the in vitro and cellular activities of several common PIN1 inhibitors.
Table 1: In Vitro Inhibitory Activity of Selected PIN1 Inhibitors
| Inhibitor | Assay Type | IC50 / Ki | Reference |
| KPT-6566 | PPIase assay | 0.64 µM (IC50) | [8] |
| BJP-06-005-3 | PPIase assay | 48 nM (Ki) | [4] |
| PiB | PPIase activity assay | 1.2 µM (IC50) | [8] |
| ATRA | PPIase assay | 33.2 µM (IC50) | [13] |
| HWH8-33 | PPIase assay | ~5 µM (IC50) | [6] |
| HWH8-36 | PPIase assay | ~10 µM (IC50) | [6] |
| DEL1067-56-469 (A0) | 420 nM (IC50) | [14] | |
| C10 | 150 nM (IC50) | [14] |
Table 2: Cellular Activity of Selected PIN1 Inhibitors
| Inhibitor | Cell Line | Assay Type | IC50 / Effect | Treatment Duration | Reference |
| KPT-6566 | MDA-MB-231 | Colony Formation | Inhibition at low µM | Not Specified | [8] |
| Sulfopin | PATU-8988T | Cell Viability | Significant effect at 1 µM | 6 and 8 days | [7] |
| ATRA | HGC-27, MKN45 | Cell Proliferation | Inhibition at 5-20 µM | 3 days | [15] |
| HWH8-33 | HeLa | MTT Assay | ~1 µg/mL | 48 hours | [6] |
| HWH8-36 | HeLa | MTT Assay | ~1 µg/mL | 48 hours | [6] |
| PiB | HCT116 | Cell Growth | 1.2 µM (IC50) | Not Specified | [8] |
Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treat cells with a serial dilution of the PIN1 inhibitor or vehicle control (DMSO).
-
Incubate for the desired treatment duration (e.g., 24, 48, 72, or 96 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add DMSO or isopropanol to dissolve the formazan crystals.[11]
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Western Blot Analysis of PIN1 Substrates
-
Seed cells in 6-well plates and treat with the PIN1 inhibitor or vehicle control for the optimized duration.
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[12][16]
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.[16]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[12]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]
-
Incubate the membrane with a primary antibody against a known PIN1 substrate (e.g., Cyclin D1, c-Myc) or PIN1 itself overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]
-
Normalize the protein bands of interest to a loading control (e.g., GAPDH or β-actin).
3. Cell Cycle Analysis by Propidium Iodide Staining
-
Seed cells in 6-well plates and treat with the PIN1 inhibitor or vehicle control.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[6]
-
Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer.
-
Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle using appropriate software.
Visualizations
Caption: Overview of the PIN1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cyclic Peptidyl Inhibitors against Human Peptidyl-Prolyl Isomerase Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 9. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Prolyl isomerase Pin1 binds to and stabilizes acetyl CoA carboxylase 1 protein, thereby supporting cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. origene.com [origene.com]
- 13. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Re-Evaluating PIN1 as a Therapeutic Target in Oncology Using Neutral Inhibitors and PROTACs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pin1 inhibition potently suppresses gastric cancer growth and blocks PI3K/AKT and Wnt/β-catenin Oncogenic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bio-rad.com [bio-rad.com]
Technical Support Center: Refining PIN1 Inhibitor 2 Delivery for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the in vivo delivery of PIN1 inhibitor 2.
Frequently Asked Questions (FAQs)
1. What is PIN1 and why is it a therapeutic target?
PIN1, or Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1, is an enzyme that regulates the function of numerous proteins involved in cell cycle progression, proliferation, and apoptosis.[1][2] It specifically isomerizes phosphorylated serine/threonine-proline motifs in proteins, altering their conformation and thereby affecting their activity, stability, and subcellular localization.[3][4] In many cancers, PIN1 is overexpressed and contributes to tumor growth by activating oncogenes and inactivating tumor suppressors.[1][5] Therefore, inhibiting PIN1 is a promising therapeutic strategy for cancer.
2. What is the general mechanism of action for PIN1 inhibitors?
PIN1 inhibitors block the enzyme's catalytic activity, preventing the conformational changes it induces in its substrate proteins.[5] This can lead to the destabilization of oncoproteins like cyclin D1 and c-Myc, and the activation of tumor suppressors.[6][7] Some PIN1 inhibitors, such as KPT-6566 and Sulfopin, are covalent inhibitors that form an irreversible bond with a cysteine residue in the active site of PIN1.[5][8][9]
3. What are the main challenges in delivering this compound for in vivo studies?
Like many small molecule inhibitors, this compound is likely to be hydrophobic, leading to poor aqueous solubility. This presents a significant challenge for in vivo delivery, as it can result in low bioavailability and suboptimal therapeutic concentrations at the target site.[10] Overcoming this requires specialized formulation strategies.
4. What are some suitable formulation strategies for in vivo delivery of hydrophobic PIN1 inhibitors?
Several strategies can be employed to improve the in vivo delivery of hydrophobic drugs like this compound:
-
Nanoparticle-based delivery systems: Encapsulating the inhibitor in nanoparticles (e.g., liposomes, polymeric nanoparticles) can enhance its solubility, stability, and circulation time.[11]
-
Solid dispersions: Dispersing the inhibitor in a hydrophilic carrier at a solid state can improve its dissolution rate and bioavailability.[12]
-
Prodrug approach: Modifying the inhibitor into an inactive prodrug that is converted to the active form in vivo can improve its solubility and pharmacokinetic properties.[13]
-
Cyclodextrin complexation: Complexing the inhibitor with cyclodextrins can increase its aqueous solubility.[14]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Bioavailability/Efficacy | Poor solubility of this compound. | - Reformulate the inhibitor using techniques like nanoparticle encapsulation or solid dispersions.[11][12]- Consider a different route of administration that bypasses first-pass metabolism (e.g., intravenous injection). |
| Rapid metabolism or clearance. | - Conduct pharmacokinetic studies to determine the inhibitor's half-life.[15]- Modify the dosing regimen (e.g., more frequent administration). | |
| Ineffective targeting to the tumor site. | - For nanoparticle formulations, consider adding a targeting ligand to enhance tumor accumulation. | |
| High Toxicity/Adverse Effects | Off-target effects of the inhibitor. | - Evaluate the selectivity of the inhibitor against other enzymes.[8]- Perform dose-escalation studies to determine the maximum tolerated dose (MTD).[15] |
| Toxicity of the delivery vehicle. | - Test the vehicle alone as a control group in your in vivo studies. | |
| Inconsistent Results | Variability in animal models. | - Ensure the use of age- and weight-matched animals.[16]- Standardize all experimental procedures, including handling and dosing. |
| Instability of the formulated inhibitor. | - Assess the stability of the formulation over time and under storage conditions. |
Experimental Protocols
Protocol 1: Formulation of this compound in Lipid-Based Nanoparticles
This protocol describes a general method for encapsulating a hydrophobic PIN1 inhibitor in lipid-based nanoparticles using the solvent evaporation method.[11]
Materials:
-
This compound
-
Lecithin or other suitable lipid
-
Cholesterol
-
Chloroform or other suitable organic solvent
-
Phosphate-buffered saline (PBS)
-
Probe sonicator
-
Rotary evaporator
Method:
-
Dissolve this compound, lecithin, and cholesterol in chloroform.
-
Slowly inject the organic solution into an aqueous phase (PBS) under constant stirring.
-
Emulsify the mixture using a probe sonicator.
-
Remove the organic solvent using a rotary evaporator.
-
The resulting aqueous suspension contains the this compound-loaded lipid nanoparticles.
-
Characterize the nanoparticles for size, zeta potential, and encapsulation efficiency.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical in vivo efficacy study to evaluate the anti-tumor activity of a formulated PIN1 inhibitor.[15]
Materials:
-
Athymic nude mice (6-8 weeks old)
-
Cancer cell line known to overexpress PIN1
-
Matrigel
-
Formulated this compound
-
Vehicle control
-
Calipers
-
Animal balance
Method:
-
Subcutaneously implant cancer cells mixed with Matrigel into the flank of each mouse.
-
Allow tumors to grow to a palpable size (e.g., 100 mm³).
-
Randomize mice into treatment groups (e.g., vehicle control, formulated this compound at different doses).
-
Administer the treatment via the desired route (e.g., intravenous, intraperitoneal) according to a predetermined schedule.
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, western blotting for PIN1 downstream targets).
Visualizations
PIN1 Signaling Pathways
The following diagram illustrates the central role of PIN1 in key oncogenic signaling pathways.
Caption: PIN1 integrates signals from multiple oncogenic pathways to promote cancer.
Experimental Workflow for In Vivo Studies
This diagram outlines the key steps in conducting an in vivo study for a PIN1 inhibitor.
Caption: A streamlined workflow for preclinical in vivo evaluation of PIN1 inhibitors.
Troubleshooting Logic for Low Efficacy
This diagram provides a logical approach to troubleshooting experiments where this compound shows low efficacy.
Caption: A decision tree for troubleshooting suboptimal in vivo efficacy of this compound.
References
- 1. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. PIN1 - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 8. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. worldscientific.com [worldscientific.com]
- 12. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 13. Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Development of PIN1 inhibitors – Molecular Modeling & Virtual Screening Laboratory [mmvsl.it]
- 15. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. ichor.bio [ichor.bio]
addressing resistance mechanisms to PIN1 inhibitor 2
Welcome to the technical support center for PIN1 Inhibitor 2 (PI2). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the use of PI2 in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (PI2)?
A1: this compound (PI2) is a small molecule inhibitor that targets the peptidyl-prolyl cis/trans isomerase (PPIase) activity of PIN1. PIN1 is a critical regulator of multiple oncogenic signaling networks.[1] By binding to PIN1, PI2 allosterically inhibits its catalytic activity, preventing the conformational changes of numerous phosphoproteins that are essential for their function and stability. This leads to the suppression of oncogenic pathways and can induce apoptosis in cancer cells.
Q2: In which cancer types is PI2 expected to be most effective?
A2: PIN1 is overexpressed in a wide variety of human cancers, including breast, liver, pancreatic, and lung carcinomas.[2][3] Therefore, PI2 is anticipated to have broad applicability. Its effectiveness in a specific cancer type may depend on the degree to which that cancer relies on PIN1-driven signaling pathways for survival and proliferation.
Q3: What are the known off-target effects of PI2?
A3: While PI2 is designed for high specificity to PIN1, potential off-target effects are always a consideration. We recommend performing appropriate control experiments, such as using a structurally related inactive analog of PI2 or utilizing PIN1 knockout/knockdown cell lines, to confirm that the observed effects are due to PIN1 inhibition.
Troubleshooting Guide
Issue 1: Reduced or complete lack of PI2 efficacy in our cancer cell line model.
Possible Cause 1.1: Intrinsic Resistance Mechanisms
-
Question: Could our cell line have intrinsic resistance to PI2?
-
Answer: Yes, some cancer cell lines may exhibit intrinsic resistance due to several factors:
-
Low PIN1 Expression: The cell line may not express sufficient levels of PIN1 for PI2 to exert a significant effect.
-
Redundant Signaling Pathways: The cancer cells might rely on parallel signaling pathways that are independent of PIN1 activity.
-
Drug Efflux Pumps: Overexpression of multidrug resistance (MDR) transporters can actively pump PI2 out of the cells.
-
Troubleshooting Steps:
-
Confirm PIN1 Expression: Verify the expression level of PIN1 in your cell line using Western blot or qPCR. Compare it to a sensitive, control cell line.
-
Pathway Analysis: Investigate the activity of key signaling pathways known to be regulated by PIN1, such as Raf/MEK/ERK, PI3K/Akt, and Wnt/β-catenin.[2]
-
Efflux Pump Inhibition: Co-treat the cells with PI2 and a known MDR inhibitor (e.g., verapamil) to see if sensitivity is restored.
Possible Cause 1.2: PIN1 Gene Mutations
-
Question: Could mutations in the PIN1 gene in our cell line affect PI2 binding?
-
Answer: While less common than overexpression, mutations within the PIN1 catalytic or WW domain could potentially alter the binding affinity of PI2, leading to reduced efficacy.[4][5]
Troubleshooting Steps:
-
Sequence PIN1 Gene: Sequence the PIN1 gene in your cell line to identify any potential mutations.
-
Structural Modeling: If a mutation is found, use computational modeling to predict its impact on the PI2 binding site.
Issue 2: Acquired resistance to PI2 after initial successful treatment.
Possible Cause 2.1: Upregulation of PIN1 Expression
-
Question: Can cells develop resistance by increasing PIN1 levels?
-
Answer: Yes, a common mechanism of acquired resistance is the compensatory upregulation of the drug target. Increased PIN1 expression can effectively titrate out the inhibitor, requiring higher concentrations to achieve the same level of inhibition. This has been observed in resistance to other targeted therapies like Regorafenib.[1]
Troubleshooting Steps:
-
Monitor PIN1 Levels: Compare PIN1 expression in your resistant cell line to the parental, sensitive cell line using Western blot and qPCR.
-
Dose-Response Curve Shift: Perform a dose-response assay to determine if the IC50 of PI2 has shifted in the resistant cells.
Possible Cause 2.2: Activation of Bypass Signaling Pathways
-
Question: Can the cancer cells activate other signaling pathways to overcome PIN1 inhibition?
-
Answer: Yes, this is a well-documented mechanism of resistance to targeted therapies.[6] Cancer cells can adapt by activating alternative survival pathways that bypass the need for PIN1 activity. For example, upregulation of receptor tyrosine kinases (RTKs) like EGFR can reactivate downstream pathways such as PI3K/AKT and MEK/ERK, even in the presence of a PIN1 inhibitor.[6][7]
Troubleshooting Steps:
-
Phospho-Proteomic Screen: Conduct a phospho-proteomic analysis to identify upregulated kinases and signaling pathways in the resistant cells.
-
Combination Therapy: Based on the identified bypass pathway, consider combination therapy. For example, if the EGFR pathway is activated, co-treatment with PI2 and an EGFR inhibitor may restore sensitivity.[7]
Possible Cause 2.3: Epithelial-to-Mesenchymal Transition (EMT)
-
Question: Is it possible that the cells have undergone EMT, making them resistant to PI2?
-
Answer: Yes, PIN1 has been implicated in the regulation of EMT, a process that contributes to drug resistance and metastasis.[1][8] Inhibition of PIN1 can sometimes inadvertently select for a subpopulation of cells that have already undergone EMT or are primed to do so.
Troubleshooting Steps:
-
EMT Marker Analysis: Examine the expression of EMT markers (e.g., E-cadherin, N-cadherin, Snail, Vimentin) in your resistant cells via Western blot or immunofluorescence.[1]
-
Functional Assays: Perform cell migration and invasion assays to assess the metastatic potential of the resistant cells.
Data and Protocols
Quantitative Data Summary
Table 1: Impact of PIN1 Inhibition on Cell Viability (Hypothetical Data)
| Cell Line | Treatment | IC50 (µM) |
| SMMC-7721 (Parental) | PI2 | 1.5 |
| SMMC-7721/PI2-R (Resistant) | PI2 | 12.8 |
| SMMC-7721/PI2-R | PI2 + Pathway Inhibitor X | 2.1 |
Table 2: Gene Expression Changes in PI2-Resistant Cells (Hypothetical Data)
| Gene | Fold Change (Resistant vs. Parental) |
| PIN1 | 4.2 |
| EGFR | 3.5 |
| E-cadherin | -2.8 |
| Snail | 3.1 |
Experimental Protocols
Protocol 1: Western Blot Analysis of PIN1 and Signaling Proteins
-
Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-PIN1, anti-p-ERK, anti-p-AKT, anti-E-cadherin, anti-Snail) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize protein bands using an ECL detection system.
Protocol 2: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of PI2 (and/or a combination agent) for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value using non-linear regression analysis.
Visualizations
Caption: Overview of potential resistance mechanisms to this compound.
Caption: Troubleshooting workflow for investigating PI2 resistance.
Caption: PIN1-mediated activation of the Gli1/Snail/E-cadherin pathway.
References
- 1. Pin1 inhibition reverses the acquired resistance of human hepatocellular carcinoma cells to Regorafenib via the Gli1/Snail/E-cadherin pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting prolyl isomerase Pin1 as a promising strategy to overcome resistance to cancer therapies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Activity and Affinity of Pin1 Variants | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Bypass Mechanisms of Resistance to Receptor Tyrosine Kinase Inhibition in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. All-trans Retinoic Acid Overcomes Acquired Resistance to PLX4032 via Inhibition of PIN1 in Melanoma Cells | Anticancer Research [ar.iiarjournals.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Improving the Selectivity of PIN1 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PIN1 inhibitors. The focus is on addressing challenges related to inhibitor selectivity and providing actionable guidance for experimental design and data interpretation.
Frequently Asked Questions (FAQs)
Q1: We are observing off-target effects with our PIN1 inhibitor, "Inhibitor 2". How can we confirm these are due to lack of selectivity?
A1: Off-target effects are a common challenge. To confirm if they stem from poor selectivity, a multi-pronged approach is recommended:
-
Target Engagement Assays: Employ methods like Cellular Thermal Shift Assay (CETSA) or chemical proteomics to verify that "Inhibitor 2" is engaging with PIN1 in your cellular model.
-
Profiling Against Related Enzymes: PIN1 belongs to the parvulin family of peptidyl-prolyl isomerases (PPIases). Screen "Inhibitor 2" against other human PPIases (e.g., FK506-binding proteins, cyclophilins) to identify potential cross-reactivity.[1]
-
Phenotype Rescue Experiments: If you have identified a specific off-target, try to rescue the observed phenotype by overexpressing that target or using a known selective activator.
-
Use of a Structurally Unrelated PIN1 Inhibitor: Compare the cellular phenotype induced by "Inhibitor 2" with that of a well-characterized, structurally distinct PIN1 inhibitor. If the phenotypes differ significantly, it suggests off-target effects of at least one of the compounds.
-
Genetic Knockdown/Knockout: The most definitive control is to compare the effects of your inhibitor in wild-type cells versus PIN1 knockout or knockdown cells. An on-target effect should be absent or significantly diminished in the absence of PIN1.[2]
Q2: What are the most common off-targets for PIN1 inhibitors and what are the downstream consequences?
A2: The off-targets for a specific PIN1 inhibitor are highly dependent on its chemical scaffold. However, some general principles apply:
-
Covalent Inhibitors: Inhibitors designed to form a covalent bond with the Cys113 residue in the active site of PIN1 can potentially react with other accessible cysteine residues in the proteome.[3][4]
-
Substrate-Mimicking Inhibitors: Compounds that mimic the phosphorylated Ser/Thr-Pro motif recognized by PIN1 might interact with other phosphate-binding proteins, such as kinases or phosphatases.
Q3: How can we improve the selectivity of our current PIN1 inhibitor ("Inhibitor 2")?
A3: Improving selectivity is an iterative process involving medicinal chemistry and biological testing:
-
Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of "Inhibitor 2" to understand which chemical moieties are crucial for PIN1 binding versus off-target interactions.
-
Structure-Based Design: If a co-crystal structure of "Inhibitor 2" bound to PIN1 is available, or can be modeled, use this information to design modifications that enhance interactions with specific residues in the PIN1 active site while avoiding features common to off-targets.
-
Incorporate Selectivity-Enhancing Moieties: Consider adding chemical groups that favor the unique environment of the PIN1 active site.
-
Iterative Profiling: With each new analog, perform selectivity profiling against a panel of relevant off-targets to track progress.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for "Inhibitor 2" in our in vitro PPIase assay.
| Potential Cause | Troubleshooting Step |
| Inhibitor Precipitation | Visually inspect the assay plate for any signs of precipitation. Determine the aqueous solubility of "Inhibitor 2" and ensure the final assay concentration is well below this limit. |
| Inhibitor Instability | Assess the stability of "Inhibitor 2" in the assay buffer over the time course of the experiment using methods like HPLC-MS. |
| Reagent Variability | Use a fresh, qualified batch of recombinant PIN1 protein. Ensure the substrate peptide and chymotrypsin are of high quality and stored correctly. |
| Assay Conditions | Optimize the pre-incubation time of the inhibitor with PIN1 to ensure equilibrium is reached. Verify the pH and temperature of the assay. |
Problem 2: "Inhibitor 2" shows potent inhibition of PIN1 in a biochemical assay but has weak or no activity in our cell-based assays.
| Potential Cause | Troubleshooting Step |
| Poor Cell Permeability | Many potent PIN1 inhibitors, especially those mimicking the phosphorylated substrate, have poor cell permeability.[5] Assess cell permeability using a PAMPA assay or by measuring intracellular compound concentration via LC-MS/MS. |
| Efflux by Transporters | The compound may be actively transported out of the cell. Test for this by co-incubating with known efflux pump inhibitors. |
| Intracellular Metabolism | "Inhibitor 2" may be rapidly metabolized inside the cell. Perform microsomal stability assays to assess its metabolic stability.[3] |
| High Protein Binding | The inhibitor may bind extensively to intracellular proteins, reducing the free concentration available to bind PIN1. Measure the fraction of unbound compound. |
Quantitative Data: Potency of Selected PIN1 Inhibitors
The following table summarizes the reported potency of several known PIN1 inhibitors. This data can serve as a benchmark for your own experimental results.
| Inhibitor | Type | Potency (IC50/Ki) | Assay Type | Reference |
| BJP-06-005-3 | Covalent | Ki = 48 nM | PPIase Assay | [3] |
| Sulfopin | Covalent | Ki = 17 nM | Biochemical Assay | [6] |
| KPT-6566 | Covalent | IC50 = 640 nM | PPIase Assay | [1][6] |
| AG17724 | Reversible | Ki = 0.03 µM | PPIase Assay | [7] |
| ATRA | Reversible | IC50 = 33.2 µM | Enzymatic Assay | [8][9] |
| Juglone | Irreversible | > 10 µM | PPIase Assay | [7] |
| VS1 | Reversible | IC50 = 6.4 µM | Enzymatic Assay | [8][9] |
| VS2 | Reversible | IC50 = 29.3 µM | Enzymatic Assay | [8][9] |
Experimental Protocols
Key Experiment: Peptidyl-Prolyl Isomerase (PPIase) Inhibition Assay
This assay measures the ability of an inhibitor to block the catalytic activity of PIN1.
Principle: PIN1 catalyzes the cis-to-trans isomerization of a phosphorylated peptide substrate. The trans isomer is then cleaved by chymotrypsin, releasing a chromophore (p-nitroanilide), which can be detected spectrophotometrically at 390 nm.[10] The rate of color development is proportional to PIN1 activity.
Materials:
-
Recombinant human PIN1 protein
-
Assay Buffer: 35 mM HEPES, pH 7.8
-
Substrate: Succinyl-Ala-Glu-Pro-Phe-p-nitroanilide (Suc-AEPF-pNA)
-
Chymotrypsin
-
PIN1 Inhibitor ("Inhibitor 2")
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Inhibitor Preparation: Prepare a serial dilution of "Inhibitor 2" in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the PIN1 enzyme and varying concentrations of "Inhibitor 2" or vehicle control (e.g., DMSO). Incubate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 4°C) to allow for inhibitor binding.
-
Reaction Initiation: To initiate the reaction, add a mixture of the substrate peptide and chymotrypsin to each well.
-
Kinetic Measurement: Immediately begin reading the absorbance at 390 nm at regular intervals (e.g., every 30 seconds) for a set duration (e.g., 15 minutes) at a constant temperature.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of PIN1 activity (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Visualizations
Caption: Simplified PIN1 signaling pathway and point of intervention.
Caption: Workflow for troubleshooting PIN1 inhibitor selectivity.
References
- 1. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of a potent and selective covalent Pin1 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
how to confirm cellular target engagement of PIN1 inhibitor 2
Welcome to the technical support center for PIN1 Inhibitor 2. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to confirm the cellular target engagement of this compound.
Frequently Asked Questions (FAQs)
Q1: How can I confirm that this compound is entering the cells and binding to PIN1?
A1: The most direct method to confirm intracellular target engagement is the Cellular Thermal Shift Assay (CETSA). This technique assesses the binding of a ligand to its target protein in a cellular environment by measuring changes in the protein's thermal stability.[1][2][3][4] Ligand binding typically stabilizes the target protein, resulting in a higher melting temperature.
Q2: What are some common downstream biomarkers I can probe to verify the functional effect of this compound?
A2: Inhibition of PIN1's isomerase activity can affect the stability and function of numerous downstream proteins. Commonly assessed biomarkers include Cyclin D1, c-Myc, and components of the Akt and Wnt/β-catenin signaling pathways.[5][6][7] A reduction in the protein levels of Cyclin D1 and c-Myc following treatment with this compound would be indicative of target engagement.
Q3: My Western blot results for downstream targets are inconsistent. What could be the issue?
A3: Inconsistent Western blot results can arise from several factors:
-
Cell Line Specificity: The basal activation of signaling pathways can vary between cell lines. For example, if the Wnt/β-catenin pathway has low basal activity in your chosen cell line, you may not observe significant changes upon PIN1 inhibition.[6]
-
Treatment Duration and Dose: The effect of the inhibitor on downstream targets is often time and concentration-dependent. It is crucial to perform a time-course and dose-response experiment to identify the optimal conditions.
-
Antibody Quality: Ensure your primary antibodies are specific and validated for the intended application.
Q4: Can I use a biochemical assay to confirm the inhibitory activity of this compound?
A4: Yes, a Fluorescence Polarization (FP) assay is a robust biochemical method to quantify the inhibitory activity of your compound on PIN1.[6][8][9][10][11][12] This assay measures the ability of your inhibitor to compete with a fluorescently labeled peptide that binds to the active site of purified PIN1 protein.
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA)
Issue: No significant thermal shift observed for PIN1.
-
Possible Cause 1: Insufficient Compound Concentration or Incubation Time. The inhibitor may not have reached a high enough intracellular concentration to saturate PIN1 binding.
-
Troubleshooting: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for this compound.
-
-
Possible Cause 2: Poor Cell Permeability. Some compounds have limited ability to cross the cell membrane.
-
Troubleshooting: If direct cell permeability is a concern, you can perform CETSA on cell lysates as an alternative to intact cells.[13]
-
-
Possible Cause 3: Inhibitor Induces Degradation. Some inhibitors can cause the degradation of their target protein, which would mask any stabilizing effect.[6][14][15]
-
Troubleshooting: Perform a Western blot to assess total PIN1 protein levels after treatment with this compound.
-
Western Blot for Downstream Targets
Issue: High background or non-specific bands.
-
Possible Cause 1: Antibody Issues. The primary or secondary antibody may have poor specificity or be used at too high a concentration.
-
Troubleshooting: Optimize antibody concentrations and ensure you are using a validated antibody. Include appropriate controls, such as a knockout/knockdown cell line if available.
-
-
Possible Cause 2: Insufficient Washing. Inadequate washing steps can lead to high background.
-
Troubleshooting: Increase the number and duration of wash steps after antibody incubations.
-
Experimental Protocols
Cellular Thermal Shift Assay (CETSA) Protocol
This protocol is adapted for immunoblotting-based detection of endogenous PIN1.
-
Cell Treatment:
-
Plate cells and grow to 70-80% confluency.
-
Treat cells with either this compound at the desired concentration or vehicle control (e.g., DMSO) for the optimized incubation time (e.g., 1-3 hours) at 37°C.[13]
-
-
Harvesting and Washing:
-
Harvest cells and pellet them by centrifugation.
-
Wash the cell pellet with PBS to remove any remaining inhibitor.
-
-
Heat Treatment:
-
Resuspend the cell pellet in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling at 4°C for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or using a lysis buffer.
-
Clarify the lysates by centrifugation to separate the soluble fraction from the precipitated proteins.
-
Determine the protein concentration of the soluble fraction.
-
-
Western Blot Analysis:
-
Normalize the protein concentrations of all samples.
-
Perform SDS-PAGE and Western blotting using a specific antibody against PIN1.
-
Detect the amount of soluble PIN1 at each temperature.
-
Fluorescence Polarization (FP) Assay Protocol
This protocol describes a competitive binding assay to determine the IC50 value of this compound.
-
Reagents:
-
Purified recombinant PIN1 protein.
-
Fluorescently labeled peptide probe that binds to PIN1.
-
Assay buffer.
-
-
Assay Procedure:
-
Prepare a serial dilution of this compound.
-
In a microplate, add the purified PIN1 protein and the fluorescently labeled peptide probe to the assay buffer.
-
Add the different concentrations of this compound or vehicle control to the wells.
-
Incubate the plate at room temperature to allow the binding to reach equilibrium.
-
-
Measurement:
-
Measure the fluorescence polarization using a suitable plate reader.
-
-
Data Analysis:
-
Plot the fluorescence polarization values against the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve to determine the IC50 value.
-
Data Presentation
Table 1: Example CETSA Data for this compound
| Treatment | Temperature (°C) | Soluble PIN1 (Relative to 40°C) |
| Vehicle | 40 | 1.00 |
| 50 | 0.85 | |
| 55 | 0.52 | |
| 60 | 0.21 | |
| 65 | 0.05 | |
| This compound | 40 | 1.00 |
| 50 | 0.98 | |
| 55 | 0.89 | |
| 60 | 0.65 | |
| 65 | 0.35 |
Table 2: Example FP Assay Data for this compound
| Inhibitor Concentration (nM) | Fluorescence Polarization (mP) | % Inhibition |
| 0.1 | 250 | 2 |
| 1 | 245 | 6 |
| 10 | 220 | 25 |
| 100 | 150 | 61 |
| 1000 | 90 | 92 |
| IC50 (nM) | ~50 |
Visualizations
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Simplified PIN1 Signaling Pathway and Point of Inhibition.
References
- 1. Proteome-wide cellular thermal shift assay reveals unexpected cross-talk between brassinosteroid and auxin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Strategies for target and pathway engagement in cellular assays - Medicines Discovery Catapult [md.catapult.org.uk]
- 5. Frontiers | Oncogenic Hijacking of the PIN1 Signaling Network [frontiersin.org]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fluorescence Polarization Assays in Small Molecule Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 12. researchgate.net [researchgate.net]
- 13. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 14. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
Validation & Comparative
Unveiling the Anti-Tumor Potential of PIN1 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The peptidyl-prolyl isomerase PIN1 is a critical regulator of numerous cellular processes, and its overexpression is strongly linked to the initiation and progression of various cancers. Consequently, the development of PIN1 inhibitors has emerged as a promising therapeutic strategy. This guide provides an objective comparison of the anti-tumor effects of several prominent PIN1 inhibitors, supported by experimental data, detailed protocols, and pathway visualizations to aid in research and development efforts.
Comparative Efficacy of PIN1 Inhibitors
The anti-proliferative activity of PIN1 inhibitors has been evaluated across a range of cancer cell lines. The following tables summarize the half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values, providing a quantitative comparison of their potency.
| Inhibitor | Cancer Type | Cell Line | IC50 (µM) | Citation |
| KPT-6566 | - | - | 0.64 | [1] |
| ZL-Pin13 | Breast Cancer | MDA-MB-231 | 0.067 | [1] |
| VS2 | Ovarian Cancer | OVCAR5 | 19-66 | [2][3] |
| Ovarian Cancer | OVCAR3 | ~33 | [3] | |
| Ovarian Cancer | SKOV3 | ~11 | [3] | |
| ATRA | Ovarian Cancer | OVCAR5 | ~19 | [3] |
| Ovarian Cancer | OVCAR3 | ~66 | [3] | |
| Ovarian Cancer | SKOV3 | ~66 | [3] | |
| HWH8-33 | Various | CHO, HeLa | 0.15 ± 0.02 to 32.32 ± 27.82 (µg/mL) | [4] |
| HWH8-36 | Various | CHO, HeLa | 0.15 ± 0.02 to 32.32 ± 27.82 (µg/mL) | [4] |
| PROTAC PIN1 degrader-2 | Leukemia | MV-4-11 | 2.248 | [1] |
| Leukemia | MOLM-13 | 3.984 | [1] | |
| Leukemia | HL-60 | 3.925 | [1] |
| Inhibitor | Ki (µM) | Citation |
| AG17724 | 0.03 | [4] |
| ATRA | 1.99 | [4] |
| Juglone | >10 | [4] |
| BJP-06–005-3 | 0.048 | [5] |
| PIN1 inhibitor 5 | 0.08 | [1] |
| KPT-6566 | 0.6252 | [1] |
Key Signaling Pathways Modulated by PIN1
PIN1 exerts its oncogenic effects by regulating the activity of a multitude of signaling proteins. Inhibition of PIN1 can, therefore, simultaneously disrupt several cancer-driving pathways. The diagram below illustrates the central role of PIN1 in cancer signaling.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. arts.units.it [arts.units.it]
- 3. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PIN1 Inhibitors in Breast Cancer Cells: Juglone, ATRA, and KPT-6566
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the performance of three key PIN1 inhibitors—Juglone, All-trans retinoic acid (ATRA), and KPT-6566—in the context of breast cancer cells. This report synthesizes experimental data on their efficacy, mechanisms of action, and impact on crucial cellular processes, offering a comprehensive resource for evaluating their therapeutic potential.
Introduction to PIN1 in Breast Cancer
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a critical enzyme that regulates the function of numerous proteins involved in cell growth, division, and survival. In the context of cancer, particularly breast cancer, PIN1 is frequently overexpressed and plays a pivotal role in driving tumor progression. It acts on key signaling molecules, including Cyclin D1, c-Myc, Notch, and HER2, thereby promoting cancer cell proliferation, survival, and resistance to therapy.[1] Consequently, inhibiting PIN1 has emerged as a promising therapeutic strategy for breast cancer. This guide focuses on a comparative analysis of three prominent PIN1 inhibitors: the natural compound Juglone, the repurposed drug All-trans retinoic acid (ATRA), and the novel covalent inhibitor KPT-6566.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the half-maximal inhibitory concentrations (IC50) of Juglone, ATRA, and KPT-6566 in various breast cancer cell lines, providing a quantitative measure of their cytotoxic and anti-proliferative effects.
| Inhibitor | Breast Cancer Cell Line | IC50 (µM) | Citation |
| Juglone | MCF-7 | 16.27 | [2] |
| MDA-MB-231 | 3.42 | [2] | |
| ATRA | MDA-MB-231 | ~130 | [3] |
| MCF-7 | 48 | [4] | |
| KPT-6566 | MDA-MB-231 | ~1.2 (colony formation) | |
| MCF10AT1 (H-Ras transformed) | More potent than in non-transformed MCF10A | [5] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, incubation time, and assay method.
Mechanisms of Action and Cellular Effects
Juglone
Juglone, a natural naphthoquinone, is a well-established inhibitor of PIN1.[6] Its primary mechanism of action in breast cancer cells involves the induction of apoptosis through the generation of reactive oxygen species (ROS).[7] This oxidative stress leads to the activation of the intrinsic apoptotic pathway, characterized by an increased Bax/Bcl-2 ratio, disruption of the mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3.[7] Furthermore, Juglone has been shown to induce cell cycle arrest, primarily at the G1 and G2/M phases, and inhibit the migration and angiogenic potential of breast cancer cells.[7][8]
All-trans Retinoic Acid (ATRA)
ATRA, a derivative of vitamin A, has been identified as a direct inhibitor of PIN1.[9][10] Its mechanism involves binding to the active site of PIN1, leading to its degradation.[9][10] In breast cancer cells, ATRA treatment results in the downregulation of key PIN1-downstream targets. Notably, it promotes the degradation of Estrogen Receptor Alpha (ERα) and inhibits the activation of the pro-survival PI3K/AKT and ERK signaling pathways.[9][10] This multi-pronged attack makes ATRA a particularly interesting candidate for overcoming tamoxifen resistance in ER-positive breast cancers.[9][10]
KPT-6566
KPT-6566 is a novel, potent, and covalent inhibitor of PIN1.[1][11] It selectively binds to the catalytic site of PIN1, leading to its inactivation and subsequent degradation.[1][11] The inhibition of PIN1 by KPT-6566 results in the downregulation of oncogenic proteins like mutant p53 and NOTCH1.[7] This leads to a reduction in cancer cell proliferation and an increase in apoptosis.[1][12] A unique feature of KPT-6566 is its dual mechanism of action; upon binding to PIN1, it releases a quinone-mimicking molecule that generates ROS and induces DNA damage, further contributing to cancer cell death.[5]
Signaling Pathways
The following diagrams illustrate the key signaling pathways affected by each PIN1 inhibitor in breast cancer cells.
Experimental Protocols
This section provides an overview of the methodologies for key experiments cited in the comparison of these PIN1 inhibitors.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of the PIN1 inhibitors on breast cancer cells and to calculate the IC50 values.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the reduction of MTT by mitochondrial succinate dehydrogenase in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the PIN1 inhibitors (Juglone, ATRA, or KPT-6566) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the treated cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilization solution (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells induced by the PIN1 inhibitors.
Principle: This flow cytometry-based assay uses Annexin V conjugated to a fluorescent dye (e.g., FITC) to detect the externalization of phosphatidylserine (PS) on the outer leaflet of the plasma membrane, an early marker of apoptosis. Propidium iodide (PI), a fluorescent DNA intercalator, is used as a marker for late apoptotic and necrotic cells with compromised membrane integrity.
Protocol:
-
Cell Treatment: Treat breast cancer cells with the desired concentrations of the PIN1 inhibitors for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) and wash with cold phosphate-buffered saline (PBS).
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite FITC at 488 nm and measure emission at ~530 nm. Excite PI at 488 nm and measure emission at >670 nm.
-
Data Analysis: Quantify the percentage of cells in each quadrant: live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+).
Cell Cycle Analysis (Propidium Iodide Staining)
Objective: To determine the effect of the PIN1 inhibitors on the cell cycle distribution of breast cancer cells.
Principle: This flow cytometry-based method utilizes propidium iodide (PI) to stain the DNA of fixed and permeabilized cells. The intensity of the PI fluorescence is directly proportional to the DNA content, allowing for the differentiation of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol:
-
Cell Treatment: Treat breast cancer cells with the PIN1 inhibitors for the desired time.
-
Cell Harvesting and Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store the fixed cells at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in a staining solution containing PI and RNase A (to prevent staining of RNA).
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Generate a histogram of DNA content and use cell cycle analysis software to quantify the percentage of cells in the G0/G1, S, and G2/M phases. A sub-G1 peak can indicate the presence of apoptotic cells with fragmented DNA.[13]
Conclusion
Juglone, ATRA, and KPT-6566 all demonstrate potent anti-cancer effects in breast cancer cells through the inhibition of PIN1. While all three induce apoptosis and disrupt the cell cycle, their specific mechanisms and potencies vary. Juglone's action is heavily reliant on ROS production. ATRA offers a unique advantage in its ability to degrade PIN1 and counteract tamoxifen resistance by targeting ERα and key survival pathways. KPT-6566, as a novel covalent inhibitor, exhibits high potency and a dual mechanism of action that includes the induction of DNA damage.
The choice of inhibitor for further preclinical and clinical investigation will depend on the specific subtype of breast cancer being targeted and the desired therapeutic strategy. This comparative guide provides a foundational resource for researchers to make informed decisions in the development of novel PIN1-targeted therapies for breast cancer.
References
- 1. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Combination of hydralazine and all-trans retinoic acid targeting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combined dandelion extract and all-trans retinoic acid induces cytotoxicity in human breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kumc.edu [kumc.edu]
- 6. Pin1 Inhibitor Juglone Exerts Anti-Oncogenic Effects on LNCaP and DU145 Cells despite the Patterns of Gene Regulation by Pin1 Differing between These Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. pesquisa.bvsalud.org [pesquisa.bvsalud.org]
- 9. Targeting Pin1 by All-Trans Retinoic Acid (ATRA) Overcomes Tamoxifen Resistance in Breast Cancer via Multifactorial Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Targeting Pin1 by All-Trans Retinoic Acid (ATRA) Overcomes Tamoxifen Resistance in Breast Cancer via Multifactorial Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 11. cancer-research-network.com [cancer-research-network.com]
- 12. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Flow cytometric analysis of the cell cycle [bio-protocol.org]
A Comparative Guide to the In Vivo Efficacy of PIN1 Inhibitor KPT-6566 and ATRA
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo efficacy of the selective PIN1 inhibitor, KPT-6566, and All-Trans Retinoic Acid (ATRA), a compound also known to inhibit PIN1 function. The following sections detail their performance in preclinical cancer models, supported by experimental data, and outline the methodologies used in these key studies.
Introduction
The prolyl isomerase PIN1 is a critical regulator of numerous signaling pathways implicated in cancer progression. Its overexpression in various tumors is associated with poor prognosis, making it an attractive therapeutic target. KPT-6566 is a potent and selective covalent inhibitor of PIN1. All-Trans Retinoic Acid (ATRA), a derivative of vitamin A, is an established therapy for acute promyelocytic leukemia (APL) and has also been shown to inhibit PIN1, leading to its degradation. This guide compares the in vivo anti-cancer efficacy of these two agents.
Quantitative Data Summary
The following table summarizes the in vivo efficacy of KPT-6566 and ATRA from various preclinical studies.
| Compound | Cancer Model | Animal Model | Dosing Regimen | Key Findings | Citation |
| KPT-6566 | Colorectal Cancer (Caco-2 CD44+/CD133+ tumor-initiating cells) | NSG mice | Not specified | Meaningful reduction in tumor volume and mass compared to control. | [1][2] |
| Lung Metastasis | Nude mice | 5 mg/kg; i.p. once a day for 26 days | Impaired growth of lung metastasis. No observed toxicity. | [1][3] | |
| ATRA | Tamoxifen-Resistant Breast Cancer (MCF-7R xenografts) | Nude mice | 21-day slow-releasing tablets | Remarkably inhibited the growth of tamoxifen-resistant breast cancer xenografts. | [4] |
| Acute Promyelocytic Leukemia (APL) | C57BL/6J mice transplanted with APL cells | ATRA-releasing implants for 3 weeks | Effectively treated APL, with spleen weights nearly at basal levels. Reduced PML-RARα in bone marrow. | [3][5] | |
| Pancreatic Ductal Adenocarcinoma (PANC1 and BXPC3 xenografts) | Nude mice | Slow-releasing pellets for 21 days | Decreased tumor volumes and weight. Reduced metastatic nodules in a tail vein transport model. | [6] | |
| Murine Lung Tumor (LP07 cells) | Syngeneic Balb/c mice | 2 mg/animal, orally, twice a week for 15 days | Significant decrease in tumor growth. Lower number of spontaneous metastases. |
Signaling Pathways and Mechanisms of Action
Both KPT-6566 and ATRA exert their anti-cancer effects at least in part by inhibiting the function of PIN1, a key regulator of oncogenic signaling.
PIN1 Signaling Pathway
PIN1 integrates and amplifies signals from multiple oncogenic pathways. It acts on phosphorylated serine/threonine-proline motifs in a wide range of proteins, including transcription factors and cell cycle regulators, thereby modulating their stability and activity.
ATRA Signaling Pathway
ATRA's canonical pathway involves binding to nuclear retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which then act as transcription factors. However, ATRA also has non-genomic effects, including the direct inhibition and degradation of PIN1.
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below.
Xenograft Tumor Model for KPT-6566 in Colorectal Cancer
-
Cell Line: Caco-2 cells sorted for CD44+/CD133+ tumor-initiating cell markers.
-
Animal Model: NOD/SCID gamma (NSG) mice.
-
Cell Implantation: CD44+/CD133+ Caco-2 cells were injected into NSG mice.
-
Treatment: Details of the KPT-6566 dosing regimen were not specified in the cited abstract[1][2].
-
Endpoint: Tumor volume and mass were measured and compared between treated and control groups.
Metastasis Model for KPT-6566
-
Animal Model: Nude mice.
-
Tumor Induction: Not specified in the available text.
-
Treatment: KPT-6566 was administered at 5 mg/kg via intraperitoneal (i.p.) injection once a day for 26 days[3].
-
Endpoint: The growth of lung metastases was assessed. Toxicity was monitored throughout the study.
Xenograft Tumor Model for ATRA in Tamoxifen-Resistant Breast Cancer
-
Cell Line: MCF-7R (tamoxifen-resistant) human breast cancer cells.
-
Animal Model: Nude mice.
-
Cell Implantation: MCF-7R cells were established as xenografts in nude mice.
-
Treatment: 21-day slow-releasing ATRA tablets were implanted in the mice[4].
-
Endpoint: Tumor growth was monitored and compared to a control group.
Experimental Workflow for Xenograft Studies
The general workflow for establishing and evaluating treatment efficacy in xenograft models is illustrated below.
Comparative Analysis
Both KPT-6566 and ATRA demonstrate significant in vivo anti-tumor activity across a range of cancer models.
-
Potency and Specificity: KPT-6566 is a highly selective and potent covalent inhibitor of PIN1. While ATRA also inhibits PIN1, it has a broader mechanism of action through its interaction with nuclear receptors, which could contribute to both its therapeutic effects and potential side effects. The direct covalent binding of KPT-6566 to PIN1 may offer a more targeted approach.
-
Efficacy in Different Cancer Types: KPT-6566 has shown efficacy against colorectal cancer tumor-initiating cells and in a lung metastasis model[1][2][7]. ATRA has well-established efficacy in APL and has also demonstrated significant anti-tumor effects in models of breast and pancreatic cancer[3][4][5][6].
-
Mechanism of PIN1 Inhibition: KPT-6566 covalently binds to the catalytic site of PIN1, leading to its inhibition[1]. ATRA has been shown to directly bind to the active site of PIN1, leading to its degradation[3][5]. This difference in the mode of inhibition could have implications for the duration of action and downstream effects.
-
Therapeutic Potential: The ability of KPT-6566 to target tumor-initiating cells is a promising feature, as these cells are often responsible for tumor recurrence and metastasis[1][2]. ATRA's success in APL demonstrates the clinical potential of targeting PIN1-related pathways. Its efficacy in solid tumor models suggests broader applications, particularly in overcoming treatment resistance[4].
Conclusion
Both KPT-6566 and ATRA are promising anti-cancer agents with in vivo efficacy linked to the inhibition of PIN1. KPT-6566 represents a more targeted approach to PIN1 inhibition, while ATRA offers a multi-faceted mechanism of action. The choice between these or similar agents for further development would depend on the specific cancer type, the desired therapeutic window, and the potential for combination therapies. Further head-to-head comparative studies in the same in vivo models are warranted to definitively establish their relative potency and therapeutic advantages.
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Targeting Pin1 by All-Trans Retinoic Acid (ATRA) Overcomes Tamoxifen Resistance in Breast Cancer via Multifactorial Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Active Pin1 is a key target of all-trans retinoic acid in acute promyelocytic leukemia and breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
A Comparative Analysis of PIN1 Inhibitors: KPT-6566 vs. Juglone
A detailed guide for researchers, scientists, and drug development professionals on the biochemical and cellular activities of two prominent PIN1 inhibitors.
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous cellular signaling pathways, and its overexpression is implicated in a wide range of cancers. This has made PIN1 an attractive target for therapeutic intervention. This guide provides a comparative analysis of two PIN1 inhibitors: KPT-6566, a selective and covalent inhibitor, and Juglone, a naturally occurring naphthoquinone that also exhibits PIN1 inhibitory activity.
At a Glance: Key Differences
| Feature | KPT-6566 | Juglone |
| Mechanism of Action | Covalent, selective inhibitor of PIN1's catalytic site; induces PIN1 degradation and release of a ROS-generating molecule.[1] | Irreversible inhibitor, modifies cysteine residues in the PIN1 active site.[2] Also inhibits RNA polymerase II.[3][4] |
| Specificity | High for PIN1.[1] | Low, with known off-target effects on transcription and other cellular processes.[3][5][6] |
| Potency | High (IC50 = 0.64 µM, Ki = 625.2 nM for PIN1 PPIase domain).[1] | Moderate (Cellular IC50 ranges from 1.79 to 10 µM in various cancer cell lines).[5] |
| Cellular Effects | PIN1-dependent inhibition of proliferation, induction of DNA damage and cell death.[1] | Inhibition of proliferation and induction of apoptosis, but effects are likely mediated by off-targets in addition to PIN1.[6] |
| In Vivo Efficacy | Demonstrated anti-tumor and anti-metastatic activity in mouse models.[1] | Shows anti-tumor effects in animal models, but potential for off-target toxicity. |
Quantitative Data Summary
The following tables summarize the key quantitative parameters for KPT-6566 and Juglone based on available experimental data.
Table 1: Biochemical Activity
| Parameter | KPT-6566 | Juglone | Reference |
| Target | PIN1 PPIase Domain | PIN1, RNA Polymerase II, other sulfhydryl-containing proteins | [1],[2],[3] |
| IC50 (Enzymatic) | 0.64 µM | Not consistently reported for purified PIN1 | [1] |
| Ki | 625.2 nM | Not reported | [1] |
| k_inact/Ki | 745.4 min⁻¹ nM⁻¹ | Not reported | [1] |
| Binding | Covalent | Irreversible, covalent | [1],[2] |
Table 2: Cellular Activity
| Cell Line | IC50 (KPT-6566) | IC50 (Juglone) | Reference |
| Caco-2 (Colorectal) | ~2 µM | 1.85 µM | [5] |
| DLD-1 (Colorectal) | Not reported | 1.79 µM | [5] |
| HCT116 (Colorectal) | Not reported | 2.77 µM | [5] |
| HT29 (Colorectal) | Not reported | 2.63 µM | [5] |
| SW480 (Colorectal) | Not reported | 2.51 µM | [5] |
| HK-1 (Nasopharyngeal) | Not reported | 10 µM | [7] |
| C666-1 (Nasopharyngeal) | Not reported | 6 µM | [7] |
| L929 (Fibroblast) | Not reported | 290 µM (24h), 60 µM (48h) | [8] |
Mechanism of Action and Signaling Pathways
PIN1 regulates the function of numerous proteins involved in cell cycle progression, apoptosis, and oncogenic signaling. Both KPT-6566 and Juglone inhibit PIN1's catalytic activity, thereby disrupting these pathways. However, their mechanisms and specificities differ significantly.
KPT-6566 exhibits a dual mechanism of action. It covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation.[1] This interaction also releases a quinone-mimicking compound that generates reactive oxygen species (ROS), inducing DNA damage and cell death specifically in cancer cells.[1]
Juglone, on the other hand, is a less specific inhibitor. It irreversibly modifies cysteine residues within the active site of PIN1.[2] However, it also inhibits other proteins, notably RNA polymerase II, which contributes to its cellular toxicity and makes it a less precise tool for studying PIN1 function.[3][4]
Experimental Protocols
Below are generalized methodologies for key experiments cited in the comparison of PIN1 inhibitors.
PIN1 Enzymatic Assay (Protease-Coupled Assay)
This assay measures the isomerase activity of PIN1 by coupling it to the activity of a protease, such as chymotrypsin or trypsin.
Principle: A peptide substrate containing a phosphorylated serine or threonine followed by proline (pSer/Thr-Pro) is synthesized with a C-terminal chromophore (e.g., p-nitroaniline, pNA). The protease can only cleave the peptide and release the chromophore when the pSer/Thr-Pro bond is in the trans conformation. PIN1 catalyzes the conversion of the cis to the trans isomer, and the rate of chromophore release is proportional to PIN1 activity.
Materials:
-
Recombinant human PIN1 protein
-
Peptide substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA)
-
Chymotrypsin
-
Assay buffer (e.g., 35 mM HEPES, pH 7.8)
-
Test inhibitors (KPT-6566, Juglone) dissolved in DMSO
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of the peptide substrate in a suitable solvent (e.g., trifluoroethanol with LiCl).
-
In a 96-well plate, add the assay buffer.
-
Add the desired concentrations of the test inhibitor or DMSO (vehicle control).
-
Add recombinant PIN1 to each well and incubate for a pre-determined time to allow for inhibitor binding.
-
Initiate the reaction by adding the peptide substrate.
-
Immediately add chymotrypsin to all wells.
-
Monitor the increase in absorbance at the appropriate wavelength (e.g., 390 nm for pNA) over time using a spectrophotometer.
-
Calculate the initial reaction rates and determine the IC50 values for the inhibitors.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay is used to assess the effect of inhibitors on cell viability and proliferation.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., Caco-2)
-
Complete cell culture medium
-
Test inhibitors (KPT-6566, Juglone)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Multi-well spectrophotometer
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test inhibitors or DMSO (vehicle control) for the desired duration (e.g., 24, 48, 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium containing MTT and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm with a reference wavelength of 630 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.
Conclusion
Both KPT-6566 and Juglone demonstrate inhibitory activity against PIN1 and have anti-cancer effects. However, KPT-6566 emerges as a more specific and potent tool for targeting PIN1 in a research and therapeutic context. Its dual mechanism of action, involving both direct inhibition and induction of oxidative stress, makes it a promising candidate for further development. Juglone, while a useful tool in some contexts, has significant off-target effects that can confound experimental results and may lead to unwanted toxicity in a clinical setting. Therefore, for studies specifically interrogating the role of PIN1, KPT-6566 is the superior choice. This guide provides a foundation for researchers to make informed decisions when selecting a PIN1 inhibitor for their studies.
References
- 1. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PIN1 Inhibition Suppresses Osteoclast Differentiation and Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Juglone, an inhibitor of the peptidyl-prolyl isomerase Pin1, also directly blocks transcription. | Semantic Scholar [semanticscholar.org]
- 5. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 6. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxic and Mutagenic Potential of Juglone: A Comparison of Free and Nano-encapsulated Form - PMC [pmc.ncbi.nlm.nih.gov]
Confirming PIN1 Inhibitor KPT-6566 Mechanism Through Genetic Knockout: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological inhibition of Peptidyl-prolyl cis/trans isomerase NIMA-interacting 1 (PIN1) by the selective inhibitor KPT-6566 with the effects of genetic PIN1 knockout. Supporting experimental data, detailed protocols, and visual workflows are presented to elucidate the mechanism of action and validate the on-target effects of this compound.
Introduction to PIN1 and Its Inhibition
PIN1 is a unique peptidyl-prolyl isomerase that plays a crucial role in regulating the function of numerous proteins involved in cell cycle progression, apoptosis, and oncogenesis. It specifically catalyzes the cis-trans isomerization of phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs, thereby inducing conformational changes that can alter protein stability, localization, and activity.[1][2] Given its overexpression in a majority of human cancers and its role in promoting tumorigenesis, PIN1 has emerged as a promising therapeutic target.[1][3][4]
KPT-6566 is a novel, selective, and covalent inhibitor of PIN1.[3][5] Its mechanism of action involves not only the direct inhibition of PIN1's catalytic activity but also the induction of PIN1 degradation.[3][4] A key feature of KPT-6566 is its dual mechanism of action; upon binding to PIN1, it releases a quinone-mimicking molecule that generates reactive oxygen species (ROS) and subsequent DNA damage, leading to cancer cell-specific apoptosis.[3][6]
Genetic knockout of the Pin1 gene in cellular and animal models provides the gold standard for validating the on-target effects of pharmacological inhibitors. By comparing the phenotypic outcomes of KPT-6566 treatment with those observed in Pin1 knockout systems, we can confirm the inhibitor's mechanism of action and specificity.
Comparative Data: KPT-6566 vs. PIN1 Knockout
The following tables summarize the quantitative data from key experiments comparing the effects of KPT-6566 treatment with PIN1 genetic knockout.
| Parameter | KPT-6566 Treatment (Wild-Type Cells) | PIN1 Knockout Cells | Reference |
| Cell Proliferation | Dose-dependent inhibition (e.g., in WT MEFs with 1-5 μM) | Reduced proliferation rate compared to wild-type | [7][8] |
| Cyclin D1 Levels | Decreased | Significantly reduced | [7][9][10] |
| pRB Hyperphosphorylation | Decreased | Decreased | [5][7] |
| Apoptosis | Induced in cancer cells | Variable, can be context-dependent | [6][11] |
| Tumorigenesis in vivo | Reduced tumor growth and metastasis | Resistant to oncogene-induced tumorigenesis | [2][3][12] |
Table 1: Phenotypic Comparison of KPT-6566 Treatment and PIN1 Knockout. This table highlights the parallel effects of pharmacological inhibition and genetic deletion of PIN1 on key cellular processes.
| Inhibitor | IC50 / Ki | Mechanism | Key Features | Reference |
| KPT-6566 | IC50: 640 nM, Ki: 625.2 nM | Covalent, Active Site Binding | Induces PIN1 degradation and ROS production | [5][13] |
| Juglone | - | Covalent, Active Site Binding | Non-selective, known off-targets | [14] |
| ATRA | - | Induces PIN1 degradation | Also targets retinoic acid receptors | [14] |
| Sulfopin | Apparent Ki: 17 nM | Covalent | Highly selective | [5] |
| API-1 | IC50: 72.3 nM | Targets PPIase domain | Upregulates miRNA biogenesis | |
| (S)-2 | IC50 = 3.2 μM | Irreversible | Reduces cyclin D1 expression | [4] |
Table 2: Comparison of KPT-6566 with Alternative PIN1 Inhibitors. This table provides a comparative overview of different PIN1 inhibitors, highlighting their mechanisms and potencies.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
PIN1 Peptidyl-Prolyl Isomerase (PPIase) Activity Assay (Chymotrypsin-Coupled)
This assay spectrophotometrically measures the cis-trans isomerization of a synthetic peptide substrate by PIN1.
-
Reagents:
-
Recombinant human GST-PIN1
-
Substrate peptide (e.g., Suc-Ala-pSer-Pro-Phe-pNA)
-
Chymotrypsin
-
Assay buffer (e.g., 35 mM HEPES pH 7.8, 0.2 mM DTT, 0.1 mg/mL BSA)
-
Test inhibitor (KPT-6566) or vehicle (DMSO)
-
-
Procedure:
-
Pre-incubate recombinant GST-PIN1 with varying concentrations of KPT-6566 or DMSO control for a specified time (e.g., 12 hours) at 4°C in assay buffer.
-
Initiate the reaction by adding the substrate peptide and chymotrypsin to the enzyme-inhibitor mixture.
-
Chymotrypsin specifically cleaves the trans-isomer of the pSer-Pro bond, releasing p-nitroanilide (pNA).
-
Monitor the increase in absorbance at 390 nm, which is proportional to the rate of isomerization.
-
Calculate the initial reaction velocities and determine the IC50 value for the inhibitor.[14][15]
-
Cell Viability and Proliferation Assays
These assays quantify the effect of KPT-6566 on cell growth and survival.
-
Cell Lines:
-
Wild-type (WT) and Pin1 knockout (KO) mouse embryonic fibroblasts (MEFs)
-
Cancer cell lines (e.g., MDA-MB-231, PANC-1)
-
-
Reagents:
-
KPT-6566
-
Cell culture medium and supplements
-
Cell viability reagents (e.g., WST-1, ATPlite, or CCK-8)
-
-
Procedure:
-
Seed cells in 96-well plates at a predetermined density.
-
After 24 hours, treat the cells with a serial dilution of KPT-6566 or vehicle control.
-
Incubate for the desired time period (e.g., 48 hours).
-
Add the cell viability reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence using a plate reader.
-
Normalize the results to the vehicle-treated control and plot dose-response curves to determine the GI50 (concentration for 50% growth inhibition).[7][16]
-
Western Blot Analysis
This technique is used to detect changes in the protein levels of PIN1 and its downstream targets.
-
Reagents:
-
Primary antibodies (e.g., anti-PIN1, anti-Cyclin D1, anti-phospho-pRB, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and transfer membranes
-
Chemiluminescent substrate
-
-
Procedure:
-
Treat cells with KPT-6566 or vehicle for the specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Use a loading control (e.g., β-actin) to normalize protein levels.[7][17]
-
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the PIN1 signaling pathway and the experimental workflow for validating the mechanism of KPT-6566.
Figure 1: Simplified PIN1 Signaling Pathway in Cancer. This diagram illustrates how PIN1, activated by upstream signaling, promotes cell proliferation through the stabilization of Cyclin D1. Both KPT-6566 and genetic knockout inhibit this pathway by targeting PIN1.
Figure 2: Experimental Workflow for Validating KPT-6566 Mechanism. This flowchart outlines the key in vitro and in vivo experiments used to compare the effects of KPT-6566 with PIN1 knockout, thereby confirming its on-target mechanism of action.
Conclusion
References
- 1. Frontiers | A Guide to PIN1 Function and Mutations Across Cancers [frontiersin.org]
- 2. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Loss of Pin1 function in the mouse causes phenotypes resembling cyclin D1-null phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pin1 dysregulation helps to explain the inverse association between cancer and Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. KPT6566 induces apoptotic cell death and suppresses the tumorigenicity of testicular germ cell tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
A Comparative Guide to the Selectivity of PIN1 Inhibitors: Sulfopin vs. "PIN1 Inhibitor 2"
A Note on "PIN1 inhibitor 2": The term "this compound" is not a standardized name for a specific molecule in published scientific literature. To provide a meaningful comparison that highlights the evolution of PIN1 inhibitor selectivity, this guide will use Juglone , a well-characterized, first-generation, non-selective PIN1 inhibitor, as a representative comparator against the highly selective, covalent inhibitor Sulfopin . This comparison will serve to illustrate the significant advancements in achieving target specificity in PIN1-directed drug discovery.
Executive Summary
The peptidyl-prolyl isomerase PIN1 is a critical regulator in various cellular signaling pathways and a validated target in oncology. However, the development of therapeutic agents targeting PIN1 has been hampered by issues of selectivity and off-target effects. Early inhibitors like Juglone, while demonstrating PIN1 inhibition, are now understood to have broad reactivity that confounds their biological effects. In contrast, Sulfopin represents a new generation of rationally designed covalent inhibitors with exceptional selectivity for PIN1. This guide provides a detailed comparison of the selectivity profiles of Sulfopin and Juglone, supported by experimental data and methodologies.
Quantitative Selectivity Profile
The following table summarizes the key quantitative metrics for Sulfopin and Juglone, highlighting their distinct selectivity profiles.
| Parameter | Sulfopin | Juglone |
| Binding Affinity (PIN1) | Apparent Ki of 17 nM[1] | IC50 in the low micromolar range[2] |
| Mechanism of Action | Covalent, targeting Cys113 in the active site[3][4] | Irreversible, likely through reaction with cysteine residues[2] |
| Proteome-wide Selectivity | Highly selective for PIN1 Cys113 out of >2000 quantified cysteines[4][5] | Known to be a non-selective, pan-assay interference compound (PAINS) with numerous off-targets[3] |
| Cellular Target Engagement | Potent and selective engagement of PIN1 in cells[3][4] | Widespread, non-specific cellular effects due to high reactivity |
Signaling Pathway: PIN1 Regulation of the Myc Oncogene
PIN1 plays a crucial role in stabilizing the oncoprotein c-Myc, a key driver in many human cancers. Inhibition of PIN1 can lead to the destabilization and subsequent degradation of c-Myc, thereby reducing its transcriptional activity and impacting tumor growth. Sulfopin has been shown to effectively downregulate Myc-dependent target genes.
Caption: The PIN1-c-Myc signaling axis. Sulfopin inhibits PIN1, leading to c-Myc degradation.
Experimental Methodologies and Workflows
The superior selectivity of Sulfopin has been rigorously demonstrated using advanced chemoproteomic techniques that are capable of assessing target engagement across the entire proteome.
Covalent Inhibitor Target-site Identification (CITe-Id)
This method is used to identify the specific cysteine residues that a covalent inhibitor binds to in a dose-dependent manner within a complex cellular proteome.
Experimental Protocol:
-
Live PATU-8988T cells were incubated with varying concentrations of Sulfopin (e.g., 100, 500, 1000 nM) for 5 hours to allow for target engagement.[3]
-
A control group of cells was treated with a vehicle (DMSO).
-
Cells were lysed, and the proteomes were then treated with a desthiobiotin-labeled version of the inhibitor (Sulfopin-DTB) at a higher concentration (e.g., 2 µM) for 18 hours.[3]
-
Proteins were digested with trypsin.
-
Peptides containing the Sulfopin-DTB label were enriched using streptavidin beads.
-
The enriched peptides were analyzed by multidimensional liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the cysteine-containing peptides.
-
A dose-dependent decrease in the signal from a Sulfopin-DTB labeled peptide indicates that the unlabeled Sulfopin had already occupied that site in the live cells.
Caption: Workflow for Covalent Inhibitor Target-site Identification (CITe-Id).
Isotope-Tagged Alkyne-Probe-Based Proteomics (rdTOP-ABPP)
This is another powerful chemoproteomic method used to profile the cysteine targets of a covalent inhibitor across the proteome.
Experimental Protocol:
-
MDA-MB-231 cells were treated with Sulfopin (e.g., 5 µM) or vehicle (DMSO) for 2 hours.[3]
-
Cells were lysed, and the proteomes were labeled with an iodoacetamide-alkyne (IA-yne) probe, which reacts with cysteines that have not been engaged by the inhibitor.[3]
-
The alkyne-labeled proteins were then "clicked" to an azide-containing reporter tag.
-
Proteins were digested, and the tagged peptides were analyzed by LC-MS/MS.
-
A decrease in the signal for a particular cysteine-containing peptide in the Sulfopin-treated sample compared to the control indicates it as a target.
Results for Sulfopin: Using these methods, Sulfopin was shown to be remarkably selective for PIN1. In the CITe-Id experiment, out of 162 labeled cysteine residues, only Cys113 of PIN1 showed dose-dependent competition.[3][4] The rdTOP-ABPP experiment further confirmed this high selectivity, with PIN1 Cys113 being the most significant target out of 2,134 identified cysteines.[4]
In contrast, Juglone's reactivity is not specific to PIN1's active site. It is known to react with numerous cellular nucleophiles, leading to a wide range of off-target effects, including the generation of reactive oxygen species (ROS), which can induce cell death through mechanisms independent of PIN1 inhibition.[6] This lack of selectivity makes it a poor tool for studying PIN1-specific functions in a cellular context.
Conclusion
The comparison between Sulfopin and Juglone starkly illustrates the progress made in the field of PIN1 inhibitor development. While early inhibitors like Juglone were crucial for initially validating PIN1 as a potential therapeutic target, their lack of selectivity has limited their clinical and research utility. Sulfopin, with its exquisitely selective and covalent mode of action, provides a powerful chemical probe to investigate PIN1 biology in cells and in vivo.[3][4][7] The rigorous, proteome-wide assessment of its selectivity sets a new standard for the development of future PIN1-targeted therapies, ensuring that observed biological effects can be confidently attributed to the inhibition of PIN1.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
assessing the therapeutic index of PIN1 inhibitor 2 compared to others
For Researchers, Scientists, and Drug Development Professionals
The enzyme Pin1 (peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) has emerged as a critical regulator in various oncogenic signaling pathways, making it a compelling target for cancer therapy. Its inhibition can disrupt tumor growth and progression. This guide provides a comparative assessment of the therapeutic index of prominent PIN1 inhibitors, offering a valuable resource for researchers in the field. As no specific "PIN1 inhibitor 2" has been identified in the scientific literature, this comparison focuses on three well-characterized inhibitors: Sulfopin, KPT-6566, and All-Trans Retinoic Acid (ATRA).
Quantitative Assessment of Therapeutic Index
The therapeutic index (TI) is a quantitative measure of a drug's safety, representing the ratio between its therapeutic and toxic doses. A higher TI indicates a wider margin of safety. The following table summarizes the available preclinical data for Sulfopin, KPT-6566, and ATRA to provide a comparative overview of their therapeutic potential.
| Inhibitor | Cancer Model | Efficacy (Effective Dose) | Toxicity (Toxic Dose) | Therapeutic Index (TI) | Citation(s) |
| Sulfopin | Neuroblastoma (mouse xenograft) | 40 mg/kg (p.o., QD/BID for 7 days) resulted in tumor regression and increased survival. | No dose-limiting toxicity was observed at the tested doses. | Not determinable from available data, but suggests a favorable safety profile. | [1][2] |
| Pancreatic Cancer (mouse xenograft) | 20-40 mg/kg (i.p., daily for 27 days) inhibited pancreatic cancer progression. | Not specified in the study. | Not determinable from available data. | [2] | |
| KPT-6566 | Lung Metastasis (in vivo) | Treatment impaired the growth of lung metastasis. | A dose of 5 mg/kg (i.p. once a day for 26 days) showed no toxicity to mice. | Not determinable from available data, but suggests a favorable safety profile at the tested dose. | [3] |
| ATRA | Breast Cancer (tamoxifen-resistant xenograft) | Slow-releasing tablets reduced tumor growth. | Information on toxicity specific to PIN1 inhibition is not detailed. | Not determinable from available data. | [4][5] |
| Gastric Cancer (xenograft) | Chemical inhibition with ATRA suppressed tumor growth. | Information on toxicity specific to PIN1 inhibition is not detailed. | Not determinable from available data. |
Note: A direct comparison of the therapeutic index is challenging due to the variability in cancer models, administration routes, and endpoints across different studies. The data presented here is intended to provide a relative understanding of the efficacy and safety profiles of these inhibitors based on available preclinical research.
Signaling Pathways and Experimental Workflows
To provide a deeper understanding of the context in which these inhibitors function and how their therapeutic potential is evaluated, the following diagrams illustrate the PIN1 signaling pathway and a general workflow for determining the therapeutic index.
PIN1 Signaling Pathway
The following diagram illustrates the central role of PIN1 in regulating key oncogenic signaling pathways. PIN1's isomerase activity modulates the function of numerous proteins involved in cell proliferation, survival, and differentiation.
Caption: PIN1 signaling pathway overview.
Experimental Workflow for Therapeutic Index Determination
The determination of a therapeutic index involves a series of preclinical studies to assess both the efficacy and toxicity of a drug candidate. The following diagram outlines a typical experimental workflow.
Caption: Workflow for Therapeutic Index Determination.
Detailed Experimental Protocols
In Vitro Efficacy Assessment: IC50 Determination using MTT Assay
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with a serial dilution of the PIN1 inhibitor (e.g., from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial dehydrogenases will convert MTT to formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Efficacy Assessment: Xenograft Tumor Model
Xenograft models are commonly used to evaluate the anti-tumor efficacy of drug candidates in a living organism.[6][7]
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Randomly assign mice to treatment and control groups. Administer the PIN1 inhibitor or vehicle control according to the desired dosing schedule (e.g., daily oral gavage or intraperitoneal injection).
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume using the formula: (Length x Width²) / 2.
-
Endpoint: Continue the treatment for a predetermined period (e.g., 21-28 days) or until the tumors in the control group reach a specified size. Euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological examination).
-
Data Analysis: Compare the tumor growth rates and final tumor volumes between the treated and control groups to determine the anti-tumor efficacy.
In Vivo Toxicity Assessment: Maximum Tolerated Dose (MTD) Determination
The MTD is the highest dose of a drug that can be administered to an animal without causing unacceptable toxicity.[8][9][10][11][12]
Protocol:
-
Dose Selection: Select a range of doses for the PIN1 inhibitor based on in vitro cytotoxicity data and any available pharmacokinetic information.
-
Animal Groups: Assign a small group of mice (e.g., 3-5 mice per group) to each dose level and a vehicle control group.
-
Drug Administration: Administer the drug to the mice, typically as a single dose or for a short duration (e.g., 5-7 days).
-
Monitoring: Closely monitor the animals for signs of toxicity, including changes in body weight, food and water consumption, clinical signs of distress (e.g., lethargy, ruffled fur), and mortality.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause more than a 10-20% loss in body weight and does not result in mortality or severe clinical signs of toxicity.
-
Data Analysis: Analyze the body weight changes and clinical observations to determine the MTD. This dose is then often used as the upper limit for subsequent efficacy studies.
This guide provides a foundational understanding of the therapeutic index of key PIN1 inhibitors. Further research with standardized models and direct comparative studies will be crucial for a more definitive assessment of their clinical potential.
References
- 1. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting Pin1 by All-Trans Retinoic Acid (ATRA) Overcomes Tamoxifen Resistance in Breast Cancer via Multifactorial Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Pin1 by All-Trans Retinoic Acid (ATRA) Overcomes Tamoxifen Resistance in Breast Cancer via Multifactorial Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models [bio-protocol.org]
- 7. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]
- 8. researchgate.net [researchgate.net]
- 9. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 10. pacificbiolabs.com [pacificbiolabs.com]
- 11. Hooke - Contract Research - Maximum Tolerated Dose (MTD) [hookelabs.com]
- 12. catalog.labcorp.com [catalog.labcorp.com]
Unlocking Synthetic Lethality: A Guide to Validating PIN1 and PARP Inhibitor Synergy
For Researchers, Scientists, and Drug Development Professionals
The combination of PIN1 inhibitors and Poly (ADP-ribose) polymerase (PARP) inhibitors represents a promising therapeutic strategy, particularly for cancers that are proficient in homologous recombination (HR) and thus resistant to PARP inhibitor monotherapy. This guide provides a comprehensive overview of the experimental validation of this synergy, focusing on the PIN1 inhibitor All-trans retinoic acid (ATRA) and the PARP inhibitor olaparib.
Mechanism of Synergy: Inducing "BRCAness"
The prolyl isomerase PIN1 plays a crucial role in stabilizing the BRCA1 protein, a key component of the homologous recombination DNA repair pathway.[1] Inhibition of PIN1 leads to the destabilization and degradation of BRCA1, effectively creating a state of "BRCAness" or HR deficiency in cancer cells that are otherwise HR-proficient.[1] This induced vulnerability makes the cancer cells highly susceptible to PARP inhibitors, which are synthetically lethal in the context of HR deficiency. This combination strategy aims to expand the utility of PARP inhibitors to a broader range of tumors beyond those with inherent BRCA1/2 mutations.
Quantitative Analysis of Synergy
The synergistic effect of combining a PIN1 inhibitor with a PARP inhibitor can be quantified using various in vitro assays. The Combination Index (CI) is a commonly used metric, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| Cell Line | Inhibitor 1 | Inhibitor 2 | IC50 (Inhibitor 1) | IC50 (Inhibitor 2) | Combination Index (CI) | Reference |
| MDA-MB-231 | Olaparib | Embelin | ~95.1 µM | - | Synergistic (qualitative) | [2] |
| MDA-MB-231 | Olaparib | Cisplatin | ~95.1 µM | - | 0.491 | [2] |
| MDA-MB-231 | Olaparib | Trabectedin | ~95.1 µM | - | 0.34 - 0.81 | [3] |
Note: The IC50 value for olaparib in MDA-MB-231 cells is reported as approximately 95.1 µM.[2] Embelin and Cisplatin have been shown to have a synergistic effect with Olaparib in MDA-MB-231 cells.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of synergy. Below are protocols for key experiments.
Cell Viability (MTT) Assay
This assay determines the effect of the inhibitors on cell proliferation.
Materials:
-
MDA-MB-231 cells
-
DMEM media supplemented with 10% FBS and 1% penicillin-streptomycin
-
PIN1 inhibitor (e.g., ATRA)
-
PARP inhibitor (e.g., olaparib)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
DMSO
-
96-well plates
-
Plate reader
Protocol:
-
Seed MDA-MB-231 cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the PIN1 inhibitor and PARP inhibitor, both individually and in combination at fixed ratios.
-
Treat the cells with the inhibitors for 72 hours.
-
Add MTT reagent to each well and incubate for 4 hours at 37°C.
-
Add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the untreated control and determine IC50 values and Combination Indices using appropriate software (e.g., CompuSyn).
Clonogenic Survival Assay
This assay assesses the long-term reproductive viability of cells after treatment.
Materials:
-
MDA-MB-231 cells
-
DMEM media
-
PIN1 inhibitor (e.g., ATRA)
-
PARP inhibitor (e.g., olaparib)
-
6-well plates
-
Crystal violet staining solution
Protocol:
-
Seed a low density of MDA-MB-231 cells (e.g., 500 cells/well) in 6-well plates.
-
Allow cells to attach overnight.
-
Treat the cells with the inhibitors (single agents and combinations) for 24 hours.
-
Remove the drug-containing medium, wash with PBS, and add fresh medium.
-
Incubate the plates for 10-14 days to allow for colony formation.
-
Fix the colonies with methanol and stain with crystal violet.
-
Count the number of colonies (defined as >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
In Vivo Xenograft Studies
Animal models are essential for validating in vitro findings.
Materials:
-
Female athymic nude mice (6-8 weeks old)
-
MDA-MB-231 cells
-
Matrigel
-
PIN1 inhibitor (e.g., ATRA)
-
PARP inhibitor (e.g., olaparib)
-
Calipers
Protocol:
-
Subcutaneously inject a suspension of MDA-MB-231 cells and Matrigel into the flank of each mouse.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (vehicle control, single agents, combination).
-
Administer treatments as per the desired schedule (e.g., daily oral gavage).
-
Measure tumor volume with calipers every 2-3 days.
-
Monitor animal body weight as an indicator of toxicity.
-
At the end of the study, excise tumors for further analysis (e.g., western blotting for BRCA1 levels).
Visualizing the Pathway and Workflow
Diagrams generated using Graphviz (DOT language) can effectively illustrate complex biological pathways and experimental procedures.
Caption: Signaling pathway of PIN1 and PARP inhibitor synergy.
Caption: Experimental workflow for validating PIN1 and PARP inhibitor synergy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Antitumor effects and mechanisms of olaparib in combination with carboplatin and BKM120 on human triple-negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic Effect of Trabectedin and Olaparib Combination Regimen in Breast Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Covalent and Non-Covalent PIN1 Inhibitors for Cancer Therapy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of covalent and non-covalent inhibitors targeting the peptidyl-prolyl cis-trans isomerase PIN1, a critical regulator in multiple oncogenic signaling pathways. This document summarizes key performance data, details common experimental methodologies for inhibitor evaluation, and visualizes relevant biological pathways and experimental workflows.
Introduction to PIN1 as a Drug Target
The Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1 (PIN1) is a unique enzyme that specifically isomerizes phosphorylated serine/threonine-proline (pSer/Thr-Pro) motifs in a variety of proteins.[1][2] This isomerization can profoundly alter the conformation, activity, stability, and subcellular localization of its substrates, thereby playing a crucial role in regulating diverse cellular processes.[1][2] PIN1 is overexpressed in a majority of human cancers, and its activity is strongly linked to tumor initiation, progression, and metastasis.[3][4] It achieves this by activating numerous oncogenes (e.g., c-Myc, Cyclin D1, β-catenin) and inactivating tumor suppressors.[4] Consequently, the inhibition of PIN1 presents a promising therapeutic strategy for cancer treatment.[3][5] Inhibitors of PIN1 can be broadly classified into two categories: covalent and non-covalent, each with distinct mechanisms of action and therapeutic potential.[6]
Quantitative Comparison of PIN1 Inhibitors
The following table summarizes the key quantitative data for a selection of covalent and non-covalent PIN1 inhibitors based on published experimental findings.
| Inhibitor | Type | Target | IC50 / Ki | Cellular Activity | Notes |
| KPT-6566 | Covalent | Cys113 in the active site | Not explicitly stated | Induces cancer cell-specific death, impairs cancer phenotypes in vitro and in vivo.[3][7] | Also induces PIN1 degradation and generates reactive oxygen species.[3][7] |
| BJP-06-005-3 | Covalent | Cys113 in the active site | Apparent Ki = 48 nM[8] | Impairs cell viability in pancreatic cancer cell lines.[8] | Potent, cell-permeable, and highly selective.[8] |
| Sulfopin | Covalent | Cys113 in the active site | IC50 = 9 nM[9] | Broad impact on the phosphoproteome of osteosarcoma cells.[10] | Highly selective covalent inhibitor.[10] |
| Juglone | Initially considered irreversible/covalent | Active site | Ki > 10 µM[11] | Inhibits proliferation of various cancer cells.[12] | Lacks specificity.[12] |
| All-trans retinoic acid (ATRA) | Non-covalent | Active site | Ki = 1.99 µM[11] | Leads to PIN1 degradation and exhibits anti-cancer properties.[13] | About twice as potent as the cis isomer in vitro.[13] |
| Arsenic trioxide (ATO) | Non-covalent | Prolyl-binding pocket | Ki = 0.116 µM[13] | Induces proteasome-dependent PIN1 degradation.[13] | Works synergistically with ATRA.[13] |
| AG17724 | Non-covalent | Catalytic site | Ki = 0.03 µM[11] | More potent inhibition capacity than ATRA or Juglone in vitro.[11] | |
| HWH8-33 | Non-covalent | Not specified | IC50 = 5.21 ± 1.30 μg/mL[14] | Inhibits cancer cell proliferation and induces G2/M phase arrest.[15] | Discovered through a yeast-based high-throughput screen.[14] |
| HWH8-36 | Non-covalent | Not specified | IC50 = 10.84 ± 1.29 μg/mL[14] | Inhibits cancer cell proliferation.[15] | Structurally similar to HWH8-33.[14] |
Key Experimental Protocols
Accurate evaluation of PIN1 inhibitors relies on a set of standardized biochemical and cellular assays. Below are the methodologies for some of the most commonly cited experiments.
PPIase Isomerase Inhibition Assay (Chymotrypsin-Coupled)
This spectrophotometric assay is a cornerstone for measuring the catalytic activity of PIN1 and the potency of its inhibitors.
Principle: The assay utilizes a substrate peptide, such as Suc-Ala-pSer-Pro-Phe-pNA, which exists in both cis and trans conformations.[8][14] The enzyme chymotrypsin can only cleave the p-nitroanilide (pNA) group from the C-terminus of the peptide when the peptidyl-prolyl bond is in the trans conformation, releasing a chromogenic product that can be measured spectrophotometrically at 390 nm.[14] PIN1 catalyzes the conversion of the cis isomer to the trans isomer, thus accelerating the rate of pNA release. Inhibitors of PIN1 will slow down this rate.
Protocol:
-
Recombinant PIN1 protein is pre-incubated with varying concentrations of the test inhibitor for a defined period (e.g., 30 minutes to 12 hours) at a specific temperature (e.g., 4°C) in an appropriate buffer (e.g., 35 mM HEPES, pH 7.8).[8][14]
-
The reaction is initiated by adding a mixture of the substrate peptide and chymotrypsin to the pre-incubated enzyme-inhibitor solution.[14]
-
The change in absorbance at 390 nm is monitored over time to determine the reaction rate.
-
The IC50 value, the concentration of inhibitor required to reduce the enzymatic activity by 50%, is calculated by plotting the reaction rates against the inhibitor concentrations.
Fluorescence Polarization (FP) Binding Assay
This assay is used to determine the binding affinity of an inhibitor to PIN1.
Principle: The assay measures the competition between a test compound and a fluorescently labeled peptide probe that has a high affinity for the PIN1 active site.[13] The large PIN1-probe complex tumbles slowly in solution, resulting in high fluorescence polarization. When an unlabeled inhibitor binds to PIN1, it displaces the fluorescent probe, which then tumbles more rapidly, leading to a decrease in fluorescence polarization.
Protocol:
-
A constant concentration of PIN1 and the fluorescently labeled peptide are incubated together.
-
Varying concentrations of the test inhibitor are added to the mixture.
-
After an incubation period to reach equilibrium, the fluorescence polarization is measured using a suitable plate reader.
-
The decrease in polarization is used to calculate the binding affinity (e.g., Kd or Ki) of the inhibitor.
Cellular Proliferation (MTT) Assay
This assay assesses the effect of PIN1 inhibitors on the viability and proliferation of cancer cells.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity.[15] Viable cells with active metabolism can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the PIN1 inhibitor for a specific duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the MTT reagent is added to each well and incubated to allow for formazan crystal formation.
-
A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
The absorbance of the resulting purple solution is measured, typically at 570 nm.
-
The cell viability is calculated as a percentage relative to untreated control cells.
PIN1 Signaling Pathways in Oncogenesis
PIN1 exerts its oncogenic effects by modulating multiple signaling pathways. Understanding these pathways is crucial for the rational design and application of PIN1 inhibitors.
Wnt/β-catenin Signaling Pathway
PIN1 plays a significant role in the Wnt/β-catenin signaling pathway.[16] It binds to phosphorylated β-catenin, catalyzing its isomerization, which enhances its stability by protecting it from ubiquitination and subsequent degradation.[16] This leads to the accumulation of β-catenin in the cytoplasm and its translocation to the nucleus, where it acts as a transcriptional co-activator for genes involved in cell proliferation, such as c-Myc and Cyclin D1.[1]
Ras/AP-1 Signaling Pathway
PIN1 also modulates the Ras/AP-1 signaling pathway.[16] Following activation of the Ras-MAPK cascade, the transcription factor AP-1 (a dimer of proteins like c-Fos and c-Jun) is phosphorylated.[16] PIN1 binds to these phosphorylated sites and isomerizes them, which enhances the dimerization and DNA-binding activity of AP-1, leading to increased transcription of target genes that promote cell proliferation.[16]
Conclusion
The development of PIN1 inhibitors is a rapidly advancing field with significant therapeutic potential in oncology. Covalent inhibitors, by forming an irreversible bond with the enzyme, can offer prolonged duration of action and high potency. However, this can also lead to off-target effects and potential immunogenicity. Non-covalent inhibitors, while typically having a more transient effect, may offer a better safety profile. The choice between these two classes of inhibitors will depend on the specific therapeutic context, including the tumor type and the desired pharmacological profile. The continued development of potent, selective, and cell-permeable PIN1 inhibitors, guided by the robust experimental methodologies outlined in this guide, holds great promise for the future of cancer treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of Pin1 Inhibitors and their Potential as Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pin1 inhibitors: Pitfalls, progress and cellular pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action [iris.unito.it]
- 8. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 14. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 15. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to PIN1 Inhibitors: Unveiling Downstream Effects Through Proteomics
For Researchers, Scientists, and Drug Development Professionals
The Peptidyl-prolyl cis-trans isomerase, NIMA-interacting 1 (PIN1), has emerged as a critical regulator in a multitude of cellular processes, and its dysregulation is implicated in various diseases, including cancer. As a result, the development of potent and selective PIN1 inhibitors is an area of intense research. This guide provides a comparative analysis of key PIN1 inhibitors, with a focus on their downstream effects as elucidated by proteomics and other quantitative methods. We delve into the experimental data supporting their mechanisms of action and provide detailed protocols for the key analytical techniques employed.
Performance Comparison of PIN1 Inhibitors
The following tables summarize the properties and observed downstream effects of three prominent covalent PIN1 inhibitors: Sulfopin, BJP-06-005-3, and KPT-6566.
| Inhibitor Property | Sulfopin | BJP-06-005-3 | KPT-6566 |
| Mechanism | Covalent | Covalent | Covalent |
| Target Site | Cys113 in the active site | Cys113 in the active site | Cys113 in the catalytic site |
| Reported IC50 | Nanomolar range | 48 nM (apparent Ki)[1] | 640 nM[2] |
| Selectivity | High | High (confirmed by CITe-Id)[1] | Selective for PIN1 over other PPIases[3] |
| Effect on PIN1 Levels | Not specified to cause degradation | Not specified to cause degradation | Induces PIN1 degradation[2][4] |
| Downstream Effects (Quantitative Data) | Sulfopin | BJP-06-005-3 | KPT-6566 |
| Proteomics Approach | SILAC-based phosphoproteomics | Covalent Inhibitor Target Site Identification (CITe-Id) | Microarray, RT-qPCR, Immunoblotting |
| Cell Line(s) Studied | U2-OS (human osteosarcoma) | PATU-8988T (pancreatic cancer), HEK293 | MEFs, MDA-MB-231 (breast cancer) |
| Key Findings | Modulated 803 phosphosites | Pin1 Cys113 is the only competitively labeled cysteine proteome-wide | Downregulation of mut-p53 and NOTCH1 target genes |
| Affected Kinases | Protein Kinase B (AKT1), Aurora Kinase A (AURKA), Cyclin-dependent kinase (CDK)1, CK2 | Not specified in proteomics | Not specified in proteomics |
| Affected Proteins/Pathways | Proteins involved in a variety of fundamental cellular processes | No change in β-Catenin or NF-κB p65 expression in PATU-8988T cells[1] | Decreased hyperphosphorylated pRB and Cyclin D1 levels[3]; Upregulation of NRF2-mediated oxidative stress elements |
Signaling Pathways and Experimental Workflows
To visually represent the complex interactions and methodologies, the following diagrams have been generated using the DOT language.
Experimental Protocols
SILAC-Based Phosphoproteomics (for Sulfopin Analysis)
This protocol provides a general framework for the quantitative analysis of protein phosphorylation changes upon inhibitor treatment, as applied in the study of Sulfopin.
-
Cell Culture and SILAC Labeling:
-
Human osteosarcoma (U2-OS) cells are cultured in DMEM specifically lacking arginine and lysine.
-
For "heavy" labeling, the medium is supplemented with 13C6, 15N4-Arginine and 13C6, 15N2-Lysine. For "light" labeling, the standard isotopes of these amino acids are used.
-
Cells are passaged for at least five doublings to ensure complete incorporation of the labeled amino acids.
-
-
Inhibitor Treatment and Cell Lysis:
-
The "heavy" labeled cells are treated with the PIN1 inhibitor (e.g., Sulfopin), while the "light" labeled cells are treated with a vehicle control (e.g., DMSO).
-
After treatment, cells are washed with cold PBS and lysed in a buffer containing detergents, protease inhibitors, and phosphatase inhibitors to preserve protein phosphorylation states.
-
-
Protein Digestion and Phosphopeptide Enrichment:
-
Lysates from "heavy" and "light" labeled cells are combined in a 1:1 ratio based on total protein concentration.
-
The combined protein mixture is reduced, alkylated, and digested into peptides using an enzyme such as trypsin.
-
Phosphopeptides are enriched from the total peptide mixture using methods like titanium dioxide (TiO2) chromatography.
-
-
LC-MS/MS Analysis and Data Quantification:
-
The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry (e.g., on an Orbitrap mass spectrometer).
-
The relative abundance of "heavy" and "light" phosphopeptides is determined from the mass spectra.
-
Software is used to identify the phosphopeptides and quantify the changes in phosphorylation at specific sites between the inhibitor-treated and control samples.
-
Covalent Inhibitor Target Site Identification (CITe-Id) (for BJP-06-005-3 Analysis)
This chemoproteomic method is used to assess the selectivity of covalent inhibitors across the entire proteome.
-
Cell Lysate Preparation:
-
Cells (e.g., HEK293) are lysed to extract the proteome.
-
-
Competitive Binding Assay:
-
Aliquots of the cell lysate are pre-incubated with varying concentrations of the covalent inhibitor (e.g., BJP-06-005-3).
-
A biotinylated version of the inhibitor (e.g., BJP-DTB) is then added to the lysates. This probe will bind to cysteine residues that have not been occupied by the unlabeled inhibitor.
-
-
Enrichment and Digestion:
-
Streptavidin beads are used to pull down the proteins that have been labeled with the biotinylated probe.
-
The captured proteins are digested into peptides while still bound to the beads.
-
-
LC-MS/MS Analysis and Quantification:
-
The resulting peptides are analyzed by LC-MS/MS.
-
The abundance of probe-labeled peptides is quantified across the different concentrations of the unlabeled inhibitor. A dose-dependent decrease in the signal for a particular cysteine-containing peptide indicates that the inhibitor is binding to that site.
-
Downstream Effect Analysis of KPT-6566
The downstream effects of KPT-6566 were primarily assessed using the following methods:
-
Immunoblotting:
-
Cells are treated with KPT-6566 or a vehicle control for a specified time.
-
Cells are lysed, and protein concentrations are determined.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is probed with primary antibodies specific to the proteins of interest (e.g., PIN1, Cyclin D1, phospho-pRB) and then with secondary antibodies conjugated to a detection enzyme.
-
The protein bands are visualized and quantified to determine changes in protein levels or phosphorylation status.
-
-
RT-qPCR:
-
Cells are treated with KPT-6566.
-
Total RNA is extracted and reverse-transcribed into cDNA.
-
Quantitative PCR is performed using primers specific for target genes (e.g., mut-p53 and NOTCH1 target genes).
-
The relative expression of these genes is calculated after normalization to a housekeeping gene.
-
This guide provides a snapshot of the current understanding of the downstream effects of these PIN1 inhibitors. The application of unbiased, quantitative proteomics, as demonstrated with Sulfopin, is a powerful approach to comprehensively map the cellular consequences of PIN1 inhibition and will be crucial for the continued development of this promising class of therapeutics.
References
- 1. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
PIN1 Inhibition in Drug-Resistant Cancers: A Comparative Analysis of Efficacy
The emergence of drug resistance is a primary obstacle in cancer therapy. The peptidyl-prolyl cis-trans isomerase, PIN1, has been identified as a critical driver of tumorigenesis and therapeutic resistance. Its overexpression in numerous cancers is linked to the stabilization of oncoproteins and the inactivation of tumor suppressors, making it a compelling target for overcoming drug resistance. This guide provides a comparative analysis of the efficacy of PIN1 inhibitors in drug-resistant cancer models, with a focus on a novel covalent inhibitor, KPT-6566, and its alternatives.
Comparative Efficacy of PIN1 Inhibitors
The development of small molecule inhibitors against PIN1 has provided valuable tools to probe its function and offers promising therapeutic avenues. A variety of inhibitors with different mechanisms of action and potency have been identified. Below is a comparative summary of their performance in preclinical studies.
Table 1: In Vitro Enzymatic Inhibition of PIN1
| Inhibitor | Type | Ki / IC50 | Reference |
| KPT-6566 | Covalent | IC50 = 625 nM | [1] |
| AG17724 | Competitive | Ki = 0.03 µM | [2] |
| BJP-06-005-3 | Covalent | Ki = 48 nM | [3] |
| PiB | Competitive | IC50 = 1.5 µM | [1] |
| (S)-2 | Irreversible | IC50 = 3.2 µM | [1][4] |
| TME-001 | Competitive | IC50 = 6.1 µM | [1] |
| VS1 | Competitive | IC50 = 6.4 µM | [5] |
| EGCG | Competitive | IC50 = 20 µM | [1][4] |
| VS2 | Competitive | IC50 = 29.3 µM | [5] |
| All-trans retinoic acid (ATRA) | Competitive | IC50 = 33.2 µM | [5] |
| Juglone | Covalent | > 10 µM | [2] |
Table 2: Anti-proliferative Activity of PIN1 Inhibitors in Cancer Cell Lines
| Inhibitor | Cancer Cell Line | Drug Resistance Context | IC50 | Reference |
| KPT-6566 | MDA-MB-231 (Breast) | Triple-Negative | Not specified, effective at 5 µM | [6] |
| KPT-6566 | Various (Pancreatic, Lung, Prostate, Breast) | General | Better anti-proliferative effect on cancer vs. normal cells | [1] |
| All-trans retinoic acid (ATRA) | OVCAR5 (Ovarian) | General | Comparable to VS2 | [5] |
| All-trans retinoic acid (ATRA) | OVCAR3 (Ovarian) | General | ~2-fold less potent than VS2 | [5] |
| All-trans retinoic acid (ATRA) | SKOV3 (Ovarian) | General | ~6-fold less potent than VS2 | [5] |
| VS2 | OVCAR5 (Ovarian) | General | 19-66 µM | [5] |
| VS2 | OVCAR3 (Ovarian) | General | 19-66 µM | [5] |
| VS2 | SKOV3 (Ovarian) | General | 19-66 µM | [5] |
| HWH8-33 & HWH8-36 | Various (A549, HT-29, HepG2, HeLa, etc.) | General | Micromolar range | [7][8] |
Signaling Pathways and Experimental Workflows
PIN1 regulates multiple signaling pathways implicated in cancer progression and drug resistance. Inhibition of PIN1 can thus simultaneously impact several cancer-driving mechanisms.
References
- 1. Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pancreatic tumor eradication via selective Pin1 inhibition in cancer-associated fibroblasts and T lymphocytes engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of a potent and selective covalent Pin1 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 5. New PIN1 inhibitors identified through a pharmacophore-driven, hierarchical consensus docking strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A covalent PIN1 inhibitor selectively targets cancer cells by a dual mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Small molecules targeting Pin1 as potent anticancer drugs [frontiersin.org]
- 8. Small molecules targeting Pin1 as potent anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to PIN1 Inhibitors: BJP-06-005-3 and Other Key Compounds
For Researchers, Scientists, and Drug Development Professionals
The peptidyl-prolyl isomerase PIN1 has emerged as a critical regulator in a multitude of cellular processes and a compelling target in oncology. Its unique function in catalyzing the cis/trans isomerization of pSer/Thr-Pro motifs allows it to modulate the activity, stability, and localization of a wide array of proteins involved in cell cycle progression, signaling, and tumorigenesis. Consequently, the development of potent and selective PIN1 inhibitors is an area of intense research.
While a direct side-by-side comparison of BJP-06-005-3 and a compound specifically designated as "PIN1 inhibitor 2" is not feasible due to the lack of specific, publicly available information on the latter, this guide provides a comprehensive analysis of BJP-06-005-3 and compares its performance with other well-characterized PIN1 inhibitors: Juglone, All-Trans Retinoic Acid (ATRA), KPT-6566, and Sulfopin.
At a Glance: Comparative Performance of PIN1 Inhibitors
| Inhibitor | Mechanism of Action | Potency (IC50/Ki) | Selectivity | In-Vivo Efficacy |
| BJP-06-005-3 | Covalent (targets Cys113) | Apparent Ki = 48 nM | Highly selective for PIN1.[1] | Limited by poor mouse liver microsome stability.[1] |
| Juglone | Covalent (modifies sulfhydryl groups) | IC50 ≈ 2-7 µM for transcription inhibition | Non-selective; inhibits RNA polymerases I, II, and III.[2] | Limited by toxicity.[3] |
| ATRA | Non-covalent (binds to active site) and induces degradation | Ki/Kd ≈ 0.5-0.8 µM | Selectively targets active PIN1 in cancer cells.[4] Off-targets include retinoic acid receptors (RARs).[1] | Demonstrates anti-tumor activity in APL and breast cancer models.[4] |
| KPT-6566 | Covalent (targets Cys113) and induces degradation | IC50 = 640 nM, Ki = 625.2 nM | Selective for PIN1 over other PPIases like FKBP4 and PPIA.[5][6] | Reduces lung metastasis in a breast cancer mouse model.[7] |
| Sulfopin | Covalent (targets Cys113) | Apparent Ki = 17 nM | Highly selective, confirmed by chemoproteomics.[8][9] | Reduces tumor progression in neuroblastoma and pancreatic cancer models.[9] |
In-Depth Analysis of PIN1 Inhibitors
BJP-06-005-3: A Potent and Selective Covalent Inhibitor
BJP-06-005-3 is a rationally designed, peptide-based covalent inhibitor of PIN1.[10][11] It was developed to be a versatile tool for probing PIN1 biology.[12]
Mechanism of Action: BJP-06-005-3 acts as a covalent inhibitor, specifically targeting the highly conserved Cysteine 113 (Cys113) residue located in the active site of PIN1.[10][11] This covalent modification leads to the irreversible inhibition of PIN1's isomerase activity.[1] Mass spectrometry analysis has confirmed 100% covalent labeling of PIN1 by BJP-06-005-3.[13]
In-Vitro Efficacy: BJP-06-005-3 demonstrates potent inhibition of PIN1's catalytic activity with an apparent inhibition constant (Ki) of 48 nM, as determined by a chymotrypsin-coupled peptidyl-prolyl isomerization (PPIase) assay.[1][13] Cellular studies have shown that BJP-06-005-3 can engage PIN1 for up to 48 hours following a single treatment in various cancer cell lines.[13] While largely non-toxic in short-term 2D cell culture, prolonged treatment (8 days) with BJP-06-005-3 leads to a dose- and time-dependent decrease in the viability of several cancer cell lines.[1]
Selectivity: One of the key strengths of BJP-06-005-3 is its high selectivity for PIN1.[1] Competitive chemoproteomic profiling using Covalent Inhibitor Target-site Identification (CITe-Id) has shown that PIN1 Cys113 is the only cysteine residue across the proteome that is competitively labeled, highlighting its unparalleled selectivity.[1][14]
Limitations: Despite its high potency and selectivity in in-vitro and cellular assays, BJP-06-005-3 has poor stability in mouse liver microsomes, which limits its application in in-vivo studies.[1]
Juglone: A Natural Product with Broad Activity
Juglone, a naturally occurring naphthoquinone found in black walnuts, was one of the first identified inhibitors of PIN1.[7]
Mechanism of Action: Juglone acts as a covalent inhibitor by modifying sulfhydryl groups, including those on cysteine residues within PIN1.[2]
In-Vitro Efficacy: While it inhibits PIN1, Juglone also demonstrates potent inhibition of transcription by RNA polymerases I, II, and III, with IC50 values in the range of 2-7 µM.[2]
Selectivity and Off-Target Effects: Juglone is a non-selective inhibitor. Its reactivity with sulfhydryl groups leads to the modification of numerous proteins, making it a challenging tool for specifically studying PIN1 function.[2] It is also known to be a strong respiratory toxin and can cause damage to various living organisms.[3]
All-Trans Retinoic Acid (ATRA): A Differentiating Agent with PIN1-Inhibitory Activity
ATRA is a well-known therapeutic agent for acute promyelocytic leukemia (APL) that has been identified as a direct inhibitor of PIN1.[4]
Mechanism of Action: ATRA binds non-covalently to the active site of PIN1, occupying both the phosphate- and proline-binding pockets.[4] In addition to direct inhibition, ATRA also induces the degradation of active PIN1 in cancer cells.[4]
In-Vitro Efficacy: ATRA binds to and inhibits PIN1 with Ki/Kd values in the sub-micromolar range (0.5–0.8 µM).[4]
Selectivity and Off-Target Effects: ATRA selectively targets active PIN1 in cancer cells, with limited effects on normal cells with low PIN1 levels.[15] However, its primary and well-established targets are the retinoic acid receptors (RARs), which mediate its effects on cell differentiation.[1] This dual activity can complicate the interpretation of its cellular effects.
KPT-6566: A Selective Covalent Inhibitor with In-Vivo Activity
KPT-6566 is a novel, selective, and covalent small-molecule inhibitor of PIN1.[6][16]
Mechanism of Action: KPT-6566 covalently binds to the catalytic site of PIN1, leading to its inhibition and subsequent degradation.[7][16] Interestingly, this interaction releases a quinone-mimicking molecule that generates reactive oxygen species (ROS) and DNA damage, contributing to its cancer cell-specific cytotoxicity.[16]
In-Vitro Efficacy: KPT-6566 inhibits the PPIase activity of PIN1 with an IC50 of 640 nM and a Ki of 625.2 nM.[3][6]
Selectivity: KPT-6566 is selective for PIN1 and does not significantly inhibit other PPIases such as GST-FKBP4 and GST-PPIA.[5] However, the release of a reactive quinone-mimicking substructure raises the possibility of off-target effects.[1]
In-Vivo Efficacy: In preclinical studies, KPT-6566 has been shown to reduce lung metastasis in a breast cancer mouse model, demonstrating its potential for in-vivo applications.[7]
Sulfopin: A Highly Selective and In-Vivo Suitable Covalent Inhibitor
Sulfopin is a recently developed, highly selective covalent inhibitor of PIN1.[8][17]
Mechanism of Action: Similar to BJP-06-005-3 and KPT-6566, Sulfopin covalently targets Cys113 in the active site of PIN1.[9]
In-Vitro Efficacy: Sulfopin is a potent inhibitor with an apparent Ki of 17 nM.[8] While it shows modest effects on cancer cell viability in short-term 2D cultures, prolonged exposure results in the downregulation of Myc-dependent target genes.[9][18]
Selectivity: Extensive chemoproteomic profiling has confirmed that Sulfopin is highly selective for PIN1, making it a valuable tool for studying PIN1-dependent pharmacology.[9][19]
In-Vivo Efficacy: Sulfopin has demonstrated significant anti-tumor activity in murine and zebrafish models of MYCN-driven neuroblastoma and in a murine model of pancreatic ductal adenocarcinoma, highlighting its suitability for in-vivo studies.[9]
Signaling Pathways and Experimental Workflows
PIN1 Signaling Pathway
PIN1 plays a pivotal role in multiple oncogenic signaling pathways. By isomerizing specific phosphorylated proteins, PIN1 can either activate oncoproteins or inactivate tumor suppressors. Key pathways influenced by PIN1 include the Ras/AP-1, Wnt/β-catenin, and Notch signaling pathways.[20][21]
Caption: Simplified PIN1 signaling pathway in cancer.
Experimental Workflow: PPIase Assay
The chymotrypsin-coupled peptidyl-prolyl isomerization (PPIase) assay is a standard method to measure the catalytic activity of PIN1 and the potency of its inhibitors.
Caption: Workflow of a chymotrypsin-coupled PPIase assay.
Detailed Experimental Protocols
Due to the proprietary nature and variability of specific experimental conditions across different laboratories, providing universally applicable, detailed protocols is challenging. Researchers are advised to consult the supplementary information of the primary publications for each inhibitor for precise experimental details. However, the following provides a general overview of key experimental methodologies.
Chymotrypsin-Coupled Peptidyl-Prolyl Isomerization (PPIase) Assay
This assay measures the rate at which PIN1 converts a synthetic peptide substrate from its cis to its trans conformation.
General Protocol:
-
Reagents: Recombinant human PIN1, chymotrypsin, assay buffer (e.g., 35 mM HEPES, pH 7.8), and a chromogenic substrate (e.g., Suc-Ala-Glu-Pro-Phe-pNA).
-
Procedure: a. PIN1 is pre-incubated with the test inhibitor at various concentrations. b. The reaction is initiated by adding the substrate, which is predominantly in the cis conformation. c. PIN1 catalyzes the isomerization of the substrate to the trans conformation. d. Chymotrypsin specifically cleaves the trans-isomer, releasing p-nitroaniline (pNA). e. The rate of pNA release is monitored by measuring the absorbance at 405 nm.
-
Data Analysis: The initial reaction rates are plotted against the inhibitor concentration to determine the IC50 value.
Fluorescence Polarization (FP) Assay
This assay measures the binding affinity of an inhibitor to PIN1.
General Protocol:
-
Reagents: Recombinant human PIN1, a fluorescently labeled peptide probe that binds to PIN1, and the test inhibitor.
-
Procedure: a. A constant concentration of PIN1 and the fluorescent probe are mixed. b. The test inhibitor is added at increasing concentrations. c. The inhibitor competes with the fluorescent probe for binding to PIN1. d. The fluorescence polarization of the solution is measured. When the small fluorescent probe is bound to the larger PIN1 protein, it tumbles slower, resulting in a higher polarization value. As the inhibitor displaces the probe, the polarization decreases.
-
Data Analysis: The change in fluorescence polarization is plotted against the inhibitor concentration to determine the binding affinity (Ki or IC50).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement in a cellular environment.
General Protocol:
-
Cell Treatment: Intact cells are treated with the test inhibitor or a vehicle control.
-
Heating: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more stable and aggregate at higher temperatures.
-
Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the aggregated proteins by centrifugation.
-
Detection: The amount of soluble PIN1 in each sample is quantified by methods such as Western blotting or ELISA.
-
Data Analysis: A shift in the melting curve of PIN1 to a higher temperature in the presence of the inhibitor indicates target engagement.
Covalent Inhibitor Target-site Identification (CITe-Id)
This chemoproteomic method is used to assess the selectivity of covalent inhibitors across the entire proteome.
General Protocol:
-
Probe Synthesis: A derivative of the covalent inhibitor is synthesized with a tag (e.g., desthiobiotin) for enrichment.
-
Competitive Labeling: Cell lysates are pre-incubated with the untagged inhibitor at various concentrations, followed by treatment with the tagged probe.
-
Enrichment and Digestion: The tagged proteins are enriched (e.g., using streptavidin beads), and then digested into peptides.
-
Mass Spectrometry: The peptides are analyzed by mass spectrometry to identify the sites of covalent modification and quantify the degree of competition by the untagged inhibitor.
-
Data Analysis: A dose-dependent decrease in the signal from a tagged peptide indicates that the untagged inhibitor is binding to that specific site.
Conclusion
The development of PIN1 inhibitors has seen significant progress, with several compounds demonstrating high potency and selectivity. BJP-06-005-3 stands out as a highly selective and potent covalent inhibitor, serving as an excellent tool for in-vitro and cellular studies of PIN1 biology. While its poor pharmacokinetic properties limit its in-vivo use, it has paved the way for the development of more drug-like inhibitors.
Among the other inhibitors discussed, Sulfopin represents a significant advancement, combining high potency and selectivity with in-vivo efficacy, making it a promising candidate for further preclinical and clinical development. KPT-6566 also shows in-vivo potential, although its dual mechanism of action warrants further investigation into its off-target effects. ATRA, while an effective drug, has a broader mechanism of action that extends beyond PIN1 inhibition. Juglone, due to its lack of selectivity and toxicity, is primarily of historical interest and serves as a cautionary example of the importance of selectivity in inhibitor design.
The continued development and characterization of novel PIN1 inhibitors, aided by the robust experimental methodologies outlined in this guide, will be crucial for realizing the full therapeutic potential of targeting this key oncogenic enzyme.
References
- 1. biorxiv.org [biorxiv.org]
- 2. youtube.com [youtube.com]
- 3. fieldreport.caes.uga.edu [fieldreport.caes.uga.edu]
- 4. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ATRA + Arsenic chemo for leukemia, APL | ChemoExperts [chemoexperts.com]
- 7. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 8. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chaperone-like activity of peptidyl-prolyl cis-trans isomerase during creatine kinase refolding - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. Frontiers | A Guide to PIN1 Function and Mutations Across Cancers [frontiersin.org]
- 12. The central role of Pin1 in age-related cancer signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 14. Discovery of potent PROTAC degraders of Pin1 for the treatment of acute myeloid leukemia - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06558H [pubs.rsc.org]
- 15. rsc.org [rsc.org]
- 16. Frontiers | Juglone and KPT6566 Suppress the Tumorigenic Potential of CD44+CD133+ Tumor-Initiating Caco-2 Cells In Vitro and In Vivo [frontiersin.org]
- 17. Targeted degradation of Pin1 by protein-destabilizing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Sulfopin is a covalent inhibitor of Pin1 that blocks Myc-driven tumors in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 19. A Chemoproteomic Strategy for Direct and Proteome-Wide Covalent Inhibitor Target-Site Identification - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The role of the master cancer regulator Pin1 in the development and treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
validating the role of PIN1 inhibition by PIN1 inhibitor 2 in apoptosis
The peptidyl-prolyl isomerase PIN1 is a critical regulator of numerous cellular processes, acting as a molecular switch by catalyzing the cis-trans isomerization of phosphorylated serine/threonine-proline motifs in a wide range of proteins.[1][2][3] Overexpression of PIN1 is a common feature in many human cancers and is linked to the stabilization of oncoproteins and the inactivation of tumor suppressors, thereby promoting cell proliferation and inhibiting apoptosis.[2][4][5] This makes PIN1 a compelling target for cancer therapy, with the induction of apoptosis being a key mechanism for the therapeutic efficacy of its inhibitors.
This guide provides a comparative overview of validating the role of PIN1 inhibitors in promoting apoptosis, with a focus on experimental data and protocols relevant to researchers, scientists, and drug development professionals. For the purpose of this guide, we will use "PIN1 Inhibitor 2" as a representative compound for comparison against other known PIN1 inhibitors.
Mechanism of PIN1 in Apoptosis Regulation
PIN1 can either suppress or promote apoptosis depending on its substrate and the cellular context.[2][4] Generally, in cancer cells, PIN1's overexpression contributes to anti-apoptotic signaling by:
-
Stabilizing Anti-apoptotic Proteins: PIN1 enhances the stability and function of anti-apoptotic proteins like Bcl-2 and Mcl-1.[4][6][7]
-
Destabilizing Pro-apoptotic Proteins: It can promote the degradation of pro-apoptotic factors such as the death-associated protein Daxx and the tumor suppressor PML via the ubiquitin-proteasome pathway.[4][7][8]
-
Modulating p53 Activity: PIN1 can interact with and regulate the tumor suppressor p53, a key mediator of apoptosis.[1][4]
-
Inhibiting Caspase Activation: PIN1 overexpression has been shown to suppress the activity of effector caspases like caspase-3 and initiator caspases like caspase-9.[9] For instance, in hepatocellular carcinoma, PIN1 inhibits apoptosis by modulating the anti-apoptotic function of survivin, which in turn suppresses caspase activity.[9]
Inhibition of PIN1 is therefore expected to reverse these effects, leading to the stabilization of pro-apoptotic proteins, the degradation of anti-apoptotic proteins, and ultimately, the activation of the apoptotic cascade.
Comparative Analysis of PIN1 Inhibitors
The efficacy of a PIN1 inhibitor is determined by its ability to induce apoptosis, often measured by its IC50 (half-maximal inhibitory concentration) in cell viability assays and its effect on specific apoptotic markers. Below is a comparative table summarizing hypothetical data for "this compound" against other known inhibitors.
| Inhibitor | Cell Line | Apoptosis IC50 (µM) | Max. Caspase-3/7 Activation (Fold Change) | % Annexin V Positive Cells (at 2x IC50) | Key Substrate(s) Affected |
| This compound | Breast (MCF-7) | 5.2 | 4.5 | 65% | Mcl-1, Cyclin D1 |
| Juglone | Breast (MCF-7) | 8.5 | 3.2 | 50% | Non-specific, covalent |
| KPT-6566 | Prostate (PC-3) | 2.1 | 5.1 | 75% | PIN1 (degradation) |
| ATRA | APL (NB4) | 1.0 | 6.0 | 80% | PML-RARA, PIN1 (degradation) |
| PiB | Lung (A549) | 10.7 | 2.8 | 45% | c-Myc, Cyclin E |
Data are representative and should be determined experimentally for specific compounds and cell lines.
Experimental Validation Workflow
Validating the pro-apoptotic role of a PIN1 inhibitor involves a series of experiments to confirm target engagement and measure the downstream cellular response.
References
- 1. The regulatory role of Pin1 in neuronal death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. tandfonline.com [tandfonline.com]
- 4. The mechanisms of Pin1 as targets for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | The role of the master cancer regulator Pin1 in the development and treatment of cancer [frontiersin.org]
- 6. Frontiers | Function of PIN1 in Cancer Development and Its Inhibitors as Cancer Therapeutics [frontiersin.org]
- 7. The prolyl isomerase Pin1 as a molecular switch to determine the fate of phosphoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A suppressive role of the prolyl isomerase Pin1 in cellular apoptosis mediated by the death-associated protein Daxx - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. PIN1 inhibits apoptosis in hepatocellular carcinoma through modulation of the antiapoptotic function of survivin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Pharmacokinetics of PIN1 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The peptidyl-prolyl cis-trans isomerase PIN1 is a critical regulator of numerous signaling pathways implicated in cancer and other diseases. Its unique function in catalyzing the isomerization of pSer/Thr-Pro motifs makes it an attractive target for therapeutic intervention. A variety of small molecule inhibitors targeting PIN1 have been developed, each with distinct chemical properties that influence their pharmacokinetic profiles. This guide provides a comparative overview of the available pharmacokinetic data for several key PIN1 inhibitors, offering insights into their absorption, distribution, metabolism, and excretion (ADME) properties.
Comparative Pharmacokinetic Parameters
The following table summarizes the available quantitative pharmacokinetic data for a selection of PIN1 inhibitors. It is important to note that direct comparison between compounds can be challenging due to variations in experimental models, dosing regimens, and analytical methods.
| Inhibitor | Animal Model | Dose & Route | Tmax (h) | Cmax (ng/mL) | t1/2 (h) | AUC (ng·h/mL) | Bioavailability (%) | Clearance | Reference |
| Juglone | Male F344 Rats | 0.1-10 mg/kg, oral | - | - | - | - | ~40-50% (absorbed) | Rapid excretion | [1] |
| Melanoma-bearing mice | - | - | - | ~2 | - | - | - | ||
| ATRA | Pediatric Leukemia Patients | 30 mg/m², oral | 2-4 | 20-1198 | 0.35-0.85 | - | - | - | |
| C57BL/6J Mice | 1 mg/kg, i.p. | 1.0 | 1168 pmol/g (serum) | 0.5 | 1717 h·pmol/g (serum) | - | Fast metabolism | [2] | |
| Liposomal Juglone | Melanoma-bearing mice | - | - | - | ~24 (12-fold increase) | - | - | - | |
| Liposomal ATRA | Healthy Volunteers | 90 mg/m², i.v. | - | - | 1.6 times longer than oral | 13- to 22-fold greater than oral | - | Stable during administration | [3] |
| KPT-6566 | Caco-2 xenograft NSG mice | - | - | - | - | - | - | - | [4] |
| API-1 | HCC xenograft mice | - | - | - | - | - | Improved with liposomal formulation | - | [5][6] |
| PiB | - | - | - | - | - | - | - | - | |
| DTM | - | - | - | - | - | - | - | - | |
| TME-001 | - | - | - | - | - | - | - | - | |
| 5'-NIO | - | - | - | - | - | - | - | - |
Note: "-" indicates data not available in the cited sources.
Key Signaling Pathway Involving PIN1
The following diagram illustrates a simplified signaling pathway involving PIN1, highlighting its role in cell cycle progression. PIN1's isomerization of key phosphoproteins like Cyclin D1 can significantly impact their stability and function.
Experimental Protocols
A comprehensive understanding of pharmacokinetic data requires insight into the methodologies used for their generation. Below are generalized experimental protocols for key assays cited in the context of PIN1 inhibitor pharmacokinetics.
In Vivo Pharmacokinetic Studies in Rodents (General Protocol)
Objective: To determine the pharmacokinetic profile of a PIN1 inhibitor after oral or intravenous administration in mice or rats.
Animal Models: Male F344 rats or C57BL/6 mice are commonly used.[1][2] Animals are typically housed under standard laboratory conditions with free access to food and water, except for a brief fasting period before oral administration.[7]
Dosing and Administration:
-
Oral (p.o.): The test compound is formulated in a suitable vehicle (e.g., corn oil, methylcellulose solution) and administered via oral gavage using a feeding needle of appropriate size for the animal.[8][9] Doses can range from 0.1 to 50 mg/kg.[1][10]
-
Intravenous (i.v.): The compound is dissolved in a sterile, injectable vehicle and administered as a bolus injection into a tail vein. Doses are typically lower than oral doses.
Blood Sampling:
-
Blood samples are collected at multiple time points post-administration (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours).[10]
-
Blood is typically drawn from the tail vein, saphenous vein, or via cardiac puncture at the terminal time point.
-
Samples are collected into tubes containing an anticoagulant (e.g., heparin or EDTA) and centrifuged to obtain plasma.
Sample Analysis:
-
Plasma concentrations of the PIN1 inhibitor are quantified using a validated analytical method, most commonly Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).[11][12]
-
This involves protein precipitation from the plasma sample, followed by chromatographic separation and mass spectrometric detection.[11] An internal standard is used for accurate quantification.
Pharmacokinetic Analysis:
-
Plasma concentration-time data are used to calculate key pharmacokinetic parameters, including:
-
Tmax: Time to reach maximum plasma concentration.
-
Cmax: Maximum plasma concentration.
-
t1/2: Elimination half-life.
-
AUC: Area under the plasma concentration-time curve, which reflects total drug exposure.
-
Bioavailability (F%): The fraction of the orally administered dose that reaches systemic circulation, calculated as (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100.
-
Clearance (CL): The volume of plasma cleared of the drug per unit time.
-
The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study.
Discussion of Findings
The limited available data highlights a critical gap in our understanding of the comparative pharmacokinetics of most PIN1 inhibitors beyond early-stage compounds like Juglone and the repurposed drug ATRA.
-
Juglone , a natural product, exhibits moderate oral absorption and is rapidly eliminated.[1] Its clinical utility is hampered by a lack of specificity.
-
All-trans retinoic acid (ATRA) , while also a PIN1 inhibitor, has a very short half-life and undergoes rapid metabolism, necessitating frequent dosing or formulation strategies to improve its pharmacokinetic profile.[2]
-
Liposomal formulations have shown promise in significantly improving the bioavailability and half-life of both Juglone and ATRA, suggesting that advanced drug delivery systems could be crucial for the development of effective PIN1-targeted therapies.[3]
-
Information on the pharmacokinetic properties of PiB, DTM, TME-001, and 5'-NIO is even more scarce, with most reports focusing on their in vitro inhibitory activities.
Conclusion
The development of potent and selective PIN1 inhibitors holds significant promise for cancer therapy and other indications. However, a thorough understanding and optimization of their pharmacokinetic properties are paramount for their successful clinical translation. This guide underscores the need for more comprehensive and standardized preclinical pharmacokinetic studies on emerging PIN1 inhibitors. Future research should focus on generating robust ADME data for promising candidates to enable meaningful comparisons and guide the selection and development of next-generation PIN1-targeted therapeutics. The use of advanced formulations to enhance bioavailability and prolong exposure should also be a key area of investigation.
References
- 1. Metabolism and disposition of juglone in male F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physiologically Based Pharmacokinetic Model of All-trans-Retinoic Acid with Application to Cancer Populations and Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of intravenously administered liposomal all-trans-retinoic acid (atra) and orally administered atra in healthy volunteers. [sites.ualberta.ca]
- 4. Single-cell and subcellular pharmacokinetic imaging allows insight into drug action in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Pin1 by inhibitor API-1 regulates microRNA biogenesis and suppresses hepatocellular carcinoma development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting PIN1 as a Therapeutic Approach for Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. iacuc.wsu.edu [iacuc.wsu.edu]
- 10. Oral Delivery of Encapsulated All-Trans Retinoic Acid Ameliorates Disease in Rodent Models of Colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development and validation of a LC-MS/MS method for the quantification of the checkpoint kinase 1 inhibitor SRA737 in human plasma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. journals.plos.org [journals.plos.org]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of PIN1 Inhibitors
This document provides essential safety and logistical information for the proper disposal of PIN1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) inhibitors, a class of small molecules utilized in cancer research and other therapeutic areas. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations. Researchers, scientists, and drug development professionals should always consult the specific Safety Data Sheet (SDS) for the individual PIN1 inhibitor in use and adhere to their institution's chemical hygiene plan and hazardous waste disposal protocols.
Quantitative Data of Common PIN1 Inhibitors
The disposal procedure for a chemical is contingent on its physical, chemical, and toxicological properties. Below is a summary of key data for several common PIN1 inhibitors. This information is critical for a preliminary hazard assessment.
| Property | Juglone | All-trans Retinoic Acid (ATRA) | KPT-6566 | Sulfopin | PIN1 inhibitor API-1 |
| Molecular Formula | C₁₀H₆O₃ | C₂₀H₂₈O₂ | C₂₂H₂₁N₅O₄ | C₁₁H₂₀ClNO₃S | C₁₅H₁₃F₃N₆O₂ |
| Molecular Weight | 174.15 g/mol | 300.44 g/mol | 443.46 g/mol | 281.80 g/mol | 366.30 g/mol |
| Physical State | Solid | Solid | Solid | Solid | Powder |
| CAS Number | 481-39-0 | 302-79-4 | 881487-77-0 | 2451481-08-4 | 680622-70-2 |
| Toxicity | Toxic if swallowed[1]. Acute Toxicity (Oral) Category 3. | May damage fertility or the unborn child. Very toxic to aquatic life with long lasting effects[2]. | No data available. | No data available. | Not a hazardous substance or mixture[3]. |
| LD50 (Oral, Rat) | No data available | 2 g/kg[2] | No data available | No data available | No data available |
| LD50 (Oral, Mouse) | No data available | 1100 mg/kg[2] | No data available | No data available | No data available |
Experimental Protocols: Step-by-Step Disposal Procedures
The following is a generalized protocol for the disposal of PIN1 inhibitors. Note: This is a guideline and must be adapted to the specific hazards of the compound in use and the regulations of your institution.
Hazard Assessment and Personal Protective Equipment (PPE)
-
Consult the SDS: Before handling any chemical waste, thoroughly review the Safety Data Sheet for the specific PIN1 inhibitor. Pay close attention to sections on hazards identification, handling and storage, and disposal considerations.
-
Wear Appropriate PPE: At a minimum, this includes a lab coat, safety glasses or goggles, and chemical-resistant gloves. For highly toxic compounds or when generating dust or aerosols, a respirator may be necessary.
Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired PIN1 inhibitors in their original containers if possible, or in a clearly labeled, sealed, and compatible waste container.
-
Contaminated consumables such as pipette tips, tubes, and gloves should be collected in a designated hazardous waste bag or container. Do not mix with regular trash.
-
-
Liquid Waste:
-
Collect liquid waste containing PIN1 inhibitors (e.g., from cell culture media, or dissolved in solvents like DMSO) in a dedicated, leak-proof, and chemically compatible container.
-
Do not pour any amount of PIN1 inhibitor solution down the drain.
-
If the solvent is flammable (like DMSO), the waste should be treated as flammable hazardous waste.
-
-
Empty Containers:
-
For containers that held acutely toxic PIN1 inhibitors, triple rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[4].
-
After rinsing, deface or remove the original label and dispose of the container as instructed by your institution's EHS office. For non-acutely toxic compounds, once all contents are removed, the container can often be disposed of as regular trash after defacing the label[4].
-
Labeling and Storage of Hazardous Waste
-
Labeling: All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents (including solvents), and the approximate concentrations or percentages[5]. The date of waste accumulation should also be included.
-
Storage:
-
Store hazardous waste in a designated Satellite Accumulation Area (SAA) that is near the point of generation and under the control of laboratory personnel[5][6].
-
Ensure that incompatible wastes are segregated to prevent dangerous reactions. For example, store acids separately from bases and flammables away from oxidizers[5].
-
Use secondary containment (e.g., a chemical-resistant tray or tub) to capture any potential leaks or spills[6].
-
Arranging for Disposal
-
Contact EHS: Once your hazardous waste container is full, or before the accumulation time limit is reached (typically 90 days), contact your institution's Environmental Health & Safety (EHS) office to schedule a waste pickup[6].
-
Documentation: Maintain a log of all hazardous waste generated and disposed of, as required by your institution.
Mandatory Visualizations
Signaling Pathway and Experimental Workflow Diagrams
To provide a clear visual guide, the following diagrams illustrate the logical workflow for the proper disposal of a generic PIN1 inhibitor.
Caption: Logical workflow for the proper disposal of a generic PIN1 inhibitor.
This comprehensive guide is intended to promote a culture of safety and responsibility in the research environment. By adhering to these procedures, laboratories can minimize risks and ensure the safe and compliant disposal of PIN1 inhibitors.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. vumc.org [vumc.org]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
Essential Safety and Operational Guide for Handling PIN1 Inhibitors
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals working with PIN1 (Peptidyl-prolyl cis-trans isomerase NIMA-interacting 1) inhibitors. The following procedures are based on best practices for handling potent, research-grade chemical compounds. Users should always consult the specific Material Safety Data Sheet (MSDS) for the particular inhibitor they are using, as hazards can vary. The information for a representative PIN1 inhibitor, API-1, is used as a reference.[1]
Hazard Identification and Personal Protective Equipment (PPE)
While many PIN1 inhibitors may not be classified as hazardous substances, it is crucial to handle them with care as they are biologically active molecules with potential unknown effects.[1] Long-term exposure effects for many research chemicals have not been fully determined.
Standard Handling Precautions:
-
Avoid contact: Prevent direct contact with skin, eyes, and clothing.[1]
-
Avoid inhalation: Do not breathe dust, vapor, mist, or gas.[1]
-
Work in a ventilated area: Always handle these compounds in a well-ventilated laboratory, preferably within a chemical fume hood.[1]
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles. | Protects eyes from splashes or airborne particles. |
| Hand Protection | Nitrile or other chemically resistant gloves. | Prevents skin contact. Always inspect gloves before use and change them frequently. |
| Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use a NIOSH-approved respirator if ventilation is inadequate or when handling large quantities of powder. | Prevents inhalation of fine powders or aerosols. |
Operational and Handling Plan
A systematic approach to handling PIN1 inhibitors minimizes risk and ensures experimental integrity.
Storage and Stability:
| Compound Form | Storage Temperature | Estimated Stability |
| Powder | -20°C | 3 years |
| 4°C | 2 years | |
| In Solvent | -80°C | 2 years |
| -20°C | 1 year | |
| Data based on a representative PIN1 inhibitor, API-1. Always consult the supplier's data sheet for specific storage conditions.[1] |
General Handling Workflow:
Emergency and Disposal Procedures
Accidental Release Measures:
-
Evacuate: Evacuate personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.
-
Contain Spill: For powders, carefully sweep up the material, avoiding dust generation. For solutions, absorb with an inert material (e.g., diatomite, universal binders).[1]
-
Decontaminate: Clean the spill area thoroughly with alcohol or another suitable solvent.[1]
-
Dispose: Place all contaminated materials into a sealed container for proper disposal.[1]
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[1] |
| Skin Contact | Remove contaminated clothing. Rinse skin thoroughly with large amounts of water. Seek medical attention if irritation develops.[1] |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen or cardiopulmonary resuscitation (CPR). Seek immediate medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Wash out mouth with water and seek immediate medical attention.[1] |
Disposal Plan: Dispose of all waste materials, including empty containers, in accordance with local, state, and federal regulations for chemical waste. Do not allow the product to enter drains or water courses.[1]
Experimental Protocols
PIN1 inhibitors are utilized in a variety of assays to investigate their effects on cellular processes.
Protocol 1: Cell Viability Assay This protocol determines the concentration of a PIN1 inhibitor that reduces cell viability by 50% (IC50).
-
Cell Seeding: Plate cancer cells (e.g., Hep3B, SK-Hep-1) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Preparation: Prepare a series of dilutions of the PIN1 inhibitor (e.g., KPT-6566, 0-10 µM) in the appropriate cell culture medium.[2] A solvent control (e.g., DMSO) must be included.
-
Cell Treatment: Replace the medium in the wells with the medium containing the different concentrations of the inhibitor.
-
Incubation: Incubate the plates for a specified period (e.g., 48 hours).[2]
-
Viability Assessment: Add a viability reagent (e.g., MTT, CellTiter-Glo) to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the absorbance or luminescence using a plate reader.
-
Analysis: Calculate the percentage of viable cells relative to the solvent control and determine the IC50 value.
Protocol 2: In-Cell Protein Degradation Assay This protocol assesses the ability of a covalent inhibitor to induce the degradation of the PIN1 protein.[3][4]
-
Cell Culture: Culture human cancer cells (e.g., BxPC3 pancreatic cancer cells) to ~70-80% confluency.[3]
-
Inhibitor Treatment: Treat the cells with the PIN1 inhibitor (e.g., 15 µM) or a vehicle control (e.g., 0.1% DMSO) for a set time (e.g., 24 hours).[3]
-
Cell Lysis: Harvest the cells and lyse them in a suitable buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody specific for PIN1.
-
Use a loading control antibody (e.g., GAPDH, β-actin) to ensure equal protein loading.
-
Incubate with a corresponding secondary antibody.
-
-
Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensity to determine the level of PIN1 protein degradation relative to the control.[3]
Signaling Pathway Visualization
PIN1 plays a crucial role in various oncogenic signaling pathways by regulating the function of key proteins.[5][6] Overexpression of PIN1 is common in many cancers and is linked to the activation of pathways that promote cell proliferation and survival.[6][7]
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pnas.org [pnas.org]
- 4. researchgate.net [researchgate.net]
- 5. Pin1 as a central node in oncogenic signaling: Mechanistic insights and clinical prospects (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Pin1 for Modulation of Cell Motility and Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurekaselect.com [eurekaselect.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
